molecular formula C9H10BFO4 B1532220 4-Ethoxy-3-fluoro-2-formylphenylboronic acid CAS No. 1246404-48-7

4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Cat. No.: B1532220
CAS No.: 1246404-48-7
M. Wt: 211.98 g/mol
InChI Key: VLMZKIWLAAGVCK-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a useful research compound. Its molecular formula is C9H10BFO4 and its molecular weight is 211.98 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-ethoxy-3-fluoro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMZKIWLAAGVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-3-fluoro-2-formylphenylboronic acid (CAS 1246404-48-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Multifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount. Arylboronic acids, in particular, have risen to prominence as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a uniquely functionalized member of this class: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid. With its distinct substitution pattern—an activating ethoxy group, a modulating fluoro substituent, and a reactive formyl handle, all in proximity to the boronic acid moiety—this compound presents a compelling scaffold for the synthesis of complex molecular architectures. Its potential applications in the construction of novel pharmaceutical agents and advanced materials are of significant interest to the scientific community. This document serves as a comprehensive technical resource, consolidating available data on its synthesis, properties, reactivity, and safe handling, to empower researchers in leveraging its synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development. This section details the key properties of this compound.

General Properties
PropertyValue
CAS Number 1246404-48-7[1]
Molecular Formula C₉H₁₀BFO₄[1]
Molecular Weight 211.98 g/mol [1]
Appearance Solid (Typical)
Storage Conditions Sealed in a dry environment at 2-8°C[1]
Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not widely published in peer-reviewed literature, data for analogous compounds provide a strong basis for predicting its spectral features. The following tables provide expected ranges and key characteristics based on the analysis of similar formyl- and fluoro-substituted phenylboronic acids.[2]

Table 1.2.1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aldehydic (CHO)~9.9 - 10.1sThe ortho-substitution may influence the exact shift.
Aromatic (Ar-H)~7.0 - 7.8mComplex splitting patterns are expected due to the fluorine and other substituents.
Boronic Acid (B(OH)₂)~8.3 - 8.5br sA broad singlet is characteristic of boronic acid protons.
Ethoxy (-OCH₂CH₃)~4.1 - 4.3 (CH₂)q
Ethoxy (-OCH₂CH₃)~1.3 - 1.5 (CH₃)t

Table 1.2.2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

CarbonExpected Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)~190 - 193The electronic environment will influence the precise shift.
Aromatic (Ar-C)~115 - 160Complex signals with C-F coupling are expected.
Carbon-Boron (C-B)~130 - 135Often a broad signal.
Ethoxy (-OCH₂CH₃)~64 - 66 (CH₂)
Ethoxy (-OCH₂CH₃)~14 - 16 (CH₃)

Table 1.2.3: Predicted Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Boronic Acid)3200 - 3500Broad
C-H Stretch (Aromatic)~3050 - 3100Medium
C=O Stretch (Aldehyde)~1680 - 1700Strong
C=C Stretch (Aromatic)~1600, ~1480Medium-Strong
B-O Stretch~1350 - 1380Strong

Table 1.2.4: Predicted Mass Spectrometry Data

IonExpected m/zNotes
[M]⁺212.07Molecular ion
[M-H₂O]⁺194.06Loss of water is a common fragmentation pathway for boronic acids.

Synthesis and Purification

The synthesis of substituted phenylboronic acids typically involves the borylation of an appropriately functionalized aryl halide or through a directed ortho-metalation-borylation sequence.

General Synthetic Approach

A plausible and commonly employed method for the synthesis of compounds like this compound involves a lithium-halogen exchange of a substituted aryl bromide followed by quenching with a trialkyl borate and subsequent hydrolysis.[3]

Synthesis_Workflow A Substituted Aryl Bromide B Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) A->B C Aryl Lithium Intermediate B->C D Quenching with Trialkyl Borate (e.g., B(OMe)₃) C->D E Boronate Ester Intermediate D->E F Acidic Hydrolysis (e.g., HCl) E->F G This compound F->G

Caption: General workflow for the synthesis of arylboronic acids.

Illustrative Synthetic Protocol

Step 1: Protection of the Aldehyde (if necessary)

  • The aldehyde functionality may need to be protected, for example, as a diethyl acetal, to prevent reaction with the organolithium reagent in the subsequent step.

Step 2: Lithium-Halogen Exchange and Borylation

  • Dissolve the protected bromo-precursor in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.

  • Add trimethyl borate, B(OMe)₃, dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

  • Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid (e.g., 2 M HCl) to hydrolyze the boronate ester and remove the protecting group.

  • Stir the mixture vigorously for several hours until deprotection is complete (as monitored by TLC or LC-MS).

Step 4: Work-up and Purification

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the final this compound.

Purification of Formylphenylboronic Acids

A general method for the purification of crude formylphenylboronic acids involves an acid-base extraction procedure.[4]

  • Suspend the crude boronic acid in water and cool to approximately 10 °C.

  • Slowly add an aqueous base (e.g., 10% NaOH) dropwise, maintaining the temperature and keeping the pH between 8 and 11.

  • Filter off any insoluble organic impurities.

  • Extract the aqueous phase with a non-polar organic solvent (e.g., toluene) to remove further impurities.

  • Cool the aqueous phase again to 10 °C and re-acidify with an acid (e.g., 10% HCl) to precipitate the purified boronic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum or a stream of nitrogen.

Reactivity and Applications in Synthesis

The unique substitution pattern of this compound imparts a versatile reactivity profile, making it a valuable building block in organic synthesis.

The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of boronic acid chemistry is the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[5] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Product Pd0 Pd(0)L₂ PdII_RX R-Pd(II)-X L₂ Pd0->PdII_RX Oxidative Addition Product R-Ar' PdII_R_Ar R-Pd(II)-Ar' L₂ PdII_RX->PdII_R_Ar Transmetalation PdII_R_Ar->Pd0 Reductive Elimination Boronate Ar'B(OH)₃⁻ Base Base (e.g., K₂CO₃) BoronicAcid Ar'B(OH)₂ RX R-X (Aryl/Vinyl Halide)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Reactivity:

  • Substituent Effects: The electron-donating ethoxy group can enhance the rate of the transmetalation step in the catalytic cycle. Conversely, the electron-withdrawing fluoro and formyl groups can decrease electron density on the boron atom, potentially slowing down the reaction. However, with optimized conditions, even electron-deficient boronic acids are effective coupling partners.[2]

  • Ortho-Formyl Group: The presence of the formyl group ortho to the boronic acid can lead to interesting intramolecular interactions and potential side reactions. It also provides a reactive handle for subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Potential Application in the Synthesis of Lorlatinib (PF-06463922)

While not definitively confirmed in publicly available literature, the structure of this compound makes it a plausible intermediate in the synthesis of complex pharmaceutical agents. One such potential application is in the synthesis of Lorlatinib (PF-06463922), a potent ALK/ROS1 inhibitor used in cancer therapy.[6] The core structure of Lorlatinib contains a substituted fluorophenyl moiety that could potentially be constructed using this boronic acid as a key building block in a Suzuki-Miyaura coupling step. Further investigation of patented synthetic routes is warranted to confirm this connection.[7]

Other Potential Reactions

Beyond the Suzuki-Miyaura reaction, the dual functionality of this compound opens up possibilities for other transformations:

  • Petasis Reaction: A multi-component reaction involving the boronic acid, an amine, and a carbonyl compound to form α-amino acids.

  • Chan-Lam Coupling: A copper-catalyzed reaction for the formation of carbon-heteroatom bonds (C-N, C-O, C-S).

  • Condensation Reactions: The formyl group can readily undergo condensation with various nucleophiles to form imines, oximes, and hydrazones, which can be further modified.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Hazard Identification

Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

The signal word is "Warning".[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • The recommended storage temperature is between 2°C and 8°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a highly functionalized building block with significant potential in organic synthesis and drug discovery. Its unique combination of substituents allows for fine-tuning of its reactivity and provides multiple avenues for further molecular elaboration. While detailed experimental data for this specific compound remains somewhat limited in the public domain, the principles governing the reactivity of arylboronic acids are well-established, providing a solid foundation for its application. As the demand for novel and complex molecular architectures continues to grow, particularly in the pharmaceutical industry, it is anticipated that the utility of versatile building blocks like this compound will become increasingly recognized and exploited. Further research into its specific applications and the publication of detailed experimental procedures will undoubtedly accelerate its adoption by the wider scientific community.

References

  • Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706. (n.d.). PubChem. Retrieved from [Link]

  • Crystalline form of lorlatinib free base. (2019). Google Patents.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2003). ACS Publications. Retrieved from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications. Retrieved from [Link]

  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. (2003). ResearchGate. Retrieved from [Link]

  • 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. (2023). RSC Publishing. Retrieved from [Link]

  • Process for preparing highly pure formylphenylboronic acids. (2002). Google Patents.

Sources

An In-Depth Technical Guide to 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a highly functionalized synthetic building block that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—comprising a boronic acid, a formyl group, and activating ethoxy and fluoro substituents—renders it a valuable reagent for the construction of complex molecular architectures. Boronic acids, in general, are recognized for their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.[1][2] The strategic placement of the ethoxy, fluoro, and formyl groups on the phenyl ring of this particular molecule provides medicinal chemists with precise control over its electronic properties and multiple points for molecular elaboration, making it an asset in the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of the molecular weight, physicochemical properties, a detailed synthesis protocol, and the primary applications of 4--Ethoxy-3-fluoro-2-formylphenylboronic acid, with a focus on its role in drug discovery.

Physicochemical Properties and Molecular Weight

The molecular formula for this compound is C9H10BFO4. Based on this, its calculated molecular weight is approximately 211.99 g/mol . A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Weight 211.99 g/mol
CAS Number 1246404-48-7[3]
Physical Form Solid
Boiling Point 408.8 °C[4][5]
Flash Point 201.1 °C[4][5]
Storage Temperature 2-8 °C, Sealed in dry conditions[4][5]

Synthesis Protocol

The synthesis of substituted formylphenylboronic acids typically involves a multi-step process starting from a corresponding halogenated benzaldehyde derivative. The following is a detailed, step-by-step methodology adapted from established procedures for structurally similar compounds, such as the synthesis of 3-fluoro-4-formylphenylboronic acid.[6] This protocol provides a robust and reproducible pathway for the laboratory-scale synthesis of this compound.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Lithiation and Borylation cluster_2 Step 3: Hydrolysis and Purification A Starting Material: 4-Bromo-2-fluoro-6-ethoxybenzaldehyde B Reagents: Trimethyl orthoformate, Methanol, Sulfuric acid A->B Protection C Product: 1-Bromo-2-(dimethoxymethyl)-4-ethoxy-3-fluorobenzene B->C D Protected Intermediate E Reagents: n-Butyllithium, Triethyl borate in THF at -78 °C D->E Reaction F Borylated Intermediate E->F G Borylated Intermediate H Reagents: Aqueous Hydrochloric Acid G->H Deprotection & Hydrolysis I Final Product: This compound H->I J Purification: Recrystallization or Chromatography I->J

Caption: Synthetic workflow for this compound.

Experimental Procedure

Step 1: Protection of the Formyl Group

  • To a solution of 4-bromo-2-fluoro-6-ethoxybenzaldehyde (1.0 eq) in methanol, add trimethyl orthoformate (1.2 eq) and a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a solution of sodium methoxide in methanol.

  • Remove the solvent under reduced pressure. The resulting crude 1-bromo-2-(dimethoxymethyl)-4-ethoxy-3-fluorobenzene can be purified by vacuum distillation or carried forward to the next step without further purification.

Step 2: Lithium-Halogen Exchange and Borylation

  • Dissolve the protected bromo-intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Product Isolation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of 2M aqueous hydrochloric acid until the pH is acidic (pH ~2-3).

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester and the acetal.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the final product as a solid.[6]

Key Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its application as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[2][7][8] this compound is an excellent substrate for this reaction, allowing for the introduction of the substituted phenyl moiety into a wide range of molecular scaffolds.

The electron-withdrawing nature of the fluoro and formyl substituents can influence the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[9] However, with appropriate optimization of the reaction conditions (catalyst, ligand, base, and solvent), high coupling efficiencies can be achieved. The presence of these functional groups is often desirable as they can enhance the metabolic stability and bioavailability of drug candidates.[10]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (with R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Aryl/Vinyl Halide Ar-X->Pd(0)L2 Oxidative Addition R-B(OH)2 This compound

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Post-Coupling Derivatization

A key advantage of using this compound is the presence of the formyl (aldehyde) group. This functional group serves as a versatile handle for a variety of subsequent chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing substituents.

  • Wittig reactions and related olefinations: For the formation of carbon-carbon double bonds.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To yield the benzyl alcohol.

This allows for the rapid generation of a library of analogs from a common intermediate, a crucial strategy in lead optimization during the drug discovery process.

Conclusion

This compound is a valuable and versatile reagent for medicinal chemists and organic synthesis professionals. Its well-defined molecular weight and physicochemical properties, coupled with a reliable synthetic route, make it an accessible building block for a wide range of applications. Its primary utility in Suzuki-Miyaura cross-coupling reactions, combined with the potential for post-coupling modification of the formyl group, solidifies its role as a key tool in the construction of novel and complex molecules with potential therapeutic applications. The strategic incorporation of ethoxy and fluoro substituents further enhances its appeal by offering opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of the target compounds.

References

  • (4-Ethoxy-3-fluoro-2-formylphenyl)boroni - Luminix Health. (n.d.). Retrieved January 20, 2026, from [Link]

  • (4-Ethoxy-3-fluoro-2-formylphenyl)boroni - Luminix Health. (n.d.). Retrieved January 20, 2026, from [Link]

  • Calculated geometries of 2-formylphenylboronic acid. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • US5780454A - Boronic ester and acid compounds - Google Patents. (n.d.).
  • (12) United States Patent - Googleapis.com. (n.d.). Retrieved January 20, 2026, from [Link]

  • 4-ethoxy-3-formylphenylboronic acid (C9H11BO4) - PubChemLite. (n.d.). Retrieved January 20, 2026, from [Link]

  • US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents. (n.d.).
  • Biological and Medicinal Applications of Boronic Acids | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

  • Boron Chemistry for Medical Applications - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).
  • Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22),... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved January 20, 2026, from [Link]

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4-Ethoxy-3-fluoro-2-formylphenylboronic acid structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized building block pivotal to modern medicinal chemistry and drug discovery. We will dissect its unique structural attributes, detailing how the interplay of its ethoxy, fluoro, and formyl substituents dictates its reactivity and utility. This document furnishes researchers, scientists, and drug development professionals with a robust framework for its application, including a detailed exploration of its synthesis, purification, and strategic deployment in palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on the mechanistic underpinnings of the Suzuki-Miyaura reaction, providing field-proven protocols and explaining the causality behind critical experimental choices to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Value of Substituted Phenylboronic Acids

The ascent of boronic acids as indispensable tools in organic synthesis has been transformative for the pharmaceutical industry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal intermediates.[3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds between organoboranes and organic halides, stands as a cornerstone of modern drug synthesis, enabling the construction of complex biaryl and heteroaryl scaffolds that are prevalent in many drug candidates.[1][4][5]

Within this class of reagents, highly substituted phenylboronic acids like this compound offer a distinct tactical advantage. The molecule is not merely a passive coupling partner but an intricately designed scaffold. Each functional group—the boronic acid for coupling, the fluorine atom for modulating electronic properties and metabolic stability, the ethoxy group for solubility and steric influence, and the formyl group as a versatile synthetic handle for subsequent derivatization—is strategically positioned to facilitate the rapid assembly of diverse and complex molecular libraries.[1] This guide will illuminate the chemical logic embedded within this powerful reagent.

Molecular Structure and Physicochemical Properties

The efficacy of this compound stems directly from its unique trifunctionalized aromatic core. Understanding the contribution of each substituent is key to predicting and optimizing its reactivity.

G cluster_0 This compound C1 C C2 C C1->C2 B B(OH)₂ C1->B C3 C C2->C3 CHO CHO C2->CHO C4 C C3->C4 F F C3->F C5 C C4->C5 OEt OEt C4->OEt C6 C C5->C6 C6->C1

Caption: Chemical structure of the title compound.

Key Structural Insights:

  • Boronic Acid Group (-B(OH)₂): This is the reactive center for the Suzuki-Miyaura coupling, participating in the crucial transmetalation step with the palladium catalyst.[5]

  • Formyl Group (-CHO): Positioned ortho to the boronic acid, this aldehyde serves as a versatile synthetic handle for post-coupling transformations such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions. Its electron-withdrawing nature also influences the acidity of the boronic acid.[1]

  • Fluorine Atom (-F): The presence of fluorine at the 3-position is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles by blocking potential sites of oxidative metabolism.[1] As an electron-withdrawing group, it also impacts the electronic properties of the aromatic ring, which can affect the rate of the Suzuki-Miyaura reaction.[6]

  • Ethoxy Group (-OCH₂CH₃): This electron-donating group, positioned para to the boronic acid, modulates the molecule's electronic character and enhances its solubility in organic solvents commonly used for synthesis.

Physicochemical Data Summary

PropertyValueReference
CAS Number 1246404-48-7[7]
Molecular Formula C₉H₁₀BFO₄[7]
Molecular Weight 211.98 g/mol [7]
Appearance Solid / Powder
SMILES O=CC1=C(F)C(OCC)=CC=C1B(O)O[7]
Storage 2-8°C, Sealed in dry, inert atmosphere[7]

Note: Boronic acids may exist in equilibrium with their cyclic anhydride (boroxine) form.

Synthesis and Purification Workflow

The synthesis of multi-substituted phenylboronic acids typically involves a directed ortho-metalation or halogen-metal exchange followed by quenching with a boron electrophile. A plausible and field-proven pathway for preparing the title compound or its analogs proceeds from a suitable halogenated precursor.[8][9]

G A 1-Bromo-4-ethoxy-3-fluorobenzene (Starting Material) B Lithiation (n-BuLi or s-BuLi, THF, -78°C) A->B Halogen-Metal Exchange C Aryl Lithium Intermediate B->C D Borylation (Quench with B(OR)₃, e.g., B(OiPr)₃) C->D E Boronate Ester Intermediate D->E F Aqueous Acidic Hydrolysis (e.g., HCl or H₂SO₄) E->F G Crude Product F->G H Purification (Aqueous base wash, extraction, acidification) G->H I Pure this compound H->I

Caption: General synthetic workflow for substituted phenylboronic acids.

Protocol: Purification of a Structurally Related Phenylboronic Acid

The following protocol, adapted from a patented process for purifying crude 3-fluoro-4-formylphenylboronic acid, demonstrates a robust method for isolating the final product with high purity.[10] This self-validating system leverages the acidic nature of the boronic acid to separate it from non-acidic organic impurities.

  • Suspension: Suspend the crude boronic acid (1.0 eq) in deionized water (approx. 7.5 mL per gram of crude material) in a reaction vessel equipped with a stirrer and temperature probe. Cool the suspension to 10°C.

  • Basification (Formation of Boronate Salt): Slowly add 10% aqueous sodium hydroxide (NaOH) dropwise over 1-2 hours. The causality here is to form the water-soluble sodium boronate salt. Carefully monitor the addition to ensure the internal temperature does not exceed 10°C and the pH does not rise above 10.5, which could promote side reactions involving the aldehyde.

  • Stirring and Filtration: After the addition is complete, stir the mixture for an additional 10-15 minutes. If any precipitate (unreacted starting material or non-acidic impurities) remains, filter it off.

  • Extraction (Impurity Removal): Transfer the aqueous phase to a separatory funnel and extract twice with an organic solvent like toluene (approx. 1.5 mL per gram of initial crude material for each extraction). This step removes any remaining non-polar, non-acidic impurities.

  • Precipitation (Re-formation of Boronic Acid): Cool the aqueous phase back to 10°C in the reaction vessel. Precipitate the pure boronic acid by slowly adding 10% hydrochloric acid (HCl) until the solution is acidic.

  • Isolation: Collect the resulting white precipitate by filtration, wash thoroughly with cold deionized water, and dry under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 50°C) to yield the pure product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is the Suzuki-Miyaura reaction, a powerful method for C-C bond formation.[4][5]

Mechanistic Causality

The reaction proceeds via a catalytic cycle involving a palladium complex. A fundamental understanding of this cycle is critical for troubleshooting and optimization.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd 1 Complex1 R¹-Pd(II)L₂-X OxAdd->Complex1 Transmetal Transmetalation Ar-B(OH)₂ + Base Complex1->Transmetal 2 Complex2 R¹-Pd(II)L₂-Ar Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim 3 RedElim->Pd0 Regeneration Product R¹-Ar (Coupled Product) RedElim->Product

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the rational design of complex molecular architectures is paramount. Arylboronic acids are foundational pillars in this endeavor, primarily for their versatile role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] Among these, 4-Ethoxy-3-fluoro-2-formylphenylboronic acid (CAS: 1246404-48-7) emerges as a particularly valuable reagent.[4] Its trifunctional nature—a boronic acid for C-C bond formation, a formyl group as a reactive handle for further derivatization, and a fluoro-ethoxy substitution pattern to modulate physicochemical properties like metabolic stability and potency—makes it a strategic asset in building libraries of novel compounds for therapeutic screening.[1][5][6]

This guide eschews a simple recitation of steps. Instead, it provides a field-proven, logical synthesis route, delving into the causality behind each procedural choice. We will proceed from a strategically chosen starting material, executing sequential directed ortho-metalation and lithiation-borylation reactions—cornerstone techniques in modern organometallic synthesis.

Strategic Synthesis Pathway: A Two-Step Approach

The most robust and logical pathway to the target compound involves a two-step sequence starting from the readily accessible 1-bromo-4-ethoxy-3-fluorobenzene. This strategy leverages the powerful directing capabilities of the ethoxy group and the clean conversion of an aryl bromide to a boronic acid via lithium-halogen exchange.

The overall transformation is as follows:

Sources

1H NMR spectrum of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound (CAS 1246404-48-7), a polysubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. This document delineates the theoretical principles governing the spectrum, predicts the chemical shifts, multiplicities, and coupling constants for each proton environment, and offers a validated experimental protocol for data acquisition. By integrating detailed spectral interpretation with the underlying principles of spin-spin coupling, particularly proton-fluorine (¹H-¹⁹F) interactions, this guide serves as an essential resource for researchers and professionals in drug development and chemical analysis.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized building block, valuable in cross-coupling reactions such as the Suzuki-Miyaura coupling. The strategic placement of its substituents—an electron-donating ethoxy group, an electron-withdrawing and ortho-directing formyl group, a strongly electronegative fluorine atom, and a reactive boronic acid moiety—creates a unique electronic and steric environment. Understanding the precise structure and conformation is paramount for predicting its reactivity and application. ¹H NMR spectroscopy is the primary and most powerful tool for elucidating this structure in solution. This guide explains the causality behind the complex spectral features, providing a framework for confident structural verification.

Molecular Structure and Proton Environments

The ¹H NMR spectrum of this molecule is dictated by five distinct proton environments. The correct assignment of these signals requires a systematic analysis of electronic effects and spin-spin coupling pathways.

Figure 1: Molecular Structure and Proton Labeling

Caption: Labeled proton environments in this compound.

Theoretical ¹H NMR Spectral Analysis

The analysis of the ¹H NMR spectrum involves predicting the chemical shift (δ), integration, and multiplicity for each labeled proton set. The presence of the ¹⁹F nucleus (spin I=½) is critical, as it induces spin-spin coupling with nearby protons, leading to additional signal splitting.

Aldehyde Proton (CHO)
  • Chemical Shift (δ): ~9.8 - 10.5 ppm. The proton of a formyl group is significantly deshielded due to the anisotropic effect of the C=O double bond and the electronegativity of the oxygen atom.[1][2] This places its resonance at the far downfield end of the spectrum.[3] Its proximity to the electron-rich aromatic ring may cause slight shielding compared to aliphatic aldehydes.

  • Integration: 1H.

  • Multiplicity: Doublet of doublets (dd). This proton will exhibit coupling to two different nuclei:

    • Vicinal Coupling (³J H-H): Coupling to the adjacent aromatic proton H₆ over three bonds.

    • Through-space or Long-range Coupling (⁴J or ⁵J H-F): Coupling to the fluorine atom. While separated by four bonds, the rigid planar structure of the ring can facilitate through-space coupling if the CHO proton and the fluorine atom are spatially close.[4]

Aromatic Protons (H₅ and H₆)
  • Chemical Shift (δ): ~7.0 - 8.0 ppm. Protons on an aromatic ring typically resonate in this region due to the ring current effect.[5][6] The precise shifts of H₅ and H₆ are modulated by the electronic contributions of the substituents. The electron-donating ethoxy group at C4 will shield H₅, while the electron-withdrawing formyl and boronic acid groups will deshield H₆.

  • Integration: 1H each, for a total of 2H in the aromatic region.

  • Multiplicity: Both H₅ and H₆ are expected to be complex multiplets, likely a doublet of doublets each.

    • H₅ Signal: Split by H₆ (³J ortho H-H coupling, typically 7-10 Hz) and by the fluorine at C3 (⁴J meta H-F coupling, typically smaller, ~2-4 Hz).[7]

    • H₆ Signal: Split by H₅ (³J ortho H-H coupling) and by the fluorine at C3 (⁵J para H-F coupling, which may be very small or negligible). It will also have a small coupling to the aldehyde proton.

Ethoxy Group Protons (-OCH₂CH₃)
  • Methylene Protons (Hₐ, -OCH₂-):

    • Chemical Shift (δ): ~4.0 - 4.3 ppm. These protons are bonded to a carbon directly attached to an electronegative oxygen atom, causing a significant downfield shift.[8][9]

    • Integration: 2H.

    • Multiplicity: Quartet (q). According to the n+1 rule, the signal is split by the three adjacent methyl protons (n=3), resulting in a quartet.

  • Methyl Protons (Hᵦ, -CH₃):

    • Chemical Shift (δ): ~1.3 - 1.5 ppm. These protons are in a typical saturated alkyl environment, resonating in the upfield region of the spectrum.[10]

    • Integration: 3H.

    • Multiplicity: Triplet (t). The signal is split by the two adjacent methylene protons (n=2), resulting in a triplet.

Boronic Acid Protons (-B(OH)₂)
  • Chemical Shift (δ): Variable, ~4.0 - 9.0 ppm (or not observed). The protons of the boronic acid hydroxyl groups are acidic and undergo rapid chemical exchange with residual water in the solvent and with each other.[11] This results in a single, broad peak whose position is highly dependent on solvent, concentration, and temperature.[12] In many cases, especially in protic solvents like DMSO-d₆, this peak is observable; in a less polar solvent like CDCl₃, it may be too broad to detect or may not appear in a predictable location. This signal will disappear upon the addition of a drop of D₂O to the NMR tube due to H-D exchange.

Visualization of Key Spin-Spin Couplings

The multiplicity of the aromatic and aldehyde protons is primarily determined by key through-bond and potential through-space couplings.

Figure 2: Key J-Coupling Interactions ```dot digraph "J_Coupling_Diagram" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

// Nodes for Protons and Fluorine CHO [label="CHO Proton"]; H6 [label="H₆ Proton"]; H5 [label="H₅ Proton"]; F [label="¹⁹F Nucleus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ha [label="Hₐ (-CH₂-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hb [label="Hᵦ (-CH₃-)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges representing couplings CHO -> H6 [label="³J (H-H)", color="#5F6368"]; CHO -> F [label="⁴J (H-F)\n(Through-space likely)", style=dashed, color="#EA4335"]; H6 -> H5 [label="³J (H-H, ortho)", color="#5F6368"]; H5 -> F [label="⁴J (H-F, meta)", color="#EA4335"]; Ha -> Hb [label="³J (H-H)", color="#5F6368"]; Hb -> Ha [label="³J (H-H)", color="#5F6368"]; }

Caption: Standardized workflow for acquiring the ¹H NMR spectrum.

  • Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds like boronic acids and its residual proton signal (~2.50 ppm) does not typically interfere with signals of interest. It also allows for the observation of exchangeable -OH protons.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for the target compound.

Proton LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant(s) (J, Hz)
-CHO 9.8 - 10.51Hdd³J(H-H), ⁴J(H-F)
H₆ 7.5 - 8.01Hdd³J(H-H), ⁵J(H-F)
H₅ 7.0 - 7.41Hdd³J(H-H), ⁴J(H-F)
-B(OH)₂ 4.0 - 9.02Hbroad sN/A
Hₐ (-OCH₂-) 4.0 - 4.32Hq³J(H-H) ≈ 7 Hz
Hᵦ (-CH₃) 1.3 - 1.53Ht³J(H-H) ≈ 7 Hz

Conclusion

The ¹H NMR spectrum of this compound is complex yet entirely interpretable through a systematic application of fundamental NMR principles. The key diagnostic features are the downfield aldehyde proton, the distinct quartet-triplet pattern of the ethoxy group, and the two unique aromatic signals, whose multiplicities are governed by both H-H and H-F coupling. The broad, exchangeable boronic acid protons provide further confirmation of the structure. This in-depth guide provides the necessary theoretical and practical framework for researchers to confidently utilize ¹H NMR for the structural verification and quality control of this important chemical intermediate.

References

  • Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]

  • OrganicChemGuide. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical Shifts. Department of Chemistry. Retrieved from [Link]

  • Gierczyk, B., et al. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. RSC Advances, 3(13), 4298-4309. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Glagovich, N. (2007). Coupling of Protons with Fluorine. Central Connecticut State University. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a highly functionalized arylboronic acid, valued as a versatile building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of electron-donating (ethoxy) and electron-withdrawing (fluoro, formyl) groups, combined with the inherent reactivity of the boronic acid moiety, creates a unique stability profile. This guide provides an in-depth analysis of the principal degradation pathways—dehydration to boroxines, protodeboronation, and oxidation—that affect the integrity of this reagent. We present a causality-driven framework for its optimal storage and handling, supported by detailed analytical protocols for stability assessment. This document is intended for researchers, chemists, and drug development professionals who rely on the quality and reliability of complex organoboron reagents.

Introduction to this compound

The utility of an organoboron reagent is directly proportional to its purity and stability. This compound (hereafter referred to as "the compound") is a trifunctionalized phenylboronic acid derivative whose synthetic value is immense. The aldehyde group provides a handle for reductive amination or olefination, the ethoxy and fluoro groups modulate electronic properties and lipophilicity, and the boronic acid is a key participant in palladium-catalyzed cross-coupling. However, this structural complexity also introduces multiple potential points of degradation. Understanding these liabilities is not merely academic; it is critical for ensuring reaction reproducibility, stoichiometric accuracy, and the overall success of a synthetic campaign.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1246404-48-7[1][2]
Molecular Formula C₉H₁₀BFO₄[1][2]
Molecular Weight 211.98 g/mol [1]
Appearance Solid, typically off-white to white[2]
Storage Temperature 2-8°C (Recommended)[1][2]

Chemical Stability and Key Degradation Pathways

Arylboronic acids are susceptible to several key degradation processes. The specific electronic and steric environment of this compound dictates its propensity towards these pathways.

Dehydration and Boroxine Formation

One of the most common and reversible transformations for boronic acids is intermolecular dehydration to form a trimeric anhydride known as a boroxine.[3] This process involves the condensation of three boronic acid molecules with the loss of three water molecules and can occur even during storage at room temperature.[3][4]

Causality: The equilibrium between the boronic acid and the boroxine is influenced by water content.[5] In a low-humidity environment or upon heating, the equilibrium shifts towards the boroxine.[3][6] While this is often reversible upon exposure to water or during aqueous workups, the formation of boroxine alters the molecular weight and can lead to significant errors in weighing and stoichiometry for anhydrous reactions. The presence of electron-donating groups on the aryl ring has been shown to support the formation of the corresponding arylboroxine.[4]

G Start This compound Protodeboronation Protodeboronation Product (3-Ethoxy-2-fluoro-benzaldehyde) Start->Protodeboronation Protodeboronation (H⁺ or OH⁻, H₂O) Oxidation Oxidation Product (4-Ethoxy-3-fluoro-2-formylphenol) Start->Oxidation Oxidation (O₂, Light, Peroxides) Boroxine Boroxine Trimer Start->Boroxine Dehydration (Heat, Time)

Caption: Principal degradation pathways for the title compound.

Recommended Storage and Handling Protocols

A self-validating protocol for storage and handling is one that minimizes exposure to the key degradation triggers: water, oxygen, heat, and light.

Optimal Storage Conditions (Solid Form)

To ensure maximum shelf-life and reproducibility, the solid compound should be stored according to the conditions outlined below.

Table 2: Recommended Long-Term Storage Protocol

ParameterRecommendationRationale (Causality)
Temperature 2-8°CReduces the kinetic rate of all degradation pathways, especially thermal dehydration to the boroxine. [7][8]
Atmosphere Under inert gas (Argon or Nitrogen)Prevents oxidative degradation by atmospheric oxygen and minimizes exposure to ambient moisture. [7][8]
Light In an amber or opaque vialProtects against light-induced oxidative degradation. [9][10]
Container Tightly sealed, non-reactive containerPrevents ingress of moisture and air. Boronic acids are often hygroscopic. [11]
Laboratory Handling Workflow

Proper handling during experimental setup is as critical as long-term storage.

  • Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Transfer: Whenever possible, handle the solid in an inert atmosphere glovebox. For rapid weighing in the open, do so quickly and reseal the container promptly to minimize air and moisture exposure.

  • Solvent Selection: Use anhydrous, sparged solvents for preparing solutions, especially for moisture-sensitive reactions like Suzuki-Miyaura coupling. Avoid aged etheric solvents that may contain peroxides.

  • Solution Storage: Stock solutions should not be stored for extended periods. If temporary storage is necessary, keep the solution under an inert atmosphere and refrigerated. Stability in solution is highly solvent-dependent and should be empirically determined if required.

Analytical Methodologies for Stability Assessment

Verifying the purity of the boronic acid before use is a critical, self-validating step in any synthetic workflow.

Protocol: Purity Assessment by Reversed-Phase HPLC

RP-HPLC is a powerful tool for assessing purity, but the analysis of boronic acids is challenging due to their propensity for on-column hydrolysis. [12][13]This protocol is designed to minimize this artifact.

Objective: To determine the purity of the boronic acid and quantify key degradation products (protodeboronated and oxidized species).

Methodology:

  • Column Selection: Utilize a column with low silanol activity to minimize interactions that can catalyze hydrolysis. A Waters XTerra MS C18 or similar is recommended. [12]2. Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (Use with caution, as acid can promote degradation. If hydrolysis is observed, switch to a neutral mobile phase).

    • Mobile Phase B: Acetonitrile.

    • Expert Insight: The stationary phase has a more significant influence on hydrolysis than the mobile phase pH modifier. For particularly labile compounds, omitting the acid modifier entirely is a valid strategy to establish a baseline. [12][13]3. Sample Preparation:

    • Dissolve a small, accurately weighed sample (~1 mg/mL) in a diluent of 50:50 Acetonitrile:Water.

    • Trustworthiness Check: Analyze the sample immediately after preparation to prevent degradation in the dissolution solvent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Data Interpretation: The primary peak corresponds to the boronic acid. Earlier eluting peaks may correspond to the more polar boronic acid hydrolysis products, while later eluting peaks could be the less polar protodeboronated species. Peak identity should be confirmed by mass spectrometry.

Protocol: Characterization by NMR Spectroscopy

NMR provides structural confirmation and can be used to detect degradation.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Look for the characteristic aldehyde proton signal (~10 ppm) and the broad singlet for the B(OH)₂ protons. The appearance of a new aromatic multiplet and the disappearance of the B(OH)₂ signal may indicate protodeboronation.

  • ¹¹B NMR: Provides direct information on the boron environment. A signal around 28-30 ppm is typical for arylboronic acids, while boroxines appear around 32-34 ppm.

  • ¹⁹F NMR: A sensitive probe for changes in the electronic environment of the fluorine atom, useful for detecting the formation of degradation products.

G cluster_storage Storage Conditions Start Receive or Synthesize Compound Initial_Analysis Initial Analysis (t=0) (RP-HPLC, NMR) Start->Initial_Analysis Storage Store Under Defined Conditions Initial_Analysis->Storage Recommended Recommended (2-8°C, Inert Gas) Accelerated Accelerated (e.g., 40°C, 75% RH) Light Light Exposure (vs. Dark) Time_Point Analyze at Time Points (e.g., 1, 3, 6 months) Comparison Compare Data to t=0 Time_Point->Comparison End Determine Shelf-Life and Degradation Rate Comparison->End Recommended->Time_Point Accelerated->Time_Point Light->Time_Point

Caption: A self-validating workflow for conducting a formal stability study.

Summary and Key Takeaways

  • Primary Liabilities: The stability of this compound is primarily challenged by dehydration (to boroxines), protodeboronation, and oxidation.

  • Storage is Critical: Adherence to recommended storage conditions—refrigerated (2-8°C), under an inert atmosphere, and protected from light—is essential for preserving the compound's integrity.

  • Handle with Care: Minimize exposure to atmospheric moisture and oxygen during handling by allowing containers to warm to RT before opening and using inert atmosphere techniques where possible.

  • Verify Before Use: The purity of the reagent should be analytically verified (e.g., by HPLC) before use in sensitive applications, as the presence of degradation products can compromise reaction outcomes.

  • Analytical Nuances: Standard analytical methods like RP-HPLC must be carefully optimized to prevent artifactual degradation during the analysis itself.

References

  • Al-Zoubi, R. M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Organic Chemistry Portal. (n.d.).
  • Drach, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
  • Lenstra, D. C., et al. (2019). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.
  • ResearchGate. (2017).
  • Li, J. H., et al. (2011).
  • Wikipedia. (n.d.).
  • Wang, D., et al. (2018). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition-metal-free conditions. Organic & Biomolecular Chemistry.
  • Drach, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • Westcott, S. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Drach, M., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry.
  • Drach, M., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • Semantics Scholar. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.
  • Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles.
  • Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.com.
  • Wang, H., et al. (2020).
  • ResearchGate. (n.d.).
  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.
  • ChemicalBook. (n.d.).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium.
  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
  • Wikipedia. (n.d.). Boroxine. Wikipedia.
  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • United States Biological. (n.d.). 4-Fluoro-2-formylphenylboronic acid.
  • Luminix Health. (n.d.). (4-Ethoxy-3-fluoro-2-formylphenyl)boroni.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - (2-Formylphenyl)boronic acid.
  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
  • Yuanli Bio. (2025). What are the storage conditions for Boric acid - 10B?
  • Sigma-Aldrich. (n.d.). 4-Ethoxy-3-formylphenylboronic acid, ≥95%.

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Solubility of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid in Organic Solvents

Foreword: Navigating the Data Frontier

In the landscape of advanced chemical synthesis, particularly within drug discovery and materials science, this compound represents a sophisticated building block. Its utility in palladium-catalyzed cross-coupling reactions is significant. However, a critical gap exists in the publicly available literature regarding its quantitative solubility in common organic solvents. This guide is crafted not merely to present existing data—as there is a notable absence of it—but to provide a robust framework for the modern researcher. By synthesizing principles of physical organic chemistry with established experimental methodology, this document empowers scientists to predict, understand, and, most importantly, determine the solubility of this specific molecule with confidence and precision.

Deconstructing the Molecule: An Analysis of Structure-Solubility Relationships

The solubility of any compound is dictated by the interplay of its constituent functional groups and the properties of the solvent. Understanding the molecular architecture of this compound is paramount to predicting its behavior.

  • The Boronic Acid Moiety [-B(OH)₂]: This is the primary polar, protic functional group. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, which typically confers solubility in polar, protic solvents. However, boronic acids are susceptible to dehydration, forming cyclic, trimeric anhydrides known as boroxines.[1] This equilibrium is solvent-dependent and can complicate solubility studies, as the boroxine is significantly less polar than the parent acid.

  • The Aromatic Core (Phenyl Ring): The benzene ring is inherently nonpolar and hydrophobic. It favors interactions with nonpolar or aromatic solvents through van der Waals forces and π-stacking.

  • The Ethoxy Group (-OCH₂CH₃): This substituent introduces a moderately polar ether linkage that can act as a hydrogen bond acceptor.[2] However, the ethyl component adds nonpolar character. The introduction of an alkoxy group, such as an isobutoxy group, has been shown to generally increase solubility in many organic solvents compared to the parent phenylboronic acid, with the notable exception of ethers like dipropyl ether.[3]

  • The Fluoro Group (-F): As the most electronegative element, fluorine creates a strong dipole. However, its effect on solubility is complex. While it increases the polarity of the C-F bond, highly fluorinated organic molecules can be both hydrophobic and lipophobic, a phenomenon that can reduce solubility in standard organic solvents.[4]

  • The Formyl Group (-CHO): The aldehyde is a polar, aprotic group. The carbonyl oxygen can act as a hydrogen bond acceptor, contributing favorably to solubility in polar solvents.[2][5]

The overall solubility will be a balance between the polar, hydrogen-bonding capabilities of the boronic acid and formyl groups and the nonpolar nature of the phenyl ring and ethoxy chain.

cluster_molecule This compound Molecule Aromatic Core (Nonpolar) Nonpolar_Solvents Favors Solubility in Nonpolar Solvents (e.g., Hydrocarbons, Aromatics) Molecule->Nonpolar_Solvents Ethoxy Ethoxy Group -OCH₂CH₃ (Moderately Polar, H-Bond Acceptor) Ethoxy->Molecule Polar_Solvents Polar_Solvents Ethoxy->Polar_Solvents Fluoro Fluoro Group -F (Polar C-F Bond) Fluoro->Molecule Fluoro->Polar_Solvents Formyl Formyl Group -CHO (Polar, H-Bond Acceptor) Formyl->Molecule Formyl->Polar_Solvents Boronic_Acid Boronic_Acid Boronic_Acid->Polar_Solvents

Caption: Interplay of functional groups on solubility.

Predicted Solubility Profile: An Analog-Based Approach

In the absence of direct data, we can extrapolate from a well-studied analog: Phenylboronic Acid. Phenylboronic acid exhibits high solubility in polar organic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in nonpolar hydrocarbons.[1][6][7]

We predict that this compound will follow a similar trend but with notable modifications:

  • Enhanced Polarity: The presence of the formyl and fluoro groups should increase the overall molecular polarity compared to phenylboronic acid, potentially enhancing solubility in polar solvents like acetone, ethyl acetate, and short-chain alcohols.

  • Ether and Ketone Solubility: High solubility is expected in solvents like Tetrahydrofuran (THF), acetone, and 2-butanone, which can effectively solvate the polar groups.

  • Chlorinated Solvents: Moderate solubility is anticipated in dichloromethane (DCM) and chloroform.

  • Hydrocarbon Solvents: Due to the significant number of polar functional groups, very low solubility is expected in nonpolar solvents such as hexanes, cyclohexane, and toluene.

The following table summarizes the predicted qualitative solubility at ambient temperature.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Ethers Tetrahydrofuran (THF), Diethyl EtherHighEthers are effective solvents for boronic acids.[1] The ether oxygen can accept hydrogen bonds.
Ketones Acetone, 2-Butanone (MEK)HighKetones are polar aprotic solvents that readily dissolve phenylboronic acid.[1][6][7]
Alcohols Methanol, EthanolHigh to ModerateThe solvent's ability to hydrogen bond is favorable, but the boronic acid can undergo esterification.
Esters Ethyl AcetateModerate to HighGood balance of polarity to solvate the molecule.
Chlorinated Dichloromethane (DCM), ChloroformModeratePhenylboronic acid shows moderate solubility in chloroform.[1][6][7]
Aromatic TolueneLowThe nonpolar character of toluene is unlikely to overcome the polarity of the multiple functional groups.
Alkanes Hexanes, HeptaneVery Low / InsolublePhenylboronic acid has very low solubility in hydrocarbons.[1][6][7] The added polar groups will decrease it further.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move from prediction to empirical fact, a robust and repeatable experimental protocol is necessary. The isothermal shake-flask method is a "gold standard" for determining thermodynamic solubility.[8][9] It allows for the establishment of a true equilibrium between the solid solute and the solvent.

Standard Operating Procedure: Isothermal Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (solid, >97% purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • HPLC vials

Equipment:

  • Analytical balance

  • Temperature-controlled orbital shaker or incubator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Vortex mixer

Methodology:

  • Preparation of Calibration Standards: a. Accurately weigh a small amount of the boronic acid and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL). b. Perform a serial dilution of the stock solution to prepare a series of at least five calibration standards spanning the expected solubility range.

  • Sample Preparation: a. Add an excess amount of solid this compound to a vial. An amount that is clearly in excess of what is expected to dissolve is crucial to ensure a saturated solution. b. Accurately add a known volume of the selected solvent to the vial (e.g., 5.0 mL). c. Securely cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the samples at a constant speed for a predetermined time to reach equilibrium. For boronic acids, an equilibration time of 24 to 48 hours is recommended. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

  • Sample Withdrawal and Analysis: a. After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove all particulate matter. d. If necessary, dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve. e. Analyze the prepared sample and the calibration standards by HPLC-UV.

  • Data Analysis: a. Construct a calibration curve by plotting the peak area from the HPLC analysis versus the known concentration of the standards. b. Use the linear regression equation from the calibration curve to calculate the concentration of the boronic acid in the filtered, saturated sample. c. Account for any dilution factors to determine the final solubility, typically expressed in mg/mL or mol/L.

node_start node_start node_process node_process node_decision node_decision node_output node_output A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h) at Constant Temp A->B F Equilibrium Reached? B->F Check at multiple time points C 3. Settle Undissolved Solid D 4. Withdraw & Filter Supernatant (0.22 µm) C->D E 5. Analyze by HPLC-UV D->E G Calculate Concentration vs. Calibration Curve E->G F->B No, continue equilibration F->C Yes H Final Solubility (mg/mL or mol/L) G->H

Sources

Methodological & Application

Advanced Application Notes for Suzuki-Miyaura Coupling with 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability and broad functional group tolerance in the formation of carbon-carbon bonds.[1] Within the vast arsenal of organoboron reagents, this compound has emerged as a strategic building block, particularly in the realm of medicinal chemistry and drug development. Its unique trifunctional substitution pattern offers a confluence of desirable properties. The ethoxy group can enhance solubility and modulate electronic properties, while the fluorine atom is a well-established bioisostere for hydrogen, capable of improving metabolic stability and binding affinity.[2] Crucially, the ortho-formyl group not only serves as a versatile synthetic handle for subsequent transformations but can also play a beneficial role in the coupling reaction itself, potentially improving catalyst efficiency.[3]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing this specialized boronic acid, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in the synthesis of complex biaryl scaffolds.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent transfers its organic moiety to the palladium center. This step is often rate-limiting and is crucial for the overall success of the reaction. The base activates the boronic acid, facilitating the transfer.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[4]

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Inerting and Solvent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification A Weigh Reagents: Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base B Add to Reaction Vessel A->B C Evacuate and Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute F->G Reaction Complete H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J Pure Biaryl Product Pure Biaryl Product J->Pure Biaryl Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Synthesis of this compound

While commercially available, the synthesis of this key reagent can be achieved from readily available starting materials. A plausible synthetic route involves the ortho-formylation of a suitably protected fluorinated ethoxybenzene, followed by a lithium-halogen exchange and borylation. A general procedure for the synthesis of similar substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent at low temperature, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[5]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The following table provides a starting point for optimization when using this compound. Yields are highly dependent on the specific aryl halide used.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemperature (°C)General Applicability
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100Good for a wide range of aryl bromides.
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene/H₂O (10:1)110Effective for more challenging or sterically hindered aryl bromides and some aryl chlorides.
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)85A classic catalyst, often effective for electron-deficient aryl halides.
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF90Useful for heteroaryl halides.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst oxidation.
Poor choice of baseFor electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate transmetalation.[6]
Inappropriate solventEnsure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent and water is often optimal.
Protodeborylation The boronic acid is replaced by a hydrogen atom.Use a slight excess of the boronic acid (1.2-1.5 equiv.). Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.[7]
Homocoupling of Boronic Acid Oxygen contaminationThoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Difficult Purification Polar byproductsAn aqueous workup with dilute acid or base may help remove some impurities. Careful column chromatography is often necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds. A thorough understanding of the Suzuki-Miyaura coupling mechanism, careful optimization of reaction conditions, and proactive troubleshooting are key to successfully employing this reagent in the development of novel molecules for pharmaceutical and materials science applications. The protocols and data presented herein provide a solid foundation for researchers to build upon in their synthetic endeavors.

References

  • Benchchem. A Comparative Guide to the Synthesis of Ortho-Substituted Biaryl Aldehydes. BenchChem, 2025.
  • Zhang, Y., et al. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
  • Singh, G., et al. Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst.
  • San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Benchchem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem, 2025.
  • ChemicalBook. 4-ETHOXY-3-FORMYLPHENYLBORONIC ACID synthesis.
  • Altman, R. A., & Buchwald, S. L. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • Benchchem.
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2025.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. 2022.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. BenchChem.
  • Liu, J., et al. Ru-Catalyzed Asymmetric Addition of Arylboronic Acids to Aliphatic Aldehydes via P-Chiral Monophosphorous Ligands. Molecules, 2022.
  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling.
  • Zhang, L., et al. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 2020.
  • ResearchGate.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemical Communications.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 2022.
  • Process for the preparation of substituted phenylboronic acids.
  • Process for preparing highly pure formylphenylboronic acids.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

Sources

Topic: Palladium Catalysts for the Suzuki Coupling of 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds that form the core of numerous pharmaceuticals and advanced materials.[1][2][3] This guide focuses on a uniquely challenging yet valuable building block: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid .

The utility of this reagent lies in its dense and strategically positioned functionality. The resulting biaryl products are primed for further synthetic transformations, making it a highly desirable intermediate in drug development. However, the very features that make this molecule attractive also introduce significant hurdles for the Suzuki-Miyaura coupling:

  • Steric Hindrance: The ortho-formyl group significantly crowds the reaction center, potentially impeding the approach of the palladium catalyst and hindering the crucial transmetalation and reductive elimination steps.

  • Electronic Complexity: The molecule presents a delicate electronic balance. The ortho-formyl and meta-fluoro groups are electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow the rate of transmetalation.[4] Conversely, the para-ethoxy group is electron-donating, which can influence the overall electron density of the ring.[5]

  • Protodeboronation: Substituted boronic acids, especially those with electron-withdrawing groups, are susceptible to protodeboronation, a non-productive side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.[6][7][8]

This document provides a detailed guide to overcoming these challenges through the rational selection of a palladium catalyst system and the optimization of reaction conditions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide a systematic approach to troubleshooting.

The Catalytic Cycle: A Mechanistic Framework

A successful Suzuki coupling hinges on the smooth execution of a three-step catalytic cycle.[1][9][10] Understanding how our specific substrate interacts with each phase is critical for troubleshooting and optimization.

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle cluster_boronate Boronate Activation pd0 Pd(0)L₂ (Active Catalyst) reduct Reductive Elimination pd0->reduct add Oxidative Addition add->pd0 pd2 Ar¹-Pd(II)L₂-X pd2->add trans Transmetalation trans->pd2 pd2_ar2 Ar¹-Pd(II)L₂-Ar² pd2_ar2->trans reduct->pd2_ar2 out1 Ar¹-Ar² (Product) reduct->out1 in1 Ar¹-X in1->add in2 Ar²-B(OR)₃⁻ in3 Base (e.g., K₃PO₄) Ar²-B(OH)₂ in3->trans BOH Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BOH->Boronate + OH⁻ Base Base

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition: An active Pd(0) complex inserts into the carbon-halogen bond of the coupling partner (an aryl halide or triflate). For sterically demanding substrates, this step can be slow and is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This requires prior activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[11] The electron-withdrawing formyl and fluoro groups on our substrate can make the boron center more Lewis acidic but can also destabilize the resulting boronate, making this a critical step to optimize.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. This step is often accelerated by bulky, electron-rich ligands.

Rational Catalyst System Selection

Success with this compound is contingent on choosing a catalyst system that directly addresses its inherent challenges. A one-size-fits-all approach is unlikely to succeed.

ComponentRecommended ChoicesRationale for This Specific Substrate
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable Pd(II) and Pd(0) sources that are reliably reduced in situ to the active Pd(0) catalyst.[12]
Ligand Buchwald Ligands: SPhos, XPhos, RuPhosThis is the most critical choice. The steric bulk of these ligands promotes the formation of highly active, monoligated L-Pd(0) species that accelerate both the oxidative addition of hindered aryl halides and the final reductive elimination step. Their strong electron-donating character increases the electron density on the palladium, which facilitates the oxidative addition.[13][14]
Base K₃PO₄, K₂CO₃, CsFA moderately strong but non-nucleophilic base is preferred. K₃PO₄ is often an excellent choice as it is effective at promoting boronate formation without causing hydrolysis of the formyl group or other base-sensitive functionalities.[15]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA biphasic system is standard. The organic solvent solubilizes the substrates and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. The choice of organic solvent can influence reaction rates and solubility.[15]

Experimental Protocol: Suzuki Coupling with 4-Bromoanisole

This protocol details a robust starting point for the coupling of this compound with a representative aryl bromide.

Materials & Reagents
  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (3.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)

  • 1,4-Dioxane, anhydrous (degassed)

  • Deionized Water (degassed)

Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Solids: - Boronic Acid - Aryl Bromide - K₃PO₄ - Pd₂(dba)₃ / SPhos B 2. Seal Vessel A->B C 3. Evacuate & Backfill with Argon (3x) B->C D 4. Add Degassed Solvents (Dioxane/H₂O) via Syringe C->D E 5. Heat to 90-100 °C with Vigorous Stirring D->E F 6. Monitor by LC-MS/TLC (Target: ~4-12 hours) E->F G 7. Cool to RT, Dilute with Ethyl Acetate F->G H 8. Wash with H₂O & Brine G->H I 9. Dry (Na₂SO₄), Filter, & Concentrate H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Pure Product (NMR, HRMS) J->K

Figure 2: Experimental Workflow
Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, 4-bromoanisole, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, leading to the formation of inactive palladium black and promoting undesirable homocoupling of the boronic acid.[7][13]

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane, followed by degassed water, to achieve a solvent ratio of approximately 5:1 (v/v). The overall concentration should be around 0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine. This removes the inorganic base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Guide

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential.

Figure 3: Troubleshooting Flowchart for Low-Yield Reactions
IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst system for the hindered substrate. 3. Poor solubility of reagents.1. Ensure rigorous degassing of all solvents and proper inert atmosphere technique.[13] 2. Screen a more active ligand (e.g., XPhos, RuPhos). Increase catalyst loading slightly (e.g., to 2.0 mol%). 3. Try a different solvent system (e.g., 2-MeTHF/H₂O or Toluene/H₂O).
Protodeboronation Product 1. Base is too strong or reaction temperature is too high. 2. Presence of excess water.1. Switch to a milder base (e.g., K₂CO₃ or CsF). Lower the reaction temperature. 2. Use carefully dried solvents. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) which is more resistant to protodeboronation.[16][17]
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.Improve the degassing procedure for all solvents and ensure the reaction is maintained under a strictly inert atmosphere.[7]
Reaction Stalls Ligand or catalyst decomposition over time at elevated temperatures.Consider a second addition of the catalyst/ligand mixture midway through the reaction.

References

  • Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2021, January). Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. Retrieved from [Link]

  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Li, Y., et al. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2018, August). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Retrieved from [Link]

  • MDPI. (2016). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Retrieved from [Link]

  • Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • ACS Publications. (2005). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • PubMed. (2005). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Retrieved from [Link]

  • ResearchGate. (2014, December). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2019, November). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from [Link]

  • ResearchGate. (2008, August). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ACS Publications. (2001). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2002, August). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]

  • ResearchGate. (2007, May). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Retrieved from [Link]

  • PubMed. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2010, August). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ResearchGate. (2019, January). How does fluorinated boronic acids influences the Suzuki coupling reactions?. Retrieved from [Link]

Sources

Application Notes & Protocol: Suzuki-Miyaura Cross-Coupling of 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Challenges

4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a highly functionalized building block of significant interest in pharmaceutical and materials science research. Its unique substitution pattern—featuring an ortho-directing formyl group, a sterically demanding ethoxy group, and an electron-withdrawing fluorine atom—allows for the synthesis of complex, tri- and tetra-ortho-substituted biaryl compounds. These motifs are prevalent in pharmacologically active molecules and advanced organic materials.

However, the very features that make this reagent valuable also present considerable challenges in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The primary hurdles include:

  • Steric Hindrance: The ortho-formyl and ethoxy groups create significant steric bulk around the boronic acid moiety. This congestion can impede the crucial transmetalation step of the catalytic cycle, slowing the reaction and leading to low yields.[1][2][3]

  • Electronic Complexity: The simultaneous presence of an electron-donating ethoxy group and electron-withdrawing formyl and fluoro groups creates a nuanced electronic environment that can complicate the catalytic cycle.

  • Protodeboronation: The cleavage of the C–B bond by a proton source is a common and often detrimental side reaction in Suzuki-Miyaura couplings.[4][5] Boronic acids with electron-withdrawing groups, like the subject compound, can be particularly susceptible to this process, especially under basic aqueous conditions.[6]

This guide provides a deep dive into the mechanistic considerations for successfully employing this compound, followed by a robust, optimized protocol designed to overcome these challenges and deliver high-yield coupling products.

Mechanistic Considerations & Strategy

A successful Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7] For a sterically hindered and electronically complex substrate like this compound, careful selection of the catalyst system is paramount.

The Catalyst System: Precatalysts and Ligands

Traditional methods of generating the active Pd(0) catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand can be inefficient for challenging substrates. Modern, well-defined palladium precatalysts are strongly recommended.[8][9] These air- and moisture-stable complexes, such as the Buchwald G3 or G4 precatalysts, ensure the reliable formation of the active, monoligated L-Pd(0) species required for efficient catalysis.[10][11][12]

The choice of ligand is the most critical parameter. To overcome the severe steric hindrance, the ligand must be both bulky and electron-rich.[13][14]

  • Bulky Dialkylbiarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are the gold standard for sterically demanding couplings.[14][15] Their large steric footprint promotes the formation of a coordinatively unsaturated palladium center, which facilitates both oxidative addition and the difficult reductive elimination step required to form tetra-ortho-substituted biaryls.[16][17]

  • N-Heterocyclic Carbenes (NHCs): Robust NHC ligands can also be highly effective, offering strong σ-donation and thermal stability, which is beneficial for reactions requiring elevated temperatures.[18]

The Base and Solvent: Mitigating Protodeboronation

The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species for transmetalation, but it can also promote protodeboronation.[4][5] For sensitive substrates, a judicious choice is essential.

  • Base Selection: Mild bases are generally preferred. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) often provide the best balance of reactivity and substrate stability, minimizing the undesired side reaction.[2][19] Stronger bases like hydroxides should be avoided.

  • Solvent System: Aprotic solvent systems are often beneficial for substrates prone to protodeboronation.[1] A mixture of a non-polar solvent like dioxane or toluene with a minimal amount of water is a common choice. Anhydrous conditions, though more demanding to set up, can further suppress protodeboronation.[20] Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the catalyst.

Visualized Reaction Scheme & Workflow

Catalytic Cycle Diagram

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle, adapted for a challenging, sterically hindered coupling.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation L_Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar¹)(X) L_Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetal L-Pd(II)(Ar¹)(Ar²) OxAdd->Transmetal Transmetalation (Ar²-B(OR)₂)⁻ Transmetal->L_Pd0 Reductive Elimination RedElim Ar¹-Ar² (Product) Transmetal->RedElim BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Base (e.g., K₃PO₄) Boronate->OxAdd Enters Cycle

Caption: Generalized Suzuki-Miyaura catalytic cycle for hindered substrates.

Experimental Workflow Diagram

This flowchart outlines the standard laboratory procedure for setting up the cross-coupling reaction under an inert atmosphere.

Experimental_Workflow start Start: Prepare Reaction Vessel reagents Add Solids: 1. Aryl Halide 2. Boronic Acid 3. Base (K₃PO₄) start->reagents precatalyst Add Catalyst System: 1. Pd Precatalyst 2. Ligand reagents->precatalyst inert Seal, Evacuate & Backfill with Argon (3x) precatalyst->inert solvent Add Degassed Solvent(s) (e.g., Dioxane/H₂O) via Syringe inert->solvent reaction Heat to Reaction Temp (e.g., 80-110 °C) with Vigorous Stirring solvent->reaction monitor Monitor Progress by TLC or LC-MS reaction->monitor workup Reaction Complete: Cool, Quench, Extract monitor->workup purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura reaction.

Optimized Protocol: Cross-Coupling of this compound

This protocol is designed for the coupling of the title boronic acid with a generic aryl bromide. Modifications may be necessary for other coupling partners (e.g., aryl chlorides or triflates may require higher temperatures or different catalyst loadings).

Materials & Reagents
ReagentM.W.EquivalentsAmount (for 0.5 mmol scale)
Aryl Bromide (Ar-Br)-1.00.50 mmol
This compound211.991.2 - 1.50.60 - 0.75 mmol (127-159 mg)
SPhos Pd G3 Precatalyst791.070.02 (2 mol%)0.01 mmol (7.9 mg)
Potassium Phosphate (K₃PO₄), anhydrous, milled212.273.01.50 mmol (318 mg)
1,4-Dioxane, anhydrous--5.0 mL
Degassed DI Water--0.5 mL
Step-by-Step Procedure
  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol), this compound (1.5 eq, 0.75 mmol, 159 mg), and finely milled anhydrous potassium phosphate (3.0 eq, 1.50 mmol, 318 mg).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the SPhos Pd G3 precatalyst (0.02 eq, 0.01 mmol, 7.9 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) and degassed water (0.5 mL) via syringe. The solvent mixture should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Troubleshooting Common Issues

ProblemProbable CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficient temperature. 3. Poor quality reagents.1. Ensure rigorous inert atmosphere technique; use fresh, high-quality degassed solvents. 2. Increase temperature to 110 °C. For aryl chlorides, higher temperatures may be needed. 3. Use freshly opened or purified reagents.
Significant Protodeboronation 1. Base is too strong or reaction time is too long. 2. Presence of excess water or protic sources.1. Switch to a milder base like K₂CO₃ or Cs₂CO₃.[19] Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Use anhydrous solvents and ensure the base is anhydrous.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Improve degassing of solvents and ensure a robust inert atmosphere throughout the setup and reaction.
Formation of Byproducts Catalyst decomposition at high temperatures.Consider using a more thermally stable ligand system (e.g., an NHC-based catalyst). If possible, lower the reaction temperature and extend the reaction time.

Conclusion

The successful Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly achievable transformation. Success hinges on a strategy that directly confronts the inherent steric and electronic challenges of the substrate. By employing modern, well-defined palladium precatalysts paired with bulky, electron-rich dialkylbiarylphosphine ligands and utilizing mild basic conditions in a carefully degassed solvent system, researchers can reliably synthesize complex biaryl structures. The protocol and insights provided herein offer a robust starting point for professionals in drug development and materials science to leverage this valuable synthetic building block.

References

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  • Protodeboronation - Wikipedia. Wikipedia. [Link]

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  • Mechanistic studies on the protodeboronation. [a] The protodeboronation of various heteroaryl boronic esters. [b] The competition reaction of heteroaryl boronic esters reactivities. All yields were determined by gas chromatography (GC) analysis using anthracene as the internal standard. ResearchGate. [Link]

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Application Notes & Protocols: The Strategic Use of 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview: A Multifunctional Building Block for Accelerated Drug Discovery

In the landscape of medicinal chemistry, the efficiency of scaffold synthesis and the facility of subsequent diversification are paramount. 4-Ethoxy-3-fluoro-2-formylphenylboronic acid (CAS No. 1246404-48-7) has emerged as a highly valuable and strategic building block for drug discovery programs.[1] Its unique trifunctional architecture—a reactive boronic acid, a versatile ortho-formyl group, and electronically-modulating fluoro and ethoxy substituents—provides a powerful toolkit for the synthesis of complex molecular frameworks, particularly those found in targeted therapies like kinase inhibitors.

This guide provides an in-depth analysis of the molecule's distinct properties, its strategic applications, and detailed, field-proven protocols for its use. The narrative is designed to explain not just the "how" but the "why" behind experimental choices, empowering researchers to leverage this reagent to its fullest potential.

The Chemical Rationale: Deconstructing the Molecular Advantage

The utility of this compound stems from the synergistic interplay of its four distinct functional components. Understanding the role of each is critical to its strategic deployment in a synthesis campaign.

  • The Boronic Acid Moiety: This group is the cornerstone of its primary application: the Suzuki-Miyaura cross-coupling reaction.[2][3] Boronic acids are valued for their stability, low toxicity, and versatile reactivity in forming carbon-carbon bonds, a fundamental transformation in drug synthesis.[4][5]

  • The Ortho-Formyl (Aldehyde) Group: Positioned directly adjacent to the boronic acid, the formyl group is a highly versatile synthetic handle.[2][6] Its proximity to the other substituents allows for the creation of unique intramolecular interactions and provides a direct site for post-coupling modifications such as reductive amination, Wittig reactions, condensations, or oxidation to a carboxylic acid.[6][7]

  • The Fluorine Atom: The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry.[8] The C-F bond can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence binding affinity with biological targets through favorable electrostatic or dipole interactions.

  • The Ethoxy Group: The ethoxy ether provides a balance of lipophilicity and can engage in hydrogen bonding as an acceptor. Its steric bulk and electronic properties can influence the conformation of the molecule and its binding pose within a protein target.

cluster_0 This compound cluster_labels mol b_acid Boronic Acid (Suzuki Coupling) formyl ortho-Formyl (Derivatization) fluoro Fluorine (Metabolic Stability, Binding) ethoxy Ethoxy Group (Lipophilicity, Conformation)

Caption: Key functional moieties of the title compound.

Core Application: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The primary and most powerful application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate complex biaryl or heteroaryl-aryl structures.[2][6] These motifs are privileged scaffolds in a vast number of approved drugs and clinical candidates, particularly in oncology.[9]

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A critical, and often misunderstood, step is the activation of the boronic acid by a base. The base (e.g., carbonate, phosphate) reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the efficient transfer of the aryl group to the palladium center during transmetalation.[10][11]

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) pd_complex R¹-Pd(II)L_n-X transmetal_complex [R¹-Pd(II)L_n-R²] transmetal_complex->pd0 product R¹-R² (Coupled Product) transmetal_complex->product Reductive Elimination aryl_halide R¹-X (Aryl Halide) aryl_halide->pd_complex Oxidative Addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., CO₃²⁻) base->boronate boronate->transmetal_complex Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle requires base activation.

Data Summary: Representative Suzuki Coupling Conditions

The following table outlines typical conditions for the Suzuki-Miyaura coupling. Optimization of the catalyst, base, and solvent is often necessary depending on the specific aryl/heteroaryl halide partner.

Coupling Partner (Ar-X)Catalyst (mol%)Base (Equiv.)Solvent SystemTemp (°C)Typical Yield
Aryl BromidePd(dppf)Cl₂ (3-5%)K₂CO₃ or Na₂CO₃ (2-3)1,4-Dioxane / H₂O (4:1)85-10075-95%
Aryl Chloride (activated)Pd₂(dba)₃ / SPhos (2-4%)K₃PO₄ (2.5)Toluene / H₂O (10:1)100-11060-85%
Heteroaryl BromidePd(PPh₃)₄ (5%)Na₂CO₃ (3)DME / H₂O (4:1)9070-90%
Aryl IodidePd(OAc)₂ / PPh₃ (2-4%)K₂CO₃ (2)Acetonitrile / H₂O (5:1)8080-98%

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative coupling with an aryl bromide, a common starting point in many synthetic routes for kinase inhibitors.[12]

Reagents & Materials:

  • This compound (1.2 equiv.)

  • Aryl or Heteroaryl Bromide (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Nitrogen or Argon source for inert atmosphere

  • Standard glassware for reflux

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 equiv.), this compound (1.2 equiv.), Na₂CO₃ (3.0 equiv.), and Pd(dppf)Cl₂ (0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial as the active Pd(0) species in the catalytic cycle can be sensitive to oxygen.[13]

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to create a solution concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting aryl bromide is a good indicator of completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Protocol 2: Post-Coupling Derivatization via Reductive Amination

The ortho-formyl group is an ideal handle for building molecular diversity to explore structure-activity relationships (SAR). Reductive amination is a robust method to introduce a wide variety of amine functionalities.

Reagents & Materials:

  • Biaryl aldehyde from Protocol 1 (1.0 equiv.)

  • Primary or Secondary Amine (1.1-1.5 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • Setup: Dissolve the biaryl aldehyde (1.0 equiv.) and the desired amine (1.1 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. For less reactive amines, adding a catalytic amount of acetic acid can facilitate this step.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv.) portion-wise to the stirring solution. NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation, minimizing side reactions.

  • Reaction: Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde starting material, which typically takes 2-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Dilute with additional DCM and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final aminated compound.

start This compound + Aryl Halide suzuki Protocol 1: Suzuki-Miyaura Coupling start->suzuki intermediate Biaryl Aldehyde Intermediate suzuki->intermediate reductive_amination Protocol 2: Reductive Amination intermediate->reductive_amination library Diverse Compound Library (for SAR studies) reductive_amination->library

Caption: A typical synthetic workflow utilizing the title reagent.

Conclusion

This compound is more than a simple building block; it is a sophisticated synthetic tool that enables a convergent and highly efficient approach to complex drug-like molecules. Its pre-installed handles for both core scaffold construction (boronic acid) and subsequent diversification (formyl group), combined with the beneficial electronic properties of its substituents, make it an invaluable asset for medicinal chemists. By understanding the underlying principles of its reactivity and applying robust protocols, research teams can significantly accelerate the design-make-test-analyze cycle in the pursuit of novel therapeutics.

References

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Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Highly Functionalized Biaryls

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science, where these motifs are prevalent in a vast array of biologically active molecules and functional materials. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of carbon-carbon bonds between sp²-hybridized centers.[1] Its appeal lies in its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a wide variety of organoboron reagents.

This guide focuses on a particularly valuable, yet challenging, building block: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid . The unique substitution pattern of this reagent—an ortho-formyl group, a meta-fluoro atom, and a para-ethoxy group—offers synthetic chemists a powerful tool for introducing a highly functionalized phenyl ring. However, this substitution also presents specific challenges that require careful consideration and optimization of reaction conditions. The steric hindrance imposed by the ortho-formyl group can impede the key transmetalation step of the catalytic cycle, while the electronic effects of the fluoro and ethoxy substituents can modulate the reactivity of the boronic acid.[2]

These application notes provide a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances influenced by its structure, provide a detailed and optimized protocol for its use, and discuss strategies for purification and characterization of the resulting biaryl aldehydes.

Reagent Profile and Mechanistic Considerations

This compound is a trifunctional reagent that allows for the direct incorporation of a versatile phenyl scaffold.

Compound Name This compound
CAS Number 1246404-48-7
Molecular Formula C₉H₁₀BFO₄
Molecular Weight 211.98 g/mol
Appearance White to off-white solid
Key Structural Features Ortho-formyl, meta-fluoro, para-ethoxy substituents

The successful application of this reagent in Suzuki-Miyaura coupling is contingent on overcoming the challenges posed by its substitution pattern:

  • Steric Hindrance: The ortho-formyl group significantly increases the steric bulk around the boronic acid moiety. This can hinder the approach of the boronic acid to the palladium center during the transmetalation step, potentially slowing down the reaction rate and leading to lower yields.[2] To counteract this, the selection of a bulky, electron-rich phosphine ligand is often crucial. These ligands can promote the formation of a monoligated palladium species, which is less sterically encumbered and more reactive.[3][4][5][6]

  • Electronic Effects:

    • The formyl group is electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. However, with proper optimization, even electron-deficient boronic acids are effective coupling partners.[7]

    • The fluoro group is also electron-withdrawing through its inductive effect, which can further influence the electronic properties of the aromatic ring.

    • The ethoxy group is electron-donating through resonance, which can help to partially offset the electron-withdrawing effects of the other substituents and modulate the overall reactivity.

The Suzuki-Miyaura Catalytic Cycle: A Closer Look

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X (Aryl Palladium Halide) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + [R²-B(OR)₃]⁻ (Activated Boronate) PdII_Diaryl R¹-Pd(II)L₂-R² (Diaryl Palladium Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + R¹-R² (Biaryl Product) center BoronicAcid R²-B(OH)₂ (this compound) ActivatedBoronate [R²-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate + OH⁻ Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->ActivatedBoronate ActivatedBoronate->Transmetalation reaction_scheme BoronicAcid This compound invis1 ArylBromide Aryl Bromide (R-Br) Plus1 + Biaryl Biaryl Product Plus1->Biaryl Pd Catalyst, Base Solvent, Heat invis2 Plus2 + Byproducts Side Products

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compound1246404-48-7e.g., Sigma-Aldrich, Combi-BlocksPurity ≥95%
Aryl BromideVariesVariesSubstrate of interest
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3e.g., Strem, Sigma-AldrichPalladium precursor
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6e.g., Strem, Sigma-AldrichBulky phosphine ligand
Potassium Carbonate (K₂CO₃)584-08-7VariesAnhydrous, finely powdered
1,4-Dioxane123-91-1VariesAnhydrous, sparged with N₂ or Ar
Deionized WaterN/AN/ASparged with N₂ or Ar

Equipment:

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath with temperature control

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.5 equivalents).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Ligand:

    • Under a positive pressure of inert gas, add the palladium precursor, Pd₂(dba)₃ (0.02 equivalents, 2 mol %), and the SPhos ligand (0.04 equivalents, 4 mol %). The use of a bulky and electron-rich ligand like SPhos is recommended to facilitate the coupling of the sterically hindered boronic acid. [8]

  • Solvent Addition:

    • Through the septum, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.1 mmol scale reaction). The use of an aqueous solvent mixture is common in Suzuki couplings and can aid in the dissolution of the base.

  • Reaction:

    • Place the flask in a preheated heating block or oil bath set to 80-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl aldehyde. [9]

Data Interpretation and Characterization

The synthesized biaryl product can be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the biaryl product, including the presence of the formyl proton signal (typically around 9.5-10.5 ppm in the ¹H NMR spectrum) and the newly formed C-C bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde group (typically around 1690-1715 cm⁻¹).

Safety and Handling Precautions

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood and take precautions to avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium precursor and ligand are of high quality and handled under an inert atmosphere.
Insufficiently degassed solventsThoroughly degas all solvents by sparging with an inert gas or by freeze-pump-thaw cycles.
Ineffective baseUse a fresh, anhydrous, and finely powdered base. Consider a stronger base like cesium carbonate (Cs₂CO₃).
Protodeboronation Presence of water and/or protic solventsUse anhydrous solvents and ensure the reaction is run under strictly inert conditions.
High reaction temperatureOptimize the reaction temperature; sometimes a lower temperature for a longer duration can minimize this side reaction.
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is thoroughly deoxygenated before heating.
Catalyst systemSome palladium catalysts are more prone to promoting homocoupling.
Difficult Purification Co-elution of product and byproductsOptimize the mobile phase for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex biaryl compounds. While its sterically hindered and electronically modulated nature presents challenges, these can be effectively overcome through the careful selection of a suitable palladium catalyst system, particularly one employing a bulky, electron-rich phosphine ligand, and the optimization of reaction conditions. The protocol provided herein serves as a comprehensive and reliable starting point for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the discovery and development of new pharmaceuticals and functional materials.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Yin, J., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2431–2434. [Link]

  • Han, F. S. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chemistry–A European Journal, 19(34), 11154–11166. [Link]

  • Grasa, G. A., & Colacot, T. J. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(22), 2841–2844. [Link]

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Bei, X., Turner, H. W., Weinberg, W. H., Guram, A. S., & Petersen, J. L. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803. [Link]

  • Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Hor, T. S. A., & Weng, Z. (2007). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 26(1), 133-137. [Link]

  • Amii, H., & Uneyama, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 323–345. [Link]

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Thakur, A., & Zhang, A. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 2(10), 32-40. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]

Sources

The Strategic Utility of 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Uniquely Functionalized Building Block for Modern Organic Synthesis

In the landscape of contemporary organic chemistry, particularly within the realms of pharmaceutical and materials science, the demand for intricate molecular architectures continues to grow. The strategic incorporation of specific functional groups into synthetic building blocks is paramount for achieving desired biological activity, material properties, and synthetic efficiency. 4-Ethoxy-3-fluoro-2-formylphenylboronic acid (CAS: 1246404-48-7) has emerged as a highly valuable reagent, offering a unique convergence of reactive moieties that empower chemists to construct complex scaffolds with precision and control.

This trifunctional aromatic compound, featuring an ethoxy group, a fluorine atom, and a formyl group ortho to a boronic acid, presents a powerful tool for medicinal chemists. The fluorine atom can enhance metabolic stability and binding affinity, while the formyl group provides a versatile handle for subsequent transformations.[1] The boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional reliability.[1] This application note will delve into the practical applications of this compound, providing detailed protocols and insights into its use as a key intermediate in the synthesis of biologically active molecules, with a particular focus on its role in the construction of kinase inhibitors.

Key Applications in Medicinal Chemistry: The Synthesis of Kinase Inhibitors

The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of complex heterocyclic systems, which are prevalent in many kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.

The presence of the ortho-formyl group in conjunction with the boronic acid allows for a powerful synthetic strategy: an initial Suzuki-Miyaura coupling to form a biaryl linkage, followed by a subsequent cyclization reaction involving the aldehyde. This tandem approach is highly efficient for constructing fused ring systems, such as quinazolines, which are common scaffolds in epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[2][3]

One of the most notable applications of this building block is in the synthesis of potent and selective kinase inhibitors, such as those targeting the Met kinase superfamily.[4] The ethoxy and fluoro substituents can provide crucial interactions within the kinase active site, enhancing both potency and selectivity.

Visualizing the Synthetic Strategy: Reaction Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in a Suzuki-Miyaura coupling followed by a cyclization step to form a heterocyclic core.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Intramolecular Cyclization reagent1 4-Ethoxy-3-fluoro- 2-formylphenylboronic acid product1 Biaryl Intermediate reagent1->product1 reagent2 Aryl/Heteroaryl Halide (e.g., Amino-substituted) reagent2->product1 catalyst Pd Catalyst & Ligand catalyst->product1 base Base (e.g., K2CO3) base->product1 product1_2 Biaryl Intermediate product1->product1_2 Purification/ Isolation final_product Fused Heterocyclic Core (e.g., Quinazoline) product1_2->final_product conditions Acid or Base Catalyst & Heat conditions->final_product

Caption: Generalized workflow for the synthesis of fused heterocycles.

Detailed Application Protocol: Synthesis of a Quinazoline Intermediate via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and a functionalized aryl halide, a key step in the synthesis of quinazoline-based kinase inhibitors.[5] This procedure is adapted from established methods for similar couplings.[5]

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1246404-48-7211.981.21.2
2-Aryl-6-bromo-4-chloro-8-iodoquinazoline--1.01.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.730.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.11--
Water (degassed)7732-18-518.02--

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.2 mmol), the 2-aryl-6-bromo-4-chloro-8-iodoquinazoline (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Pd(dppf)Cl₂ (0.05 mmol). Subsequently, add a degassed 3:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Expected Outcome:

This reaction is expected to provide the desired coupled product in good to excellent yield. The specific yield will depend on the purity of the starting materials and the precise reaction conditions. For similar Suzuki couplings, yields in the range of 70-90% have been reported.[5]

Causality in Experimental Design: Why These Conditions?

  • Catalyst and Ligand (Pd(dppf)Cl₂): The choice of a palladium catalyst with a bulky electron-rich phosphine ligand like dppf is crucial for facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[6] This catalyst system is known for its high activity and broad functional group tolerance.

  • Base (K₂CO₃): A base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7] Potassium carbonate is a moderately strong base that is effective in this transformation and is compatible with a wide range of functional groups.

  • Solvent System (Dioxane/Water): The use of a biphasic solvent system like dioxane and water is common for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[8] Degassing the solvents is important to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Temperature (100 °C): Elevated temperatures are often required to drive the reaction to completion in a reasonable timeframe, especially when using less reactive aryl chlorides or bromides.

Troubleshooting and Self-Validation

Potential IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure proper inert atmosphere technique; use fresh catalyst.
Insufficiently degassed solventsDegas solvents thoroughly before use.
Low reaction temperatureEnsure the reaction reaches and maintains the target temperature.
Formation of side productsHomocoupling of the boronic acidUse a slight excess of the boronic acid (1.1-1.2 equivalents).
Protodeboronation (loss of the boronic acid group)Ensure the base is not too strong and the reaction time is not excessively long.
Difficulty in purificationCo-elution of impuritiesOptimize the solvent system for column chromatography; consider recrystallization.

Conclusion: A Versatile and Indispensable Building Block

This compound stands out as a strategically designed building block that offers a confluence of functionalities essential for modern organic synthesis. Its utility in the construction of complex, biologically active molecules, particularly kinase inhibitors, underscores its importance in drug discovery and development. The ability to perform a Suzuki-Miyaura coupling followed by a subsequent cyclization provides a powerful and efficient pathway to valuable heterocyclic scaffolds. The detailed protocol and experimental insights provided in this application note are intended to enable researchers to effectively harness the synthetic potential of this versatile reagent in their own synthetic endeavors.

References

  • Process for preparing highly pure formylphenylboronic acids.
  • Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed. Accessed January 20, 2026. [Link]

  • Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors. PubMed. Accessed January 20, 2026. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. Accessed January 20, 2026. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. Accessed January 20, 2026. [Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. Accessed January 20, 2026. [Link]

  • A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. SyncSci Publishing. Accessed January 20, 2026. [Link]

  • Design, synthesis and biological evaluation of 2H-[9][10]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. PMC. Accessed January 20, 2026. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Accessed January 20, 2026. [Link]

  • Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Accessed January 20, 2026. [Link]

  • Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. a. ResearchGate. Accessed January 20, 2026. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. NIH. Accessed January 20, 2026. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. Accessed January 20, 2026. [Link]

  • Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine. Atlantis Press. Accessed January 20, 2026. [Link]

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... ResearchGate. Accessed January 20, 2026. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Accessed January 20, 2026. [Link]

  • Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. PubMed. Accessed January 20, 2026. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling of ortho-Formylphenylboronic Acids for the Synthesis of Biaryl Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become particularly indispensable in the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, natural products, and advanced materials.[3][4][5] Among the vast array of available coupling partners, ortho-formylphenylboronic acids are of significant interest as they provide direct access to 2-formylbiaryls. These products are versatile intermediates, readily elaborated into more complex heterocyclic scaffolds such as dibenz[c,e]oxepines, which are present in various biologically active molecules.[6][7]

However, the presence of the electron-withdrawing and sterically demanding formyl group at the ortho position introduces specific challenges not encountered with simpler arylboronic acids.[8][9] This application note provides a comprehensive guide to understanding and overcoming these challenges, offering a robust protocol for the successful Suzuki-Miyaura coupling of ortho-formylphenylboronic acids. We will delve into the mechanistic nuances, provide a detailed step-by-step experimental procedure, and offer field-proven insights for troubleshooting and optimization.

Mechanistic Considerations and Challenges

The efficacy of the Suzuki-Miyaura coupling hinges on a delicate balance between the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][10][11] The unique structure of ortho-formylphenylboronic acid directly impacts these steps, necessitating careful optimization of reaction conditions.

The Challenge of Protodeboronation

A primary side reaction that plagues the coupling of ortho-formylphenylboronic acid is protodeboronation (hydrolytic deboronation).[8] The electron-withdrawing nature of the formyl group increases the acidity of the boronic acid, rendering it more susceptible to cleavage by water and base, leading to the formation of benzaldehyde as a significant byproduct.[8]

Kinetic studies have shown that substituents at the ortho position can dramatically increase the rate of deboronation.[8] For instance, the coupling of 2-formylphenylboronic acid with 2-iodotoluene using standard aqueous sodium carbonate conditions resulted in only a 54% yield of the desired biaryl, with a substantial 39% yield of benzaldehyde.[8] This underscores the necessity of employing reaction conditions that minimize this undesired pathway.

Steric Hindrance

The ortho-formyl group imposes significant steric bulk, which can impede both the transmetalation and reductive elimination steps of the catalytic cycle.[9] This steric clash can slow down the reaction rate and, in some cases, prevent the reaction from reaching completion. To overcome this, the selection of an appropriate palladium catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, have proven to be highly effective in promoting the coupling of sterically hindered substrates.[9] These ligands accelerate the rate-limiting steps and stabilize the palladium intermediates, leading to higher yields and faster reaction times.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps.

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar¹-Pd(II)(X)L₂ Pd0:e->ArPdX:w Ar¹-X Product Ar¹-Ar² OxAdd Oxidative Addition ArPdAr Ar¹-Pd(II)(Ar²)L₂ ArPdX:e->ArPdAr:w [Ar²-B(OH)₃]⁻ Transmetalation Transmetalation ArPdAr:e->Pd0:w Ar¹-Ar² RedElim Reductive Elimination Ar1X Ar¹-X Ar2BOH2 Ar²-B(OH)₂ Base Base Boronate [Ar²-B(OH)₃]⁻

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Suzuki-Miyaura Coupling of ortho-Formylphenylboronic Acid

This protocol is designed to mitigate the challenges of protodeboronation and steric hindrance, thereby maximizing the yield of the desired biaryl aldehyde product. The use of an anhydrous base and an aprotic solvent is a key feature of this procedure.[8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
ortho-Formylphenylboronic acid≥95%Commercially availableStore under inert atmosphere.
Aryl Halide (e.g., Aryl Bromide)≥98%Commercially availableEnsure purity and dryness.
Pd(PPh₃)₄ or Pd₂(dba)₃/LigandCatalyst gradeCommercially availableHandle under inert atmosphere.
XPhos or SPhosLigand gradeCommercially availableFor use with Pd₂(dba)₃.
Anhydrous Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)≥99%Commercially availableDry thoroughly before use.
Anhydrous 1,4-Dioxane or TolueneAnhydrousCommercially availableUse from a freshly opened bottle or dried over molecular sieves.
Degassed Deionized WaterN/AIn-houseFor workup.
Ethyl AcetateACS gradeCommercially availableFor extraction.
Brine (saturated NaCl solution)N/AIn-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)ACS gradeCommercially availableFor drying.
Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reagents: - Aryl Halide - Boronic Acid - Base Setup->Reagents Catalyst Add Catalyst/Ligand and Solvent Reagents->Catalyst Reaction Heat to Reaction Temperature Catalyst->Reaction Monitoring Monitor Reaction (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Extraction Extraction with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), ortho-formylphenylboronic acid (1.2-1.5 equiv.), and anhydrous cesium carbonate (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, the phosphine ligand (e.g., XPhos, 6-10 mol%). Then, add the anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and add deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl aldehyde.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction temperature or time. - Use a more active catalyst/ligand system (e.g., Buchwald precatalysts).[9][12] - Ensure all reagents and solvents are anhydrous.
Significant protodeboronation.- Use an anhydrous base (Cs₂CO₃, K₃PO₄). - Consider converting the boronic acid to its corresponding boronate ester (e.g., pinacol or MIDA ester) which can be more stable.[8][13]
Formation of Homocoupled Products Presence of oxygen.- Ensure the reaction is set up under a strictly inert atmosphere. - Thoroughly degas the solvent before use.
Palladium(II) species in the reaction mixture.- Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[11]
No Reaction Inactive catalyst.- Use a fresh batch of catalyst. - Consider using a precatalyst for more reliable initiation.[12][14]
Poor quality of reagents.- Purify starting materials if necessary. - Ensure the boronic acid has not decomposed during storage.

Conclusion

The Suzuki-Miyaura coupling of ortho-formylphenylboronic acids presents a powerful method for the synthesis of valuable biaryl aldehydes. While challenges such as protodeboronation and steric hindrance are inherent to this substrate, they can be effectively overcome through the careful selection of reaction conditions. The use of anhydrous solvents and bases, coupled with robust palladium catalyst systems featuring bulky, electron-rich ligands, is key to achieving high yields and minimizing side reactions. The protocol and insights provided in this application note offer a reliable framework for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for Synthesis of an MR Antagonist. ResearchGate. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist. Organic Process Research & Development. Available at: [Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. Available at: [Link]

  • Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][6][8]oxathiepine 6,6-Dioxides: Mechanistic Study by DFT Calculation and Docking Interactions. ACS Omega. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. Available at: [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal. Available at: [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. Available at: [Link]

  • The Suzuki biaryl coupling reaction a, The general catalytic coupling... ResearchGate. Available at: [Link]

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Application Notes & Protocols: The Suzuki-Miyaura Cross-Coupling of 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid, a highly functionalized building block pivotal in modern synthetic chemistry. Its unique substitution pattern—an activating ethoxy group, a metabolically-stabilizing fluorine atom, and a synthetically versatile ortho-formyl group—makes it a valuable reagent in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2][3] We will explore the mechanistic nuances of its participation in the Suzuki-Miyaura cross-coupling reaction, offer a detailed and validated experimental protocol, and discuss strategies for optimization and troubleshooting.

Section 1: Reagent Profile and Handling

This compound is a stable, crystalline solid at room temperature. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluoro, formyl) groups creates a unique electronic environment that influences its reactivity. The ortho-formyl group is particularly noteworthy; in certain solutions or under specific pH conditions, it can engage in intramolecular cyclization to form a 3-hydroxybenzoxaborole isomer.[4] Researchers should be aware of this equilibrium, as it can affect reaction kinetics and outcomes.

Key Physicochemical Data

PropertyValue
Molecular Formula C₉H₁₀BFO₄
Molecular Weight 212.0 g/mol
Appearance White to off-white solid
CAS Number 957034-71-2

Handling and Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Avoid exposure to moisture, as this can lead to slow decomposition and impact reactivity, particularly promoting the side reaction of protodeboronation.

Section 2: The Suzuki-Miyaura Reaction Mechanism

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, proceeding via a palladium-catalyzed catalytic cycle.[5][6] Understanding this mechanism is crucial for optimizing reactions involving complex substrates like this compound.

2.1: The Canonical Catalytic Cycle

The generally accepted mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8] The cycle begins with an active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[9]

Suzuki_Miyaura_Cycle Canonical Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition Pd0->OA_label OxAdd [R¹-Pd(II)-X]L₂ (Oxidative Adduct) TM_label Transmetalation OxAdd->TM_label Trans [R¹-Pd(II)-R²]L₂ (Transmetalation Complex) RE_label Reductive Elimination Trans->RE_label OA_label->OxAdd R¹-X TM_label->Trans R²-B(OR)₃⁻ RE_label->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.2: Key Mechanistic Considerations

The Indispensable Role of the Base: A critical, often overlooked, aspect of the mechanism is the activation of the boronic acid. The base does not typically interact directly with the palladium complex.[10] Instead, it reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[11][12] This activation is essential for the transmetalation step to proceed efficiently, as neutral boronic acids are generally unreactive toward the palladium(II) complex.[10][13]

  • Causality: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical. Stronger bases can accelerate boronate formation but may also promote side reactions, including catalyst decomposition or protodeboronation. The acidity of this compound, enhanced by its electron-withdrawing substituents, influences the ease of boronate formation.[14]

Ligand Selection—The Key to Catalyst Performance: The ligands (L) coordinated to the palladium center are not mere spectators; they are fundamental to the catalyst's stability and activity.[15]

  • Electronic Effects: Electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) increase the electron density on the palladium atom, which facilitates the rate-limiting oxidative addition step.[16][17]

  • Steric Effects: Bulky ligands promote the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst. However, excessively bulky ligands can sometimes increase the rate of undesired protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[18]

Substituent Effects of the Reagent: The unique substitution pattern of this compound introduces specific considerations:

  • Ortho-Formyl Group: This group presents significant steric bulk adjacent to the reaction center. This can hinder the approach of the boronic acid to the palladium complex during transmetalation, potentially slowing the reaction rate.[19] Careful selection of a catalyst system with appropriate steric properties is necessary to overcome this challenge.

  • Fluoro and Ethoxy Groups: The fluorine atom is strongly electron-withdrawing, while the ethoxy group is electron-donating. Their combined electronic effect on the aromatic ring modulates the nucleophilicity of the carbon atom involved in transmetalation. This electronic balance can be leveraged for selective couplings.[20]

Section 3: Experimental Protocol

This section provides a reliable, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole as a representative coupling partner.

3.1: Experimental Workflow

Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Reagents: - Aryl Bromide - Boronic Acid - Base p2 Add Solvent (e.g., Dioxane/H₂O) p1->p2 r1 Degas Mixture (N₂ or Ar Purge) p2->r1 r2 Add Pd Catalyst & Ligand r1->r2 r3 Heat to Reaction Temp (e.g., 80-100 °C) r2->r3 r4 Monitor by TLC/LC-MS r3->r4 w1 Cool to RT & Dilute (e.g., Ethyl Acetate) r4->w1 w2 Aqueous Wash (H₂O, Brine) w1->w2 w3 Dry Organic Layer (e.g., Na₂SO₄) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify by Column Chromatography w4->w5

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

3.2: Materials and Reagents
Reagent/MaterialPurposeTypical Grade
This compoundCoupling Partner≥97%
4-BromoanisoleCoupling Partner≥98%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst Precursor≥97%
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand≥98%
Potassium Phosphate (K₃PO₄)BaseAnhydrous, ≥98%
1,4-DioxaneOrganic SolventAnhydrous, ≥99.8%
Deionized WaterAqueous SolventN/A
Round-bottom flask with reflux condenserReaction VesselN/A
Magnetic stirrer and hotplateAgitation/HeatingN/A
Inert gas supply (Nitrogen or Argon)DegassingHigh Purity
3.3: Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv) and 4-bromoanisole (1.0 mmol, 1.0 equiv).

  • Addition of Base: Add anhydrous potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Rationale: K₃PO₄ is an effective base for activating the boronic acid to its boronate form and is compatible with many functional groups.[19] Using an anhydrous base minimizes water content, which can contribute to protodeboronation.[18]

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL). The mixture will be a suspension.

    • Rationale: A mixed solvent system is common. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[19]

  • Inert Atmosphere: Seal the flask with a septum and purge the suspension with a gentle stream of nitrogen or argon gas for 15-20 minutes while stirring.

    • Rationale: The active Pd(0) catalyst is highly sensitive to oxidation by atmospheric oxygen, which would render it inactive.[21] Establishing and maintaining an inert atmosphere is critical for catalytic turnover.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol %) and SPhos (0.036 mmol, 3.6 mol %).

    • Rationale: Pd₂(dba)₃ is a stable Pd(0) source, avoiding the need for an in situ reduction step which can sometimes be inefficient.[18] SPhos is a bulky, electron-rich Buchwald ligand known to be highly effective for coupling sterically hindered substrates.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the 4-bromoanisole is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Section 4: Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or soluble base.3. Reaction temperature too low.1. Ensure thorough degassing; use fresh catalyst.2. Screen other bases (e.g., Cs₂CO₃, KF).3. Increase temperature in 10 °C increments.
Significant Protodeboronation 1. Presence of excess water or protic sources.2. Use of certain Pd(II) precatalysts (e.g., Pd(OAc)₂).[18]3. Ligand choice (excessively bulky ligands can favor this pathway).[18]1. Use anhydrous solvents and base.2. Switch to a Pd(0) source like Pd₂(dba)₃.3. Screen alternative ligands (e.g., XPhos, RuPhos).
Formation of Homocoupled Byproduct 1. Inefficient transmetalation step.2. Decomposition of the palladium catalyst to palladium black.1. Re-evaluate ligand and base choice to accelerate transmetalation.2. Ensure strict anaerobic conditions; consider a more stable catalyst system.

Section 5: Applications in Drug Discovery

The biaryl motif formed through the Suzuki-Miyaura coupling is a privileged structure in medicinal chemistry. The product of the described reaction, a functionalized biaryl aldehyde, is a versatile intermediate.

  • Pharmacophore Scaffolding: The core biaryl structure is central to numerous approved drugs, where it often serves to orient functional groups for optimal interaction with biological targets.[3][22]

  • Synthetic Handle: The formyl group can be readily transformed into a wide array of other functionalities (e.g., amines via reductive amination, carboxylic acids via oxidation, or alkenes via Wittig reactions), enabling the rapid generation of diverse compound libraries for lead discovery and optimization.[1]

  • Metabolic Stability: The fluorine atom can enhance metabolic stability and modulate the pKa of nearby functional groups, which are desirable properties in drug design.[3]

  • Boronic Acids as Therapeutics: Beyond their role as synthetic intermediates, boronic acids themselves are a class of enzyme inhibitors, with drugs like Bortezomib (Velcade®) validating their therapeutic potential.[23][24]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). chem.libretexts.org. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. yonedalabs.com. [Link]

  • Suzuki reaction - Wikipedia. en.wikipedia.org. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. pubs.acs.org. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. semanticscholar.org. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. onlinelibrary.wiley.com. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. . [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. chemrxiv.org. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. . [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. . [Link]

  • Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids - Liberty University. digitalcommons.liberty.edu. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). pubs.rsc.org. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. . [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. thematterblotter.com. [Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. . [Link]

  • US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents.
  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions | Request PDF - ResearchGate. . [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. . [Link]

  • Suzuki Coupling - Organic Chemistry Portal. . [Link]

  • Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. . [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchGate. . [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. . [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. . [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. . [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. . [Link]

  • Boron chemicals in diagnosis and therapeutics - PMC - PubMed Central. . [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. . [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - NIH. . [Link]

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Application Notes & Protocols: Strategic Derivatization of 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Scaffold for Advanced Synthesis

4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a uniquely functionalized aromatic building block poised for significant application in medicinal chemistry and materials science. Its strategic arrangement of three distinct functional groups—a boronic acid, an aldehyde, and a fluorinated/etherified phenyl ring—offers orthogonal reactivity handles for complex molecular construction. The ortho-formyl group relative to the boronic acid creates a fascinating chemical environment, influencing the reactivity of both moieties and enabling unique transformations. The presence of the fluorine atom and the ethoxy group further modulates the electronic properties of the ring, impacting reaction kinetics and the physicochemical properties of the resulting derivatives.

This guide provides an in-depth exploration of the derivatization pathways available for this versatile reagent. We will move beyond simple procedural lists to discuss the underlying chemical principles, the rationale for specific reaction conditions, and field-proven protocols designed for robustness and high yield.

The Unique Chemistry of an ortho-Formylphenylboronic Acid

A critical feature of 2-formylphenylboronic acids is their existence in equilibrium between the open-chain aldehyde form and a cyclic tautomer, 3-hydroxybenzoxaborole.[1][2][3] This equilibrium is solvent-dependent and influenced by the electronic nature of other ring substituents.[1][4] The fluorine atom at the 3-position, being electron-withdrawing, enhances the Lewis acidity of the boron center, which can favor the cyclic form.[4][5] Researchers must be cognizant of this tautomerism, as it can influence reaction outcomes, particularly in condensation reactions at the formyl group.

Derivatization via the Boronic Acid: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of biaryl synthesis, valued for its functional group tolerance and mild conditions.[6][7] For this compound, this reaction serves as an excellent method to introduce diverse aryl or heteroaryl substituents.

Principle and Mechanistic Considerations: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[7]

The electronic nature of our substrate presents a specific consideration. The electron-withdrawing formyl and fluoro groups can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step.[8] This can be overcome by judicious selection of a strong base, an electron-rich phosphine ligand, and appropriate thermal conditions.[8][9] The aldehyde group is generally stable under these conditions.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ reductive_elim Reductive Elimination pd_complex Ar-Pd(II)(L)₂-X (Oxidative Addition Adduct) oxidative_add Oxidative Addition transmetal_complex Ar-Pd(II)(L)₂-Ar' (Transmetalation Product) transmetal Transmetalation reductive_elim->transmetal_complex Ar-Ar' oxidative_add->pd0 Ar-X transmetal->pd_complex [R-B(OH)₂]⁻

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O or DME/H₂O).

    • Scientist's Note: For challenging couplings, particularly with aryl chlorides, more advanced catalyst systems like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are recommended to facilitate the oxidative addition step.[11]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Expected Yield
4-IodoanisolePd(PPh₃)₄ (3%)K₂CO₃Dioxane/H₂O90>90%
3-BromopyridinePd(PPh₃)₄ (3%)K₃PO₄DME/H₂O8580-90%
4-ChlorotoluenePd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄Toluene/H₂O10075-85%
2-BromothiophenePdCl₂(dppf) (3%)Na₂CO₃DMF90>85%
Table 1. Representative Conditions for Suzuki-Miyaura Coupling.

Derivatization via the Formyl Group

The aldehyde functionality is a versatile handle for introducing a wide range of substituents through carbon-nitrogen and carbon-carbon bond-forming reactions.

Reductive Amination

This two-step, one-pot process converts the aldehyde into a secondary or tertiary amine, a common functional group in pharmacologically active molecules.

Principle and Mechanistic Considerations: The reaction begins with the formation of a Schiff base (imine or iminium ion) between the aldehyde and a primary or secondary amine. This intermediate is then reduced in situ by a hydride reagent. The choice of reducing agent is critical for chemoselectivity. Mild, borohydride-based reagents are preferred as they will not reduce the aldehyde before imine formation is complete and are compatible with the boronic acid.[12][13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance of slightly acidic conditions which favor imine formation.

Reductive_Amination start Combine Aldehyde & Amine (R-NH₂) imine Imine Formation (Schiff Base) start->imine reduction Add Reducing Agent (e.g., NaBH(OAc)₃) imine->reduction workup Aqueous Workup & Purification reduction->workup Reduction product Amine Product workup->product

Figure 2: General Workflow for Reductive Amination.
Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve this compound (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture.

    • Scientist's Note: The reaction of 2-formylphenylboronic acid with some secondary amines can sometimes lead to the formation of 3-amino-substituted benzoxaboroles or complex boroxins.[13] Careful monitoring and optimized conditions are key to favoring the desired 2-(aminomethyl)phenylboronic acid product.[12]

  • Reaction: Continue stirring at room temperature overnight. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via column chromatography or crystallization.

Condensation Reactions & Iminoboronate Chemistry

The formation of Schiff bases, oximes, and hydrazones is a fundamental transformation of aldehydes. With ortho-formylphenylboronic acids, these reactions are often dramatically accelerated, even at neutral pH.[14]

Principle and Mechanistic Considerations: The acceleration is attributed to the formation of a transient cyclic iminoboronate intermediate.[15] After the initial nucleophilic attack of the amine on the aldehyde to form a hemiaminal, the adjacent boronic acid traps this intermediate. The resulting five- or six-membered ring structure acts as an intramolecular catalyst, pre-organizing the molecule for the rate-limiting dehydration step to yield the final C=N bond.[14]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Couplings with 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, when using the sterically and electronically complex substrate, 4-Ethoxy-3-fluoro-2-formylphenylboronic acid. Our goal is to provide a logical, in-depth framework for troubleshooting and optimizing this challenging transformation, grounded in established mechanistic principles.

The structure of this compound presents a classic case of a difficult Suzuki coupling partner. The primary obstacles arise from:

  • Steric Hindrance: The ortho-formyl group creates significant steric bulk around the boronic acid moiety. This bulk impedes the crucial transmetalation step, where the aryl group is transferred from boron to the palladium catalyst.[1][2]

  • Electronic Deactivation: The formyl and fluoro substituents are both electron-withdrawing, which can decrease the nucleophilicity of the aryl ring and further slow the rate of transmetalation.[3][4]

  • Substrate Instability: Electron-deficient arylboronic acids are particularly susceptible to an undesired side reaction known as protodeboronation, where the C–B bond is cleaved, effectively destroying the starting material.[5][6]

This guide provides a systematic approach to overcoming these hurdles through carefully selected questions, diagnostic workflows, and optimized protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered with this substrate in a direct question-and-answer format.

Q1: My reaction gives very low to no yield of the desired product. What are the most likely causes?

A1: When a Suzuki coupling with this substrate fails, the root cause is almost always a stalled catalytic cycle. The combination of steric hindrance and electronic effects makes two steps particularly difficult: oxidative addition and transmetalation.

  • Slow Transmetalation: This is the most probable bottleneck. The bulky ortho-formyl group physically blocks the boronic acid from efficiently approaching the palladium center. To overcome this, the catalytic system must be specifically designed to handle sterically demanding partners.

  • Catalyst Deactivation: Inefficient transmetalation can lead to the accumulation of palladium(II) intermediates, which may decompose before the catalytic cycle can be completed.

  • Protodeboronation: Your boronic acid may be decomposing under the reaction conditions before it has a chance to couple (see Q2 for a detailed solution).

Core Strategy: The solution involves a multi-pronged approach focused on enhancing the catalyst's activity and stability while protecting the boronic acid. This typically requires moving beyond standard catalysts like Pd(PPh₃)₄ and employing modern, highly active systems.[7]

Q2: I suspect protodeboronation is consuming my boronic acid. How can I confirm this and what is the best way to prevent it?

A2: Protodeboronation is a common parasitic reaction where a proton source cleaves the carbon-boron bond, converting your starting material into the inactive byproduct, 2-ethoxy-6-fluorobenzaldehyde.[5] This is especially prevalent with electron-deficient boronic acids in aqueous, basic media.[8][9]

Diagnosis:

  • LC-MS Analysis: Monitor your reaction mixture over time. Look for a mass corresponding to 2-ethoxy-6-fluorobenzaldehyde.

  • Control Experiment: Run the reaction under your standard conditions but without the aryl halide coupling partner. If you observe the disappearance of your boronic acid and the appearance of the protodeboronated byproduct, this confirms the issue.

Prevention Strategies:

  • Use Anhydrous Conditions: Rigorously dry your solvents and reagents. While many Suzuki reactions benefit from some water, it can be detrimental here. Using a finely powdered, anhydrous base is crucial.[10]

  • Select a Non-Aqueous Base: Switch from aqueous bases (like aq. K₂CO₃) to strong, non-nucleophilic, anhydrous bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are highly effective in anhydrous organic solvents like dioxane or toluene.[1][11]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester. These derivatives are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[6]

  • Use Fluoride-Based Activation: In some cases, using a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) as the base can promote the reaction under anhydrous conditions and may suppress protodeboronation.[12][13]

Q3: Which palladium catalyst and ligand combination is best suited for this hindered substrate?

A3: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings. You require a ligand that is both bulky and highly electron-donating. This combination serves two purposes: the bulk accelerates the final reductive elimination step, while the electron-rich nature promotes the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center.[1][14]

Modern biaryl phosphine ligands (often called "Buchwald ligands") are the gold standard for this type of transformation.[7] N-heterocyclic carbenes (NHCs) are also a powerful alternative.[1]

Catalyst/Ligand Class Recommended Examples Rationale for Use Typical Loading
Buchwald Ligands XPhos, SPhos, RuPhosHighly electron-rich and bulky; excellent for hindered substrates and aryl chlorides.[1][7]1-3 mol %
N-Heterocyclic Carbenes (NHCs) IPr, SImes (as part of PEPPSI™ precatalysts)Strong σ-donors that form very stable and active palladium complexes.[15]1-3 mol %
Precatalysts XPhos Pd G3, SPhos Pd G2Air-stable and highly efficient. They rapidly generate the active Pd(0) species in solution, leading to more reliable results.[3]1-3 mol %

Recommendation: Start with a third-generation Buchwald precatalyst like XPhos Pd G3 . These are designed for high activity and are user-friendly (air-stable). If yields are still low, screening a small panel of ligands (e.g., XPhos, SPhos, RuPhos) is a logical next step.

Q4: How do I select the optimal base and solvent for this challenging coupling?

A4: The choice of base and solvent are critically linked and must be selected to maximize reactivity while minimizing side reactions like protodeboronation and ester hydrolysis (if your coupling partner contains an ester).

  • Base Selection:

    • High Priority: Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases have proven efficacy in challenging couplings and work well in anhydrous organic solvents.[1][11]

    • Moderate Priority: Potassium tert-butoxide (KOtBu). This is a very strong base that can be effective but may promote side reactions with sensitive functional groups.

    • Avoid: Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), as the water will likely lead to significant protodeboronation of your substrate.[10]

  • Solvent Selection:

    • High Priority: Anhydrous, polar aprotic solvents such as 1,4-dioxane , 2-methyltetrahydrofuran (2-MeTHF) , or toluene . These solvents are excellent for Suzuki couplings and are compatible with the recommended anhydrous bases.[1]

    • Avoid: Protic solvents like methanol or ethanol, which can act as proton sources and facilitate protodeboronation. Avoid DMF at high temperatures, as it can decompose and inhibit the catalyst.

Starting Point: A combination of K₃PO₄ in anhydrous 1,4-dioxane at a temperature between 80-110 °C is a robust starting point for optimization.[3]

Diagnostic Workflow for Low Yield

The following diagram outlines a logical sequence of steps to diagnose and solve low-yield issues with this compound.

Troubleshooting_Suzuki start Low Yield with This compound check_deboronation Q: Is protodeboronation occurring? Run control reaction w/o halide. Analyze by LC-MS. start->check_deboronation yes_deboronation YES check_deboronation->yes_deboronation  Significant  byproduct no_deboronation NO check_deboronation->no_deboronation  Boronic acid  stable solution_deboronation Action: Mitigate Protodeboronation 1. Use anhydrous K₃PO₄ or Cs₂CO₃. 2. Switch to anhydrous dioxane or 2-MeTHF. 3. Consider using a pinacol boronic ester. yes_deboronation->solution_deboronation check_catalyst Q: Is the catalyst system active enough? Using Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃? no_deboronation->check_catalyst solution_deboronation->check_catalyst yes_standard_catalyst YES check_catalyst->yes_standard_catalyst  Using standard  catalyst no_standard_catalyst NO check_catalyst->no_standard_catalyst  Using advanced  catalyst solution_catalyst Action: Upgrade Catalyst System 1. Use a Buchwald precatalyst (e.g., XPhos Pd G3). 2. Screen bulky, electron-rich ligands (XPhos, SPhos). 3. Consider NHC-Pd precatalysts (PEPPSI™). yes_standard_catalyst->solution_catalyst check_conditions Q: Are reaction conditions optimal? Temp, Concentration, Degassing no_standard_catalyst->check_conditions solution_catalyst->check_conditions solution_conditions Action: Optimize Conditions 1. Increase temperature (80-110 °C). 2. Ensure concentration is 0.1-0.5 M. 3. Rigorously degas solvents (sparging). check_conditions->solution_conditions success Improved Yield solution_conditions->success

Caption: Troubleshooting workflow for challenging Suzuki couplings.

Optimized Experimental Protocols

The following protocols provide a starting point for your experiments. Protocol B is strongly recommended for the title compound.

Protocol A: General Suzuki Starting Conditions (Not Recommended for this Substrate)

This protocol illustrates a common set of conditions that often fail for this specific boronic acid due to the reasons outlined above.

  • Reagent Setup: To a round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and sodium carbonate (2.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of Dioxane/Water to achieve a concentration of 0.2 M with respect to the aryl halide.

  • Degassing: Bubble argon through the mixture for 20-30 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol %) to the mixture under an argon atmosphere.

  • Reaction: Heat the reaction to 90 °C and monitor by TLC or LC-MS.

Protocol B: Optimized Protocol for this compound

This protocol incorporates best practices for hindered, electron-deficient substrates.

1. Reagent Preparation and Degassing:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add the air-stable palladium precatalyst, XPhos Pd G3 (2 mol %).

  • Seal the flask with a septum, and cycle between vacuum and argon backfill at least three times to create an inert atmosphere.[16]

2. Solvent Addition:

  • In a separate, dry flask, degas anhydrous 1,4-dioxane by sparging with argon for at least 30 minutes.

  • Using a syringe, add the degassed dioxane to the Schlenk flask to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

3. Reaction Execution:

  • Place the sealed flask in a preheated oil bath or heating block set to 100 °C .

  • Stir the reaction vigorously to ensure good mixing of the heterogeneous base.

  • Monitor the reaction progress by taking small aliquots via syringe and analyzing by LC-MS or TLC. Reactions may take 4-24 hours.

4. Workup and Purification:

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reagent Equivalents Mol % Purpose
Aryl Halide1.0-Electrophile
Boronic Acid1.2 – 1.5-Nucleophile (excess to drive reaction)
K₃PO₄ (anhydrous)2.0 – 3.0-Strong, non-nucleophilic base
XPhos Pd G3-1 – 3Highly active precatalyst for hindered substrates
1,4-Dioxane (anhydrous)--Aprotic solvent to suppress protodeboronation

Frequently Asked Questions (FAQs)

Q: Should I use the boronic acid directly or convert it to a pinacol ester? A: If you continue to see significant protodeboronation even under anhydrous conditions, converting to the boronic acid pinacol ester (Ar-Bpin) is an excellent strategy. Ar-Bpin reagents are significantly more stable and less prone to this side reaction.[6][8] The coupling can then be performed under similar optimized conditions.

Q: How critical is the degassing procedure? A: It is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of your boronic acid.[15] Sparging the solvent with an inert gas (bubbling argon or nitrogen through it) for 20-30 minutes is a highly effective method.[16] The "freeze-pump-thaw" method is even more rigorous but often unnecessary if sparging is done correctly.

Q: Can I just increase the reaction temperature to force the reaction to completion? A: Increasing the temperature (e.g., from 80 °C to 110 °C) is a valid strategy to overcome high activation barriers and can improve yields for sterically hindered couplings.[1] However, be aware that excessively high temperatures can also accelerate catalyst decomposition and other side reactions. A systematic screen from 80 °C to 110 °C is recommended.

Q: My boronic acid has been stored for a while. Could it have degraded? A: Yes. Boronic acids, particularly functionalized ones, can degrade over time, often through dehydration to form boroxine trimers or through slow decomposition. It is always best to use a fresh, high-purity sample. If you suspect degradation, you can check the purity by NMR. For long-term storage or stabilization, boronic acids can be converted to their diethanolamine adducts, which are often more stable, crystalline solids that can be used directly in the coupling reaction.[3]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Retrieved from [Link]

  • Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Retrieved from [Link]

  • Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. University of British Columbia Chemistry Department. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Kabalka, G. W., Namboodiri, V., & Wang, L. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. RSC Publishing. Retrieved from [Link]

  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Protodeboronation of 5-formyl-2-thiopheneboronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. ACS Publications. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry. Retrieved from [Link]

  • Carrow, B. P., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Letters. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. Retrieved from [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • PubMed. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

Technical Support Center: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers utilizing 4-Ethoxy-3-fluoro-2-formylphenylboronic acid in their synthetic workflows. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges, particularly unintended side reactions. The insights provided are grounded in established mechanistic principles to empower users to not only solve problems but also understand their chemical origins.

Part 1: Foundational Understanding & Inherent Reactivity

This section addresses the intrinsic properties of the reagent that can lead to challenges even before its use in a coupling reaction.

Q1: My boronic acid shows signs of degradation upon storage or during reaction setup under basic conditions. What is happening?

Answer: The primary degradation pathway for your boronic acid, especially under basic conditions, is likely protodeboronation . This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom, yielding 1-ethoxy-2-fluorobenzaldehyde.

Causality: this compound is particularly susceptible to this side reaction due to a combination of electronic and steric factors:

  • Electronic Effects: The molecule possesses two strong electron-withdrawing groups (EWG), the ortho-formyl (CHO) and meta-fluoro (F) substituents. These EWGs decrease the electron density on the carbon atom attached to the boron, making the aryl group a better leaving group.[1][2]

  • Base-Mediated Mechanism: In the presence of a base (e.g., hydroxide), the boronic acid is converted to its more reactive boronate form [ArB(OH)₃]⁻.[2][3] For highly electron-deficient systems like this one, the boronate can be inherently unstable and decompose, particularly in the presence of a proton source (like water or alcohol solvents), leading to the cleavage of the C-B bond.[2][4]

  • Ortho Substitution: The presence of the ortho-formyl group can contribute to steric strain, which may be relieved upon C-B bond cleavage.[5] Studies on 2,6-disubstituted arylboronic acids have shown they are highly prone to base-mediated protodeboronation.[4]

Preventative Measures:

  • Storage: Store the solid reagent under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C) and strictly protected from moisture.

  • Conversion to Boronate Esters: For challenging applications, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (ArB(pin)). These are generally more resistant to premature protodeboronation.[3]

  • Reaction Setup: Add the boronic acid to the reaction mixture just before the catalyst and initiating heating. Minimize its exposure time to the basic aqueous phase at room temperature.

Q2: I've noticed in DMSO-d₆ NMR that the spectrum of my boronic acid seems complex, with more peaks than expected. Is it impure?

Answer: Not necessarily. 2-Formylphenylboronic acids are known to exist in a tautomeric equilibrium with their cyclic form, a 3-hydroxybenzoxaborole.[6] This is an intramolecular reaction between the aldehyde and the boronic acid.

Mechanism: The Lewis acidic boron center can be attacked by the nucleophilic oxygen of the nearby formyl group, leading to a stable five-membered ring structure. In solution, you may observe a mixture of both the open-chain and cyclic forms, leading to a more complex NMR spectrum than anticipated. This equilibrium is solvent-dependent.[6]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section focuses on side reactions that commonly occur during Suzuki-Miyaura coupling reactions.

Q3: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired product, and the main byproduct is a symmetrical biaryl (a dimer of my starting boronic acid). What causes this homocoupling?

Answer: The formation of a symmetrical biaryl is due to a homocoupling side reaction. This is a common issue in palladium-catalyzed couplings, especially when oxygen is present.

Causality: The mechanism of homocoupling can be complex, but it is often initiated by the reaction of the Pd(0) catalyst with oxygen to form a palladium-peroxo complex, (η²-O₂)PdL₂.[7] This complex can then react with two molecules of the boronic acid to generate the homocoupled product.[7][8] Alternatively, transmetalation of two boronic acid molecules to a Pd(II) center followed by reductive elimination can also yield the dimer.[9]

Troubleshooting & Prevention:

ProblemLikely CauseRecommended Solution
Homocoupling Oxygen contamination in the reaction mixture.1. Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon/Nitrogen) for an extended period (20-30 min).[10] 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration. 3. Catalyst Choice: Use a well-defined Pd(0) source or an efficient precatalyst to ensure rapid entry into the catalytic cycle, minimizing pathways for oxygen-induced side reactions.
High Catalyst Loading Higher concentrations of active palladium species can sometimes favor dimerization pathways.Optimize catalyst loading; often, 0.5–2 mol% is sufficient.
Q4: The reaction is sluggish and I'm recovering starting material, or the main byproduct is 1-ethoxy-2-fluorobenzaldehyde. How do I improve the yield of my cross-coupled product?

Answer: This points to two potential, and sometimes related, issues: a slow desired reaction rate, which allows the competing protodeboronation side reaction to dominate.

Causality:

  • Protodeboronation (In-situ): As discussed in Q1, the basic and often aqueous conditions of the Suzuki coupling are ideal for promoting protodeboronation.[3] If the desired cross-coupling is slow, this background degradation reaction becomes a major product pathway.

  • Steric Hindrance: Your boronic acid has substituents at positions 2, 3, and 4. The ortho-formyl group, in particular, creates significant steric bulk around the reaction center. This hindrance can slow down key steps in the catalytic cycle, especially the transmetalation step where the boronic acid coordinates to the palladium center.[5][10][11]

G cluster_0 Initial Setup cluster_1 Key Optimization Points cluster_2 Execution start Assemble Reaction Under Inert Gas (Aryl Halide, Base, Solvent) ligand Select Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand 1. Ligand Choice is Critical base Choose Appropriate Base (K₃PO₄, K₂CO₃, Cs₂CO₃) ligand->base solvent Use Anhydrous Polar Aprotic Solvent (e.g., Dioxane, Toluene, 2-MeTHF) Optionally with minimal H₂O base->solvent degas Thoroughly Degas Mixture solvent->degas 2. Minimize H₂O & O₂ add_reagents Add Pd Precatalyst & Ligand, followed by Boronic Acid degas->add_reagents react Heat to Optimized Temperature (e.g., 80-110 °C) add_reagents->react 3. Execute Promptly monitor Monitor by LC-MS / TLC react->monitor

Recommended Solutions:

  • Ligand Selection: Standard ligands like PPh₃ are often ineffective for sterically hindered substrates. Use bulky, electron-rich monophosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species, increasing the overall reaction rate to outcompete protodeboronation.[11][12]

  • Base Selection: While strong bases are needed to activate the boronic acid, overly harsh conditions can accelerate decomposition.[13] Potassium phosphate (K₃PO₄) is often an excellent choice for hindered couplings as it is sufficiently basic but generally minimizes side reactions. Cesium carbonate (Cs₂CO₃) can also be effective.

  • Solvent System: While some water is often necessary to solubilize the base and facilitate the formation of the active boronate, excess water provides a ready proton source for protodeboronation.[14] Try using a solvent system with minimal water, such as Dioxane/H₂O (10:1) or Toluene/H₂O. Anhydrous conditions with a fluoride source (e.g., CsF, KF) can also be explored.[13]

  • Temperature: Higher temperatures can overcome the activation energy for the desired coupling but may also accelerate decomposition. An optimal temperature (typically 80-110 °C) must be found empirically.

Part 3: Reaction Pathways and Experimental Protocols

Key Reaction Pathways Visualization

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle in competition with the two most common side reactions discussed: protodeboronation and homocoupling.

// Main Cycle Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", pos="2,2!"]; pd_complex [label="Ar¹-Pd(II)-X L₂", fillcolor="#FBBC05", fontcolor="#202124", pos="4,2!"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", pos="4,0!"]; biaryl_complex [label="Ar¹-Pd(II)-Ar² L₂", fillcolor="#FBBC05", fontcolor="#202124", pos="2,0!"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,0!"]; product [label="Desired Product\nAr¹-Ar²", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2,0!"];

// Boronic Acid Input ar1x [label="Ar¹-X", pos="2,3.5!"]; ar2b [label="Ar²B(OH)₂\n(Your Reagent)", pos="6,0!"]; base [label="Base (e.g., OH⁻)", pos="6,1!"]; boronate [label="[Ar²B(OH)₃]⁻", fillcolor="#F1F3F4", fontcolor="#202124", pos="5,0!"];

// Side Reaction Nodes proto [label="Protodeboronation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", pos="7,-2!"]; proto_prod [label="Byproduct\nAr²-H", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="5,-2!"]; homo [label="Homocoupling\n(O₂ mediated)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", pos="-2,3.5!"]; homo_prod [label="Byproduct\nAr²-Ar²", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,3.5!"];

// Main Cycle Edges pd0 -> ox_add -> pd_complex; pd_complex -> transmetal -> biaryl_complex; biaryl_complex -> red_elim -> pd0; red_elim -> product;

// Input Edges ar1x -> ox_add; base -> ar2b; ar2b -> boronate; boronate -> transmetal;

// Side Reaction Edges boronate -> proto [label="+ H₂O"]; proto -> proto_prod; pd0 -> homo [label="+ Ar²B(OH)₂"]; homo -> homo_prod; } dotedit Caption: Competing reaction pathways for this compound.

Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Vial Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), K₃PO₄ (0.4 mmol, 2.0 equiv), and the selected Buchwald ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (1.0 mL) and degassed water (0.1 mL) via syringe.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Briefly stir the mixture. Finally, add the this compound (0.24 mmol, 1.2 equiv).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously for the required reaction time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (5 mL). Separate the layers. Wash the organic layer with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: [Link]

  • Calculated geometries of 2-formylphenylboronic acid. ResearchGate. Available at: [Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. ACS Publications. Available at: [Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. ACS Publications. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]

  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Silver-Mediated Homocoupling of Arylboronic Acids. Thieme Connect. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ACS Publications. Available at: [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]

  • Palladium‐Catalyzed Atroposelective Suzuki–Miyaura Coupling to Construct Axially Chiral Tetra‐Substituted α‐Boryl Styrenes. ResearchGate. Available at: [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. Available at: [Link]

  • Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. Royal Society of Chemistry. Available at: [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. Available at: [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. Available at: [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health. Available at: [Link]

  • Thermal and Catalytic Decomposition of Formic Acid for Synthesis Gas Production in Liquid Phase. ERef Bayreuth. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ACS Publications. Available at: [Link]

  • Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Protodeboronation of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-Ethoxy-3-fluoro-2-formylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique substitution pattern of this reagent, while conferring desirable properties, also presents a significant challenge: a heightened susceptibility to protodeboronation. This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, can lead to reduced yields, purification challenges, and ultimately, the failure of subsequent coupling reactions.[1]

This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, diagnose, and mitigate protodeboronation.

I. Foundational Understanding: FAQs

This section addresses the fundamental questions surrounding the stability of this compound.

Q1: What is protodeboronation and why is it a particular concern for this specific molecule?

A1: Protodeboronation is the cleavage of the C–B bond of a boronic acid, replacing it with a C–H bond.[1] This reaction is a common decomposition pathway for many arylboronic acids, especially under the basic and often aqueous conditions used in cross-coupling reactions like the Suzuki-Miyaura coupling.[2]

The structure of this compound makes it particularly prone to this side reaction due to a combination of electronic and steric factors:

  • Electron-Withdrawing Groups: The ortho-formyl (CHO) and meta-fluoro (F) groups are electron-withdrawing. These groups increase the polarization of the C–B bond, making the ipso-carbon more susceptible to protonation. Studies have shown that halogens on the aromatic ring, especially when close to the boronic acid group, can increase the rate of protodeboronation.[3]

  • Ortho-Substituent Effect: The ortho-formyl group can potentially influence the reactivity of the boronic acid through steric hindrance and intramolecular interactions. While not always straightforward, ortho substituents can impact the stability of the boronate species.[4]

Q2: What are the primary factors that accelerate protodeboronation?

A2: The rate of protodeboronation is highly dependent on the reaction conditions.[1] Key factors include:

  • pH: This is arguably the most critical factor. Protodeboronation can be catalyzed by both acid and base.[4][5][6] For many arylboronic acids, the reaction is fastest at high pH, where the more reactive arylboronate anion is formed.[2] Self-catalysis can also occur when the pH is close to the pKa of the boronic acid.[7]

  • Temperature: Higher reaction temperatures significantly increase the rate of both the desired coupling reaction and the undesired protodeboronation.[8]

  • Solvent: Aqueous and protic solvents provide a ready source of protons and can facilitate the hydrolysis of boronic esters, which can be a prelude to protodeboronation.[2][5]

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.

Q3: How can I detect and quantify protodeboronation?

A3: The primary byproduct of protodeboronation is 2-ethoxy-3-fluorobenzaldehyde. This can be detected and quantified using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method to qualitatively assess the progress of the reaction and the formation of byproducts. The protodeboronated product will have a different Rf value than the starting boronic acid and the desired coupled product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for accurate quantification.[9] A well-developed HPLC method can separate the starting material, desired product, and the protodeboronated byproduct, allowing for precise determination of reaction conversion and yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for identifying the protodeboronated species. The appearance of a new aromatic proton signal in place of the boronic acid group and a characteristic set of signals for 2-ethoxy-3-fluorobenzaldehyde are indicative of protodeboronation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of the byproduct, confirming its identity as the protodeboronated compound.

II. Troubleshooting Guide: Diagnosing and Solving Common Issues

This section is structured in a question-and-answer format to directly address problems you might encounter during your experiments.

Symptom: Low or no yield of the desired cross-coupled product, with a significant amount of a major byproduct observed.
Q4: My Suzuki-Miyaura coupling reaction with this compound is giving poor results. HPLC and NMR analysis show a major peak corresponding to 2-ethoxy-3-fluorobenzaldehyde. What is the likely cause and how can I fix it?

A4: The presence of 2-ethoxy-3-fluorobenzaldehyde strongly indicates that protodeboronation is the primary competing reaction.[8] The key to solving this is to ensure that the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation.

Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Base and pH:

  • Problem: Strong bases like NaOH and KOH create a high pH environment that dramatically accelerates protodeboronation.[2][8]

  • Solution: Switch to a milder base. Finely ground potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices.[8] Cesium carbonate (Cs₂CO₃) or potassium acetate (KOAc) can also be effective. The goal is to find a base that is strong enough to facilitate the catalytic cycle but not so strong that it promotes rapid decomposition of the boronic acid. A patent on purifying formylphenylboronic acids suggests they are more stable at a pH between 8 and 11.[9]

2. Optimize the Reaction Temperature:

  • Problem: High temperatures accelerate all reactions, including protodeboronation.[8]

  • Solution: Lower the reaction temperature. Many modern palladium catalysts are highly active at lower temperatures. Try running the reaction in the 60-80 °C range.[8] It's a balance; the temperature needs to be high enough for the coupling to proceed at a reasonable rate but low enough to minimize decomposition.

3. Enhance Your Catalyst System:

  • Problem: A slow or inefficient catalyst gives the boronic acid more time to degrade.

  • Solution: Employ a highly active palladium precatalyst and a suitable ligand. Modern systems using bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) can significantly accelerate the rate of the productive cross-coupling, outcompeting protodeboronation.[8]

4. Consider a "Slow-Release" Strategy:

  • Problem: Even with optimized conditions, the boronic acid may be inherently unstable.

  • Solution: Convert the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate.[1] These derivatives act as a reservoir, slowly releasing the active boronic acid into the reaction mixture, which keeps its concentration low and minimizes side reactions.[1][10]

Symptom: The boronic acid appears to be degrading during storage or workup.
Q5: I've noticed the purity of my this compound decreases over time, even when stored in the refrigerator. What are the best storage and handling practices?

A5: Arylboronic acids can be sensitive to air and moisture. The presence of the formyl group can also lead to other decomposition pathways.

  • Storage: Store the solid boronic acid in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer (-20°C is recommended).[11] It is also advisable to store it in a desiccator to protect it from moisture.

  • Handling: When weighing and handling the solid, do so quickly to minimize exposure to the atmosphere. If possible, handle it in a glovebox.

  • Solution Stability: Solutions of the boronic acid, especially in protic or aqueous solvents, are generally not stable for long periods.[5] It is best to prepare solutions fresh just before use. If you must store a solution, use an aprotic solvent like THF or dioxane and store it under an inert atmosphere in the refrigerator for a short period.

Q6: During aqueous workup, I am seeing significant loss of my boronic acid-containing product to the protodeboronated version. How can I minimize this?

A6: Aqueous workups, especially if they involve basic or acidic washes, can promote protodeboronation.

  • Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible.

  • Use Mild Conditions: If a wash is necessary, use a saturated solution of a neutral salt like sodium chloride (brine) rather than acidic or basic solutions.

  • Temperature Control: Perform the workup at a low temperature (e.g., in an ice bath) to slow down the rate of decomposition.

  • Alternative Purification: If possible, consider non-aqueous workup procedures or direct purification of the crude reaction mixture by column chromatography on silica gel.[8]

Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing your reaction to favor the desired coupling over protodeboronation.

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a mild base such as finely ground K₃PO₄ (2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent and Degassing:

    • Add a suitable solvent system. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and a minimal amount of water is often used. Consider using anhydrous solvents to further suppress protodeboronation.

    • Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by using the freeze-pump-thaw method (3 cycles).

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (e.g., 70 °C).

    • Monitor the reaction progress by TLC or HPLC, checking for the consumption of starting materials and the formation of both the desired product and the protodeboronated byproduct.

  • Workup:

    • Once the reaction is complete, cool it to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: HPLC Method for Monitoring Protodeboronation

This is a general method that can be adapted to your specific compounds.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

  • Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 10-20 minutes. For example:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Data Presentation

The following table illustrates the hypothetical effect of different bases on the outcome of a Suzuki coupling reaction, highlighting the importance of base selection in controlling protodeboronation.

Base (2.5 equiv)Temperature (°C)Time (h)Desired Product Yield (%)Protodeboronated Byproduct (%)
NaOH8041580
K₂CO₃8046530
K₃PO₄7068510
CsF7067815
Visualizations

Protodeboronation_Mechanism cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products ArBOH2 This compound (Ar-B(OH)₂) Suzuki Suzuki-Miyaura Coupling ArBOH2->Suzuki + R'-X, Pd Catalyst, Base Proto Protodeboronation ArBOH2->Proto + H⁺ Source (e.g., H₂O, Acid, Base) Desired Desired Product (Ar-R') Suzuki->Desired Byproduct Byproduct (Ar-H) Proto->Byproduct

Troubleshooting_Workflow Start Low Yield & High Byproduct (Protodeboronation Suspected) Base Is a strong base (NaOH, KOH) being used? Start->Base Temp Is the reaction temperature high (>80 °C)? Base->Temp No ChangeBase Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) Base->ChangeBase Yes Catalyst Is the catalyst system (Pd/ligand) optimized? Temp->Catalyst No LowerTemp Lower the reaction temperature (60-80 °C) Temp->LowerTemp Yes OptimizeCatalyst Use a highly active precatalyst and bulky phosphine ligand Catalyst->OptimizeCatalyst Yes ConsiderDerivative Consider using a more stable derivative (e.g., pinacol ester) Catalyst->ConsiderDerivative No ChangeBase->Temp LowerTemp->Catalyst OptimizeCatalyst->ConsiderDerivative

III. References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents. Available at:

  • 4-Formylphenylboronic acid - Wikipedia. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Butcher, A. J., et al. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling. Available at: [Link]

  • Reddit. (2022). For the pro's (Suzuki). r/Chempros. Available at: [Link]

  • Thomas, A. A., et al. (2019). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Ethoxy-3-fluoro-2-formylphenylboronic acid (CAS No. 1246404-48-7). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The purity of this reagent is paramount for the success of downstream applications, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Impurities can poison catalysts, generate unwanted byproducts, and complicate product isolation, ultimately compromising yield and reproducibility.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the specific challenges encountered during the purification of this substituted arylboronic acid.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Question 1: My initial workup yields a product with significant impurities. What are these contaminants and how do I identify them?

Answer: The impurity profile of a crude boronic acid sample can be complex. Based on the synthesis route and handling, you are likely encountering one or more of the following:

  • Boroxine (Anhydride): The most common impurity is the cyclic anhydride, known as a boroxine, formed by the dehydration of three boronic acid molecules. This is often observed when the product is subjected to high temperatures or azeotropic distillation. It typically appears as a broad set of signals in the ¹H NMR spectrum.

  • Homocoupled Dimer: During the synthesis or in subsequent palladium-catalyzed reactions, a homocoupling of the boronic acid can occur, leading to a symmetrical biaryl impurity.[3] This is often promoted by the presence of oxygen and Pd(II) species.[3]

  • Protodeborylation Product: The C-B bond can be cleaved under certain conditions (particularly acidic or basic), replacing the boronic acid group with a hydrogen atom. This results in the formation of 2-ethoxy-6-fluorobenzaldehyde.

  • Unreacted Starting Materials: Depending on your synthetic route (e.g., from a corresponding aryl halide), residual starting materials may persist.

Identification Strategy: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • HPLC: A gradient HPLC method can effectively separate the target compound from most impurities, allowing for purity assessment.[4]

  • ¹H NMR: Provides structural information. The aldehyde proton (~10 ppm) and aromatic protons are key reporters. Boroxine formation often complicates the aromatic region.

  • ¹¹B NMR: Can help identify different boron species. Boronic acids typically show a signal around 28-30 ppm, while boroxines appear around 32-34 ppm.

Impurity Type Typical Analytical Signature Potential Cause
Boroxine (Anhydride)Broad signals in ¹H NMR; Distinct ¹¹B NMR shiftExposure to heat or vacuum during drying
Homocoupled DimerSymmetrical signals in ¹H NMR; Higher molecular weight in LC-MSOxidative conditions during synthesis or reaction
ProtodeborylationLoss of boronic acid group; Simpler aromatic NMR signalsHarsh acidic or basic conditions; prolonged reaction times
Starting MaterialsVaries by synthetic routeIncomplete reaction

Question 2: I'm observing significant streaking and low recovery when using standard silica gel chromatography. What is causing this and how can it be fixed?

Answer: This is a very common issue with boronic acids. Standard silica gel is Lewis acidic and can strongly interact with the electron-deficient boron atom and the polar hydroxyl groups of the boronic acid. This leads to irreversible adsorption, decomposition on the column, and severe tailing (streaking) of the product.

Solutions:

  • Avoid Silica Gel Where Possible: For formylphenylboronic acids, pH-controlled precipitation is often a more effective and scalable method.[5] See Protocol 1 below.

  • Use Modified Silica Gel: If chromatography is necessary, passivating the silica gel surface is crucial. Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic acid esters and can be adapted for boronic acids.[6][7]

  • Consider an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of some boronic acids, as it lacks the strong acidity of silica.[8]

Question 3: My purified boronic acid appears pure by NMR, but it performs poorly in my Suzuki coupling reaction. Why is this happening?

Answer: High purity by NMR does not always guarantee reactivity. The issue could stem from several factors:

  • Presence of Boroxine: While structurally similar, boroxines are generally less reactive in Suzuki couplings than the corresponding free boronic acids. The equilibrium between the acid and the boroxine can be slow to re-establish under reaction conditions, leading to lower yields. Before use, you can often hydrolyze the boroxine back to the boronic acid by stirring the solid in a solvent system like diethyl ether/water.

  • Inorganic Impurities: Residual inorganic salts (e.g., from workup) can interfere with the catalytic cycle.

  • Catalyst Poisoning: Trace impurities not easily detected by NMR could be poisoning your palladium catalyst.[1]

  • Improper Base or Solvent Choice: The activation of the boronic acid by a base is a critical step in the Suzuki mechanism.[9] Ensure your reaction conditions are optimized for this specific substrate.

Frequently Asked Questions (FAQs)

Q: What is the single best method for purifying this compound on a multi-gram scale?

A: For formyl-substituted phenylboronic acids, a pH-controlled acid-base extraction followed by recrystallization is highly effective and scalable. This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities. Crucially, maintaining the pH below 10.5 during the basic wash prevents the undesired Cannizzaro side reaction, where the aldehyde group can disproportionate.[5]

Q: How should I store the purified this compound?

A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (+2 to +8 °C is common).[10] This minimizes exposure to moisture and air, which can promote boroxine formation and gradual decomposition.

Q: Is it possible to reverse boroxine formation?

A: Yes. The formation of boroxine from boronic acid is a reversible dehydration reaction. To convert the boroxine back to the free boronic acid, you can stir the material as a slurry in a biphasic solvent system, such as diethyl ether and water, for several hours. The water will hydrolyze the B-O-B bonds of the anhydride. Afterwards, the purified boronic acid can be isolated by separating the organic layer and carefully removing the solvent under reduced pressure at low temperature.

Q: What are the key considerations for developing an HPLC method for this compound?

A: A reversed-phase HPLC (e.g., C18 column) method is suitable. Given the acidic nature of the boronic acid group, using a mobile phase with a low pH modifier like formic acid or trifluoroacetic acid (TFA) will ensure the compound is in its neutral form, leading to better peak shape and retention.[4] A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.

Visualizations & Workflows

A logical approach is key to selecting the right purification strategy.

Purification_Decision_Tree start Crude Product Analysis (TLC, HPLC, NMR) purity_check Purity > 95%? start->purity_check impurity_type Identify Major Impurity purity_check->impurity_type No recrystallize_only Direct Recrystallization purity_check->recrystallize_only Yes neutral_imp Neutral Organic Impurities impurity_type->neutral_imp Non-polar polar_imp Polar/Acidic Impurities impurity_type->polar_imp Polar boroxine_imp Boroxine is Major Impurity impurity_type->boroxine_imp Anhydride acid_base Protocol 1: pH-Controlled Acid-Base Extraction & Recrystallization neutral_imp->acid_base chromatography Protocol 2: Modified Column Chromatography polar_imp->chromatography hydrolysis Boroxine Hydrolysis (Stir with Ether/Water) boroxine_imp->hydrolysis final_product Pure Product (Verify by HPLC/NMR) acid_base->final_product chromatography->final_product hydrolysis->final_product recrystallize_only->final_product

Caption: Decision tree for selecting a purification strategy.

Purification_Workflow start 1. Dissolve Crude Product in Toluene/Water cool 2. Cool Mixture to < 10 °C start->cool add_base 3. Add 10% NaOH(aq) dropwise to pH 10-10.5 cool->add_base separate 4. Separate Layers (Discard Organic Layer) add_base->separate re_cool 5. Cool Aqueous Layer to < 10 °C separate->re_cool add_acid 6. Add 10% HCl(aq) dropwise to Precipitate re_cool->add_acid filter 7. Filter Precipitate add_acid->filter wash_dry 8. Wash with Cold Water & Dry Under Vacuum filter->wash_dry end Pure Product wash_dry->end

Caption: Workflow for pH-controlled acid-base purification.

Detailed Experimental Protocols

Protocol 1: Purification via pH-Controlled Acid-Base Extraction and Recrystallization

This protocol is adapted from methodologies developed for purifying formylphenylboronic acids and is designed to minimize side reactions like the Cannizzaro reaction.[5]

Materials:

  • Crude this compound

  • Toluene or Methyl t-butyl ether (MTBE)

  • Deionized Water

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • 10% (v/v) Hydrochloric Acid (HCl) solution

  • pH meter or pH strips (0-14 range)

  • Separatory funnel

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Suspend the crude boronic acid (e.g., 10.0 g) in a mixture of water (100 mL) and toluene (50 mL) in a flask.

  • Cooling: Place the flask in an ice bath and stir the suspension until the internal temperature is below 10 °C.

  • Basification: While vigorously stirring and monitoring the pH, add the 10% NaOH solution dropwise. Maintain the internal temperature below 10 °C throughout the addition. Add the base slowly until the solid dissolves and the pH of the aqueous layer reaches 10.0-10.5. Critical Step: Do not exceed pH 10.5 to prevent degradation of the aldehyde.[5]

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate and drain the lower aqueous layer into a clean flask. The neutral impurities will remain in the upper toluene layer, which should be discarded.

  • Re-Cooling: Cool the collected aqueous phase in an ice bath to below 10 °C.

  • Precipitation: While stirring, slowly add 10% HCl solution dropwise. The pure boronic acid will begin to precipitate out of the solution. Continue adding acid until the mixture is acidic (pH ~2-3).

  • Isolation: Isolate the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove residual salts.

  • Drying: Dry the purified product under vacuum at a low temperature (<40 °C) to a constant weight.

Protocol 2: Column Chromatography on Modified Silica Gel

This method is recommended only when acid-base extraction fails to remove a specific impurity.

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol

  • Ethanol

  • Appropriate eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Acetone, determined by TLC)

Procedure:

  • Prepare Boric Acid-Treated Silica:

    • Prepare a 5% (w/v) solution of boric acid in methanol.

    • Create a slurry of the silica gel in this solution (approx. 5.5 mL of solution per 1 g of silica).[7]

    • Agitate the slurry for 1 hour at room temperature.

    • Remove the solvent by filtration and wash the treated silica with ethanol.

    • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.[7]

  • Column Packing: Pack a flash chromatography column with the boric acid-treated silica gel using your chosen eluent system.

  • Loading: Dissolve the crude product in a minimum amount of the eluent or dichloromethane and load it onto the column.

  • Elution: Run the column using a gradient of your chosen solvent system, collecting fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure at low temperature (<40 °C).

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • Hitosugi, S., et al. (2013). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]

  • Rosso, V. W., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Reddit. (2017). Purification of boronic acids?[Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Luminix Health. (n.d.). (4-Ethoxy-3-fluoro-2-formylphenyl)boroni. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Carl ROTH. (n.d.). (4-Ethoxy-3-fluoro-2-formylphenyl)boronic acid, 500 mg. [Link]

  • Google Patents. (2002). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.

Sources

Technical Support Center: Optimizing Base and Solvent for Suzuki Coupling of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Re: A Practical Guide to Navigating Suzuki Coupling Optimization

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds. However, its success, particularly with electronically and sterically diverse phenylboronic acids, is critically dependent on the nuanced interplay between the base and solvent system. This guide is designed to move beyond rote protocols, offering a deeper understanding of why certain conditions work and providing a logical framework for troubleshooting when they don't.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during the Suzuki coupling of substituted phenylboronic acids. Each answer provides a causal explanation and a systematic approach to resolving the issue.

Q1: My reaction shows low or no conversion. Where do I start?

Low conversion is the most common issue and can stem from several sources. A logical, stepwise diagnosis is crucial.

Initial Checks:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.[1] Oxygen can lead to catalyst deactivation and promote unwanted homocoupling of the boronic acid.[2][3]

  • Reagent Quality: Boronic acids can degrade via protodeboronation, especially if old or exposed to moisture.[1] Consider using a fresh batch or a more stable boronic ester derivative, like a pinacol ester.[1][4] Ensure your base is finely powdered and dry.[1]

Systematic Optimization: If initial checks don't solve the problem, the issue likely lies with the core reaction parameters: the base, solvent, or catalyst system.

dot

Troubleshooting_Workflow start Low / No Conversion check_reagents Check Reagent Quality & Inert Atmosphere start->check_reagents reagents_ok Still No Product? check_reagents->reagents_ok screen_base Screen Stronger / Weaker Bases (See Table 1) reagents_ok->screen_base Yes success Reaction Optimized reagents_ok->success No, Fixed! screen_solvent Screen Solvents (Polar Aprotic vs. Protic) screen_base->screen_solvent No Improvement screen_base->success Improvement screen_catalyst Change Ligand / Pd Source screen_solvent->screen_catalyst No Improvement screen_solvent->success Improvement screen_catalyst->success Improvement

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This side reaction is often competitive with the desired coupling and is promoted by excessive water, high temperatures, or an inappropriate base.

  • Mechanism Insight: This side reaction can be particularly problematic for electron-rich, electron-deficient, and some heterocyclic boronic acids.[4] The base, meant to activate the boronic acid for transmetalation, can also facilitate its protonolysis.

  • Solutions:

    • Use a Milder Base: Strong bases in highly aqueous environments can accelerate protodeboronation. Switch from strong bases like NaOH to milder inorganic bases like K₃PO₄ or K₂CO₃, or even fluoride sources like KF or CsF, which are effective but less harsh.[5][6]

    • Control Water Content: While a small amount of water is often beneficial for dissolving the base and facilitating the catalytic cycle, too much can promote hydrolysis.[7] If using a biphasic system (e.g., Toluene/Water), reduce the volume of the aqueous phase. For anhydrous systems, ensure solvents are properly dried.

    • Use Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable towards protodeboronation than their corresponding boronic acids and can be a highly effective solution.[2]

Q3: My reaction is producing a lot of homocoupling byproduct (biaryl formation from the boronic acid). What's going wrong?

Homocoupling is often a sign of catalyst issues, particularly the presence of oxygen or Pd(II) species that have not been properly reduced to the active Pd(0) state.[3]

  • Solutions:

    • Rigorous Degassing: This is the most critical step. Degas all solvents (including water) and the reaction mixture thoroughly by bubbling with an inert gas or using freeze-pump-thaw cycles.[2][3]

    • Use a Pd(0) Precatalyst: Starting with a Pd(II) salt like Pd(OAc)₂ requires in-situ reduction, which can sometimes be inefficient and lead to side reactions. Using a stable Pd(0) source like Pd₂(dba)₃ or [Pd(PPh₃)₄] can often resolve this issue.[2]

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can promote the desired reductive elimination step over pathways leading to homocoupling.[2]

Q4: My substituted phenylboronic acid is the problem. How do I adjust for electronic effects?

The electronic nature of the substituents on the phenylboronic acid dramatically influences its reactivity and the optimal conditions.

  • Electron-Deficient Phenylboronic Acids (e.g., with -NO₂, -CF₃, -CN groups): These substrates can be challenging.[8]

    • The Challenge: The electron-withdrawing groups decrease the nucleophilicity of the aryl group, which can slow the crucial transmetalation step. These boronic acids are also more prone to protodeboronation.[4]

    • The Strategy: A stronger base is often required to form the more nucleophilic boronate species [Ar-B(OH)₃]⁻.[9] Bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃. In some cases, fluoride ions (from CsF or KF) can form highly reactive fluoroborate species.

  • Electron-Rich Phenylboronic Acids (e.g., with -OMe, -NMe₂, alkyl groups):

    • The Challenge: While the oxidative addition step might be slower with the corresponding electron-rich aryl halide, the boronic acid itself is generally more reactive in the transmetalation step.[10] However, they can also be susceptible to protodeboronation.

    • The Strategy: Milder bases (K₂CO₃, Na₂CO₃) are often sufficient. The key is to balance the rate of transmetalation with the rate of potential side reactions. A solvent system like dioxane/water or THF/water often works well.[7]

Q5: What about sterically hindered substrates?

When either the aryl halide or the phenylboronic acid has bulky ortho-substituents, the reaction can be slow or fail completely due to steric hindrance impeding the approach to the palladium center.[11][12]

  • The Challenge: Steric clash can inhibit both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • The Strategy:

    • Bulky, Electron-Rich Ligands: This is the most powerful tool. Ligands like SPhos, XPhos, or RuPhos are designed to create a coordinatively unsaturated, reactive palladium center while also accelerating the final C-C bond-forming reductive elimination.[2][13]

    • Higher Temperatures: Increasing the reaction temperature (e.g., moving from 80°C to 110°C in a solvent like toluene or xylene) can provide the necessary energy to overcome the activation barrier.[14]

    • Stronger, Non-Nucleophilic Bases: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary, but ensure it is not overly nucleophilic to avoid side reactions with the aryl halide.

Part 2: Frequently Asked Questions (FAQs)

This section provides foundational knowledge on the role of the base and solvent, guiding rational selection from the outset.

Q6: What is the fundamental role of the base in the Suzuki coupling?

The base is not merely a spectator; it is an essential activator in the catalytic cycle.[15] Its primary role is to react with the boronic acid (ArB(OH)₂) to form a more nucleophilic "ate" complex, such as a boronate [ArB(OH)₃]⁻.[9][16] This activation is critical because the neutral boronic acid is generally not nucleophilic enough to transfer its organic group to the palladium center efficiently in the transmetalation step.[5][15]

dot

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Base Activation pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd2_halide Ar'-Pd(II)-X Complex pd0->pd2_halide Ar'-X metathesis Base (e.g., OH⁻) pd2_base Ar'-Pd(II)-OR Complex pd2_halide->pd2_base tm Transmetalation pd2_aryl Ar'-Pd(II)-Ar Complex pd2_base->pd2_aryl pd2_aryl->pd0 re Reductive Elimination product Ar-Ar' boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ (Activated) boronic_acid->boronate Activation base Base (e.g., OH⁻) boronate->pd2_base Transfers 'Ar'

Caption: The Suzuki coupling cycle, highlighting the critical base activation step.

Q7: How do I select the right base? Is stronger always better?

Not necessarily. The choice of base is a balance between reactivity and substrate stability. A base must be strong enough to deprotonate the boronic acid (or the intermediate palladium-aqua complex) but not so strong that it causes decomposition of starting materials or products (e.g., ester hydrolysis).

Base pKa (Conjugate Acid) Typical Use Case & Comments
NaOH, KOH ~15.7 (H₂O)Strong, inexpensive. Good for robust substrates. Can cause side reactions like ester hydrolysis.[17][18]
K₃PO₄ ~12.3 (HPO₄²⁻)Strong, but generally milder than hydroxides. Excellent for electron-deficient or challenging couplings. Often used in anhydrous conditions.[10]
Cs₂CO₃ ~10.3 (HCO₃⁻)Strong, highly effective base. Its solubility in organic solvents and the nature of the cesium cation often enhance reactivity.
K₂CO₃, Na₂CO₃ ~10.3 (HCO₃⁻)The "standard" bases. Widely applicable for general-purpose couplings. K₂CO₃ is often slightly more effective than Na₂CO₃.[19][20][21]
KF, CsF ~3.2 (HF)Weak bases. Act via a different mechanism, forming highly reactive [ArBF₃]⁻ species. Excellent for base-sensitive functional groups.[5]
Organic Bases (e.g., Et₃N) ~10.7 (Et₃NH⁺)Generally less effective for activating the boronic acid but can be used in specific cases, particularly where inorganic salts are problematic.

Q8: What is the role of the solvent? How does polarity matter?

The solvent must solubilize the reactants, but its role is far more complex. It influences catalyst activity, base efficacy, and can even alter reaction selectivity.[7][22][23]

  • Polarity & Catalyst Stabilization: The polarity of the solvent can affect the rate of oxidative addition and the stability of charged intermediates in the catalytic cycle.[24] For instance, polar aprotic solvents like DMF or acetonitrile can stabilize anionic palladium complexes, which can alter the reaction pathway compared to nonpolar solvents like toluene.[22][25] However, selectivity does not simply trend with the dielectric constant; specific solvent coordination to the palladium center can be a dominant factor.[22][25]

  • Biphasic vs. Anhydrous: Many Suzuki reactions use a biphasic mixture (e.g., Toluene/Water, Dioxane/Water). The organic phase dissolves the aryl halide and boronic acid, while the aqueous phase dissolves the inorganic base. This creates a high concentration of the activated boronate at the interface, accelerating the reaction. Anhydrous conditions (e.g., THF, DMF with K₃PO₄) are preferred when substrates are sensitive to water.

Solvent Dielectric Constant (ε) Properties & Common Pairings
Toluene 2.4Nonpolar. Good for high-temperature reactions. Often used with water in a biphasic system.[26][27][28]
1,4-Dioxane 2.3Low polarity, water-miscible. A very common and versatile solvent, often used with water.[26][27][28]
Tetrahydrofuran (THF) 7.6Polar aprotic, water-miscible. Excellent general-purpose solvent for room temperature or moderately heated reactions.[26][27][28]
Ethanol (EtOH) 24.6Polar protic. Can serve as both solvent and a mild base source in some systems. Often used with water.[19][27][28]
Acetonitrile (MeCN) 37.5Polar aprotic. Can influence selectivity and stabilize specific catalytic intermediates.[25][26][27]
N,N-Dimethylformamide (DMF) 36.7Highly polar aprotic. Excellent solvating power for a wide range of reagents. Can facilitate difficult couplings.[26][27][28]

Part 3: Standardized Protocols

Protocol 1: General Procedure for Base and Solvent Screening

This protocol provides a systematic approach to quickly identify optimal conditions for a challenging Suzuki coupling.

  • Setup: In an array of reaction vials, add the limiting reagent (typically the aryl halide, 1.0 equiv).

  • Reagent Addition: To each vial, add the substituted phenylboronic acid (1.2-1.5 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%).

  • Base Addition: To separate sets of vials, add the bases you wish to screen (e.g., K₃PO₄, K₂CO₃, CsF), typically 2.0-3.0 equivalents. Ensure the base is a fine, dry powder.

  • Solvent Addition: Add the chosen degassed solvent (or solvent/water mixture) to each vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Degassing: Seal the vials and purge thoroughly with argon or nitrogen for 10-15 minutes.

  • Reaction: Place the vials in a heating block set to the desired temperature (e.g., start at 80°C).

  • Monitoring: After a set time (e.g., 2 hours, 12 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or TLC to determine the relative conversion and identify the most promising conditions for further optimization.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 83(17), 10346–10354.
  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Zacconi, F. C., et al. (2012). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 134(1), 351-362.
  • Couto, C. G., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 84(16), 10077-10085.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17(1), 12-29.
  • Byrne, A. T., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Organic Chemistry Frontiers. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Zhou, J., & Fu, G. C. (2004). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Journal of the American Chemical Society, 126(5), 1340-1341.
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • Honeywell. (n.d.). Dielectric Constant. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • University of Evansville. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Solvent and Base. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for catalyst, base, solvent. Retrieved from [Link]

  • ACS Omega. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

  • Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Solvent Physical Properties. Retrieved from [Link]

  • ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers utilizing 4-Ethoxy-3-fluoro-2-formylphenylboronic acid in catalytic reactions. This guide is designed for professionals in research, development, and drug discovery who may encounter challenges related to catalyst deactivation. This compound is a highly functionalized building block, and its unique substitution pattern—featuring an aldehyde, a fluoro group, and an ethoxy group—can present specific challenges in maintaining catalyst activity throughout the course of a reaction, most commonly a Suzuki-Miyaura cross-coupling.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Catalyst Deactivation

This section addresses common problems of catalyst deactivation observed during cross-coupling reactions involving this compound.

Issue 1: Reaction Stalls at Low Conversion or Fails to Initiate

Q1: My reaction with this compound has stalled, or the starting materials are largely unreacted. What are the most likely causes related to catalyst deactivation?

A1: A stalled or non-starting reaction is one of the most common issues and can often be traced back to the health of your catalyst. Here are the primary suspects and the rationale behind them:

  • Cause A: Inactive Catalyst Species & "Palladium Black" Formation

    • Explanation: The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. If this species is not generated efficiently from your Pd(II) precatalyst or if it agglomerates, it forms catalytically inactive palladium black.[1] This is often visible as a black precipitate in your reaction vessel. The aldehyde group on your boronic acid, while generally compatible, can sometimes contribute to catalyst instability under certain conditions.

    • Solution:

      • Use a Precatalyst: Employ a modern palladium precatalyst (e.g., a G3 or G4 palladacycle from Buchwald) which is designed for the controlled, slow release of the active Pd(0) species, minimizing the formation of palladium black.[1]

      • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos). These ligands stabilize the Pd(0) center, preventing aggregation and promoting the desired catalytic cycle.[2][3]

      • Inert Atmosphere: Rigorously degas your solvent and maintain a strict inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Cause B: Ligand Degradation

    • Explanation: Phosphine ligands are susceptible to oxidation, especially at elevated temperatures. The presence of any residual oxygen can lead to the formation of phosphine oxides, which do not effectively stabilize the palladium catalyst.

    • Solution:

      • High-Purity Reagents: Use fresh, high-purity ligands and palladium sources. Store them under an inert atmosphere.

      • Degassing Technique: Employ the freeze-pump-thaw method for degassing your solvent, as it is more effective than sparging for removing dissolved oxygen.

  • Cause C: Protodeboronation of the Boronic Acid

    • Explanation: The boronic acid can be cleaved from the aromatic ring and replaced with a hydrogen atom, a side reaction known as protodeboronation. This is often accelerated by strong bases and high temperatures in the presence of water. An electron-deficient boronic acid can be more susceptible to this degradation.

    • Solution:

      • Base Selection: Screen different bases. While a strong base is needed to activate the boronic acid for transmetalation, an overly strong base can promote protodeboronation.[4] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger hydroxide bases.

      • Reaction Temperature: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating once the reaction is complete.

      • Consider a Boronate Ester: If protodeboronation is a persistent issue, consider converting the boronic acid to a more robust pinacol boronate ester.

Issue 2: Significant Formation of Homocoupling Byproducts

Q2: I am observing a significant amount of the homocoupled product of my boronic acid (a biphenyl derived from two molecules of this compound). What is causing this and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction, often indicating an issue with the catalytic cycle.

  • Cause A: Presence of Oxygen

    • Explanation: As mentioned previously, oxygen can interfere with the catalytic cycle. In this case, it can promote the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.

    • Solution: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas.

  • Cause B: Inefficient Transmetalation or Reductive Elimination

    • Explanation: If the transmetalation of the aryl group from boron to palladium is slow, or if the subsequent reductive elimination to form the desired product is sluggish, side reactions like homocoupling have more time to occur. The electronic properties of this compound (with both electron-donating and withdrawing groups) can make the transmetalation step sensitive to reaction conditions.

    • Solution:

      • Optimize Base and Solvent: The choice of base is critical for activating the boronic acid for transmetalation.[4] A combination of a strong inorganic base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent like dioxane with a small amount of water is often effective.

      • Ligand Screening: Experiment with different ligands. Ligands with a larger "bite angle" can sometimes promote reductive elimination.

Issue 3: Inconsistent Results and Poor Reproducibility

Q3: My reaction works well sometimes but fails at other times, even with what I believe are the same conditions. What could be causing this inconsistency?

A3: Poor reproducibility is often due to subtle variations in reaction setup and reagent quality.

  • Cause A: Variable Water Content

    • Explanation: Many Suzuki-Miyaura reactions require a specific amount of water to facilitate the action of inorganic bases like K₃PO₄. However, too much or too little water can be detrimental. The solubility of the base and the boronate species can be highly dependent on the water content.

    • Solution: Use a well-defined solvent system. For example, instead of using "wet" dioxane, use anhydrous dioxane and add a specific, measured amount of water (e.g., a 10:1 dioxane:water ratio).

  • Cause B: Purity of Reagents

    • Explanation: The purity of all reagents, including the boronic acid, the coupling partner, the solvent, and the base, is critical. Trace impurities can poison the catalyst.

    • Solution:

      • Check Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage. While often still reactive, the stoichiometry will be affected. It is good practice to verify the purity of your boronic acid by NMR if you suspect issues.

      • Use High-Purity Solvents and Bases: Use anhydrous solvents and fresh, high-purity bases.

Experimental Protocols & Data Presentation

General Protocol for a Suzuki-Miyaura Coupling with this compound

This is a starting point protocol. Optimization of catalyst, ligand, base, and solvent may be necessary.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes. This can also be achieved by evacuating and backfilling with inert gas three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst with an integrated ligand).

  • Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

Troubleshooting Parameter Summary Table
Observed Problem Potential Cause Primary Troubleshooting Action Secondary Action
Reaction Stalled Catalyst Deactivation (Pd Black)Switch to a modern Pd precatalyst (e.g., XPhos Pd G3)Lower reaction temperature
Ligand DegradationEnsure rigorous degassing (freeze-pump-thaw)Use fresh, high-purity ligand
ProtodeboronationScreen milder bases (e.g., K₂CO₃, CsF)Convert to pinacol boronate ester
Homocoupling Oxygen ContaminationImprove inert atmosphere technique
Slow TransmetalationOptimize base/solvent system (e.g., K₃PO₄ in dioxane/H₂O)Screen different phosphine ligands
Inconsistent Yields Variable Water ContentUse a defined solvent mixture (e.g., 9:1 Toluene/H₂O)
Reagent PurityVerify purity of boronic acid and other reagentsUse fresh solvents and bases

Visualizations

Troubleshooting Workflow Diagram

Troubleshooting_Catalyst_Deactivation Start Reaction Failure: Low Conversion or Stalled Check_Catalyst Assess Catalyst System Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Reagents Verify Reagent Quality Start->Check_Reagents Pd_Black Visible Pd Black? Check_Catalyst->Pd_Black Homocoupling Homocoupling Observed? Check_Conditions->Homocoupling Temp_High Temperature > 100°C? Check_Conditions->Temp_High Protodeboronation Protodeboronation Suspected? Check_Reagents->Protodeboronation Inconsistent Inconsistent Results? Check_Reagents->Inconsistent Use_Precatalyst Action: Switch to Pd Precatalyst (e.g., G3/G4) Pd_Black->Use_Precatalyst Yes Check_Ligand Ligand Degradation Suspected? Pd_Black->Check_Ligand No Improve_Inert Action: Improve Degassing & Inert Atmosphere Check_Ligand->Improve_Inert Yes Homocoupling->Improve_Inert Yes, check O2 Optimize_Base Action: Screen Bases (K3PO4, Cs2CO3) Homocoupling->Optimize_Base Yes, optimize TM Lower_Temp Action: Lower Temperature & Monitor Temp_High->Lower_Temp Yes Protodeboronation->Optimize_Base Yes Convert_Ester Action: Convert to Pinacol Boronate Ester Protodeboronation->Convert_Ester If persists Control_Water Action: Use Defined Solvent/Water Ratio Inconsistent->Control_Water Yes

Caption: Troubleshooting flowchart for catalyst deactivation.

Catalytic Cycle and Deactivation Pathways

Suzuki_Cycle_Deactivation cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X Pd_Black Inactive Pd(0) Aggregates (Palladium Black) Pd0->Pd_Black Aggregation Ligand_Oxidation Ligand Oxidation (L=O) Pd0->Ligand_Oxidation O2 Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation + Ar'-B(OR)2- RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' Product RedElim->Product Protodeboronation Protodeboronation (Ar'-H) Boronic_Acid Ar'-B(OH)2 (Starting Material) Boronic_Acid->Protodeboronation Base, H2O

Caption: Suzuki cycle and common deactivation pathways.

Frequently Asked Questions (FAQs)

Q1: The aldehyde group in this compound seems reactive. Could it be interfering with the catalyst? A1: While aldehydes are generally well-tolerated in Suzuki-Miyaura couplings, they can participate in side reactions under certain conditions.[5][6] Strong bases can promote aldol-type reactions, and the aldehyde's carbonyl oxygen could potentially coordinate to the palladium center, albeit weakly. If you suspect aldehyde-related issues, consider using milder bases (e.g., K₂CO₃) and the lowest possible reaction temperature. Using a bulky ligand on the palladium can also sterically hinder unwanted coordination of the aldehyde to the metal center.

Q2: How do the fluoro and ethoxy groups affect the reactivity of this boronic acid? A2: The electronic nature of your boronic acid is a key factor. The ethoxy group is electron-donating, which is generally favorable for the transmetalation step. Conversely, the fluoro and formyl groups are electron-withdrawing. Electron-poor boronic acids can sometimes be challenging coupling partners.[7][8] This specific combination of substituents means the electronic properties are finely balanced. If you experience issues, particularly with slow transmetalation, careful selection of the base and ligand system is crucial to achieve optimal reactivity.

Q3: Can I use a nickel catalyst instead of palladium for reactions with this compound? A3: Yes, nickel catalysts are a viable alternative and are gaining popularity due to their lower cost.[9] Nickel catalysis can be particularly effective for coupling with less reactive partners. Interestingly, some studies have shown that electron-poor arylboronic acids can be excellent partners in nickel-catalyzed couplings.[8] However, nickel catalysis often requires different ligands (e.g., N-heterocyclic carbenes or different phosphines) and reaction conditions, so direct substitution of palladium with nickel without re-optimization is not recommended.

Q4: My reaction is complete, but I'm having trouble with palladium contamination in my product. How can I remove it? A4: Removing residual palladium is a common challenge, especially in pharmaceutical development. After the reaction, you can treat your crude product solution with a palladium scavenger. These are typically silica- or polymer-based materials functionalized with thiols or other palladium-coordinating groups that will bind the residual metal, allowing it to be filtered off.

Q5: What is the first thing I should check if my Suzuki reaction fails? A5: Before extensive optimization, always verify the basics. The "big three" to check first are: 1) Inert Atmosphere: Was your system truly free of oxygen? 2) Catalyst Activity: Are your palladium source and ligand fresh and active? Run a control reaction with a known, reliable substrate if in doubt. 3) Reagent Purity: Are your solvent, base, and starting materials of sufficient purity and anhydrous (if required)? Addressing these fundamental points solves a surprising number of failed reactions.[1]

References

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
  • Reddit r/Chempros. (2024). Struggling with Suzuki Reaction.
  • Reddit r/Chempros. (2024). Suzuki help.
  • RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
  • National Institutes of Health (NIH). (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.

Sources

Technical Support Center: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethoxy-3-fluoro-2-formylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this multifunctional reagent in cross-coupling reactions. We will address common issues, with a primary focus on the prevalent challenge of homocoupling, providing both mechanistic understanding and actionable troubleshooting strategies.

Introduction: The Challenge of a Multifunctional Reagent

This compound is a valuable building block due to its unique substitution pattern. However, the very features that make it synthetically useful also introduce specific challenges. The ortho-formyl group, the electron-withdrawing fluorine, and the electron-donating ethoxy group create a delicate electronic and steric environment that can favor undesired side reactions, most notably homocoupling and protodeboronation, during Suzuki-Miyaura cross-coupling. This guide will help you understand and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired cross-coupled product, and I'm observing a significant amount of a symmetrical biaryl byproduct. What is happening?

A1: You are likely observing significant homocoupling of your boronic acid.

Homocoupling is the formation of a symmetrical biaryl from two molecules of the boronic acid (Ar-Ar) instead of the desired cross-coupling with your aryl halide (Ar-Ar'). This is a common side reaction in Suzuki-Miyaura couplings and can be promoted by several factors, particularly the presence of oxygen or the use of a Pd(II) precatalyst.[1][2]

Mechanistic Insight:

There are two primary pathways for palladium-mediated homocoupling:

  • Oxygen-Mediated Pathway: If the reaction is not rigorously deoxygenated, dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) peroxo species. This complex can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[3][4][5] This pathway can become a catalytic cycle in the presence of air.

  • Pd(II) Precatalyst Pathway: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, the Pd(II) must be reduced in situ to the active Pd(0) state. One common reduction pathway is the reaction of the Pd(II) precatalyst with two molecules of the boronic acid, which produces the homocoupled dimer and the required Pd(0) for the main cross-coupling cycle.[1][2] This is often a problem at the beginning of the reaction.

Homocoupling_Pathways

Q2: How can I minimize homocoupling in my reaction?

A2: Minimizing homocoupling requires a multi-faceted approach focusing on the choice of catalyst, rigorous exclusion of air, and careful selection of reaction parameters.

StrategyActionable ProtocolRationale
Oxygen Exclusion Degas all solvents (e.g., by sparging with argon or nitrogen for 30 minutes or using freeze-pump-thaw cycles).[6][7] Assemble the reaction under a positive pressure of an inert gas.Prevents the oxidation of Pd(0) to Pd(II) species that initiate the oxygen-mediated homocoupling pathway.[3][4][5]
Palladium Source Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts).[1]Pd(0) sources can enter the catalytic cycle directly without needing an initial reduction step, which can cause homocoupling.[2] Precatalysts are designed for clean and efficient generation of the active Pd(0) species.
Ligand Selection Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[1][8]These ligands promote the desired reductive elimination step of the cross-coupling cycle and their steric bulk can disfavor the formation of intermediates leading to homocoupling.[8][9]
Order of Addition Consider pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid.[7]This can help to form the active Pd(0) catalyst and the Ar-Pd(II)-X intermediate from the aryl halide before the boronic acid, which is prone to homocoupling, is introduced.
Q3: Besides homocoupling, I'm also seeing my boronic acid starting material disappear and I'm isolating the corresponding arene (4-ethoxy-3-fluoro-benzaldehyde). What is this side reaction?

A3: This is protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond. [10]

Mechanistic Insight:

Protodeboronation of arylboronic acids is highly dependent on the reaction medium and pH.[10] For electron-deficient arylboronic acids, this process is often accelerated under basic aqueous conditions, which are typical for Suzuki-Miyaura couplings.[11][12][13] The presence of the electron-withdrawing fluoro group and the ortho-formyl group on your specific molecule makes it particularly susceptible to this side reaction.[13]

The generally accepted mechanism involves the formation of a boronate anion (ArB(OH)₃⁻) upon reaction with a base. This species is more electron-rich and thus more susceptible to protonolysis by a proton source (like water) to yield the arene and boric acid byproducts.[12]

Protodeboronation ArBOH2 ArB(OH)₂ Boronate [ArB(OH)₃]⁻ (Boronate anion) ArBOH2->Boronate OH_minus OH⁻ (Base) ArH Ar-H (Protodeboronated Product) Boronate->ArH Protonolysis H2O H₂O (Proton Source) Byproducts B(OH)₃ + OH⁻

Q4: My boronic acid has an ortho-formyl (-CHO) group. Does this introduce any unique problems?

A4: Yes, the ortho-formyl group can cause specific issues.

  • Increased Protodeboronation: The electron-withdrawing nature of the aldehyde can make the boronic acid more prone to protodeboronation, especially under standard aqueous basic conditions.[14]

  • Potential for Side Reactions: Aldehydes can participate in various base-catalyzed side reactions. While less common under typical Suzuki conditions, it's a possibility to consider if you observe complex byproduct mixtures.

  • Stability Issues: Ortho-formylphenylboronic acids are known to exist in equilibrium with their cyclic hemiacetal (lactol) forms, and they can also form cyclic trimeric anhydrides (boroxines).[15] While this doesn't always inhibit reactivity, it can complicate purification and characterization.

Troubleshooting Protocol for ortho-Formyl Group Issues:

If you suspect issues related to the aldehyde, consider the following protocol:

  • Reaction Setup:

    • To a flame-dried flask under argon, add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered, dry base like K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

    • Add a Pd(0) catalyst like Pd(PPh₃)₄ (2-5 mol%) and a suitable ligand if necessary.

  • Solvent Choice:

    • Use an anhydrous, aprotic solvent system such as toluene or 1,4-dioxane. Minimizing water can suppress protodeboronation.[14] If a co-solvent is needed for solubility, use minimal amounts of degassed water.

  • Temperature and Monitoring:

    • Heat the reaction to 80-100 °C.

    • Monitor the reaction closely by TLC or LC-MS. Look for the consumption of the aryl halide and the formation of both the desired product and the homocoupling/protodeboronation byproducts.

  • Work-up:

    • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

    • Be aware that boronic acids and their byproducts can sometimes complicate extraction and chromatography.

This systematic approach, starting with rigorous inert conditions and a Pd(0) source, is the most effective way to improve the yield of the desired cross-coupled product.

Reference List

  • Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]

  • Bhattacharjee, D., et al. (2019). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 4(7), 12906-12915. [Link]

  • Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7586. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

  • Amatore, C., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(19), 4473–4484. [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565–17582. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Byrne, L. P., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12345–12355. [Link]

  • Solans-Monfort, X., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

  • ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone. [Link]

  • Sumimoto, M., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Sumimoto, M., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ResearchGate. (n.d.). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]

  • Singh, U. K., et al. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Wallace, D. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(4), 656–658. [Link]

  • Guo, H., et al. (2017). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chem-Impex. (n.d.). 4-Formylphenylboronic acid. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. D-Scholarship@Pitt. [Link]

Sources

Technical Support Center: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 4-Ethoxy-3-fluoro-2-formylphenylboronic acid (CAS 1246404-48-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the highest purity of your compound for downstream applications.

Introduction to Purity Challenges

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even minor impurities can lead to side reactions, lower yields, and complications in biological assays. The unique substitution pattern, featuring an aldehyde, a fluoro group, and an ethoxy group ortho to the boronic acid, presents specific purification challenges. These include the potential for byproduct formation during synthesis, susceptibility to decomposition under certain conditions, and the presence of structurally similar impurities that can be difficult to remove.

This guide will address these challenges head-on, providing you with the expertise to diagnose and resolve purity issues effectively.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your purification workflow.

Q1: My NMR spectrum shows unidentifiable aromatic impurities after synthesis. What are the likely culprits and how can I remove them?

A1: The nature of the impurities largely depends on the synthetic route used to prepare the boronic acid. The two most common routes are via a Grignard reaction or a Miyaura borylation.

  • Likely Impurities:

    • From Grignard Synthesis:

      • Starting Material: Unreacted 4-bromo-1-ethoxy-2-fluorobenzene.

      • Homocoupling Product: Symmetrical biaryls formed from the Grignard reagent (Wurtz coupling).

    • From Miyaura Borylation:

      • Starting Halide: Unreacted halo-aromatic starting material.

      • Biaryl Cross-Coupling Product: A significant byproduct can be the Suzuki-Miyaura coupling of the newly formed boronic ester with the starting aryl halide. This can occur even with weak bases like potassium acetate[1].

      • Protodeboronation Product: 1-ethoxy-2-fluorobenzene, where the boronic acid group has been replaced by a hydrogen.

Solution: Controlled pH Acid-Base Extraction

A highly effective method for removing non-polar organic impurities is a liquid-liquid extraction based on the acidic nature of the boronic acid. A patented process for purifying similar formylphenylboronic acids provides a robust protocol that avoids common pitfalls[2].

Experimental Protocol: Acid-Base Wash for Impurity Removal

  • Dissolution: Suspend the crude this compound in deionized water at a concentration of approximately 100-150 mg/mL. Cool the suspension to 5-10 °C in an ice bath.

  • Alkalinization: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring. It is critical to monitor the pH and maintain it between 8 and 11. The temperature should not exceed 10 °C during this addition. Continue adding the base until all the solid has dissolved.

    • Causality: At this pH, the boronic acid deprotonates to form a water-soluble boronate salt. Most non-polar organic impurities, such as the starting halide and homocoupling byproducts, remain insoluble.

  • Extraction: Transfer the alkaline aqueous solution to a separatory funnel and extract it twice with an equal volume of a water-immiscible organic solvent like toluene or methyl tert-butyl ether (MTBE)[2]. Discard the organic layers, which contain the non-polar impurities.

  • Precipitation: Cool the aqueous solution back down to below 10 °C. Slowly add 1 M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH 2-3). The pure this compound will precipitate out.

  • Isolation: Collect the white to off-white precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any residual salts. Dry the product under vacuum at a temperature not exceeding 50 °C.

Q2: I am observing impurities that I suspect are 4-ethoxy-3-fluoro-2-carboxyphenylboronic acid and 4-ethoxy-3-fluoro-2-(hydroxymethyl)phenylboronic acid. What is causing their formation and how can I prevent this?

A2: The presence of these two impurities is a strong indicator that the Cannizzaro reaction has occurred. This disproportionation reaction is a known side reaction for formylphenylboronic acids when they are exposed to strongly alkaline conditions (pH > 11)[2].

Prevention and Mitigation:

  • Strict pH Control: During the acid-base wash described in Q1, it is imperative to keep the pH at or below 11. Use a calibrated pH meter and add the base slowly and with efficient stirring to avoid localized areas of high pH.

  • Low Temperature: Performing the alkaline dissolution at a reduced temperature (5-10 °C) significantly slows down the rate of the Cannizzaro reaction[2].

  • Purification: If these impurities have already formed, their removal is challenging due to their similar polarity and acidic nature to the desired product. Careful column chromatography may be effective (see Q4).

Q3: My purified product appears to be a mixture, and I suspect the presence of the boronic anhydride. How can I confirm this and convert it back to the boronic acid?

A3: Boronic acids can readily form cyclic anhydrides (boroxines) upon dehydration. This is a common observation and often does not significantly impact reactivity in subsequent reactions that are performed in the presence of water or alcohols.

  • Confirmation:

    • NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the anhydride will be very similar to the acid, but the B-OH proton signal will be absent in the ¹H NMR. ¹¹B NMR spectroscopy is a more definitive technique for distinguishing between the trigonal boronic acid and the boroxine.

    • Mass Spectrometry: The mass spectrum will show peaks corresponding to the trimeric boroxine.

  • Conversion to Boronic Acid:

    • Hydrolysis: Dissolving the sample in a solvent mixture containing water (e.g., acetone/water or THF/water) and stirring for a short period will typically hydrolyze the anhydride back to the monomeric boronic acid.

    • Recrystallization: Recrystallization from a solvent system containing water will also favor the formation of the boronic acid.

Q4: The acid-base wash did not provide sufficient purity. What are my options for chromatographic purification?

A4: If significant impurities remain, column chromatography is a viable next step. However, purifying boronic acids on silica gel can be challenging due to their polar nature and potential for interactions with the stationary phase.

Recommended Chromatographic Method: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system is recommended. Based on protocols for similar compounds, a gradient elution with a mixture of petroleum ether (or hexanes) and ethyl acetate is a good starting point.

    • Starting Eluent: 95:5 Petroleum Ether : Ethyl Acetate

    • Gradient: Gradually increase the proportion of ethyl acetate to 80:20 or until the product elutes.

  • Sample Loading: It is often beneficial to pre-adsorb the crude product onto a small amount of silica gel before loading it onto the column. This can be done by dissolving the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using the same solvent system. The product can be visualized under UV light (254 nm) and/or by staining with a potassium permanganate solution.

Frequently Asked Questions (FAQs)

  • What is the expected stability and optimal storage condition for this compound?

    • This compound is a solid that should be stored in a tightly sealed container in a dry environment at 2-8 °C[3]. It is susceptible to degradation by moisture and high temperatures. Long-term storage at room temperature is not recommended.

  • My compound is showing signs of protodeboronation. How can I minimize this?

    • Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often catalyzed by acid or base and can be exacerbated by elevated temperatures. To minimize this, avoid prolonged exposure to strongly acidic or basic conditions and high heat, especially in the presence of water.

  • What analytical techniques are best for assessing the purity of my final product?

    • A combination of techniques is recommended for a comprehensive purity assessment:

      • ¹H and ¹³C NMR: To confirm the chemical structure and identify organic impurities.

      • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

      • HPLC-UV: To determine the purity profile and quantify impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid like formic acid or TFA) is a good starting point.

      • LC-MS: To confirm the molecular weight of the product and identify the masses of any impurities.

  • Can I use this compound directly after the acid-base wash, or is further purification always necessary?

    • For many applications, the purity achieved after a carefully executed acid-base wash (often >99%) is sufficient. However, for highly sensitive downstream applications, such as the synthesis of active pharmaceutical ingredients (APIs) for clinical trials, further purification by recrystallization or chromatography may be necessary to remove trace impurities.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process and workflow for purifying this compound.

PurificationWorkflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude Product (Post-Synthesis) AcidBase_Wash Controlled pH (8-11) Acid-Base Wash Crude_Product->AcidBase_Wash Purity_Check_1 Purity Check (NMR, HPLC) AcidBase_Wash->Purity_Check_1 Chromatography Flash Column Chromatography Purity_Check_2 Purity Check (NMR, HPLC) Chromatography->Purity_Check_2 Recrystallization Recrystallization Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Purity_Check_1->Chromatography Impurities Remain Purity_Check_1->Pure_Product Purity OK Purity_Check_2->Recrystallization Further Purification Purity_Check_2->Pure_Product Purity OK

Caption: Purification workflow for this compound.

Data Summary Table

ParameterValue/RecommendationSource
Purification Method Controlled pH (8-11) Acid-Base Wash[2]
Extraction Solvent Toluene or Methyl tert-butyl ether (MTBE)[2]
Precipitation Agent 1 M Hydrochloric Acid (HCl)[2]
Cannizzaro Reaction pH > 11[2]
Storage Temperature 2-8 °C, dry environment[3]
Column Chromatography Silica Gel, Petroleum Ether/Ethyl Acetate GradientGeneral Practice
Purity Analysis NMR (¹H, ¹³C, ¹⁹F), HPLC-UV, LC-MSGeneral Practice

References

  • Palladium-catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. J. Org. Chem. 2000;65:164–168. [Link]

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. PMC. [Link]

  • Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PubMed Central. [Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing. [Link]

  • US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. [Link]

Sources

Improving the stability of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Challenge of Substituted Arylboronic Acids

Welcome to the technical support guide for 4-Ethoxy-3-fluoro-2-formylphenylboronic acid (C₉H₁₀BFO₄, CAS 1246404-48-7).[1] As researchers in drug development and organic synthesis, you understand the immense utility of boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions.[2] However, the reactivity that makes them valuable also renders them susceptible to degradation, complicating storage, handling, and experimental reproducibility.

The stability of any given arylboronic acid is a complex function of its substitution pattern. In the case of this compound, the phenyl ring is decorated with both electron-donating (4-ethoxy) and electron-withdrawing (3-fluoro, 2-formyl) groups. This specific arrangement presents a unique stability profile that requires careful consideration. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity of your starting material and the success of your experiments.

This resource will address the primary degradation pathways for boronic acids—protodeboronation and boroxine formation—and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of degradation for this compound in solution?

A1: Like most arylboronic acids, the primary stability concerns are:

  • Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond.[3] This irreversible process is a major cause of yield loss and is highly dependent on pH, temperature, and the electronic properties of the aryl group.[3][4] Both acid- and base-catalyzed pathways exist.[3] For many arylboronic acids, the rate of protodeboronation increases significantly at high pH.[4][5]

  • Boroxine Formation: This is a reversible dehydration reaction where three boronic acid molecules condense to form a stable, six-membered boroxine ring.[2][6][7] While reversible upon addition of water, the formation of boroxine complicates accurate quantification and can affect reaction kinetics.[7][8] This process is often driven by heat or the presence of dehydrating agents.[2][9]

  • Oxidative Degradation: The boronic acid moiety is susceptible to oxidation, especially in the presence of reactive oxygen species, which can cleave the C-B bond.[10][11]

Q2: How does the specific substitution pattern of my boronic acid affect its stability?

A2: The electronic nature of the substituents is critical. Your molecule has:

  • An ortho-formyl group (-CHO): This is a strong electron-withdrawing group. Electron-deficient arylboronic acids can be particularly susceptible to base-catalyzed protodeboronation.[4][5] The proximity of the aldehyde may also allow for intramolecular interactions that could influence stability.

  • A meta-fluoro group (-F): As an electronegative atom, this also acts as an electron-withdrawing group, further increasing the electrophilicity of the boron atom.

  • A para-ethoxy group (-OCH₂CH₃): This is an electron-donating group. Electron-donating groups have been shown to support the formation of the trimeric boroxine anhydride.[6]

The interplay of these competing electronic effects means that stability must be empirically determined and cannot be assumed.

Q3: What is the ideal pH range for storing this boronic acid in an aqueous solution?

A3: The optimal pH is a delicate balance. Boronic acids are in equilibrium with their anionic, tetrahedral boronate form ([ArB(OH)₃]⁻) in aqueous solutions.[4] This equilibrium is pH-dependent, with the boronate form becoming dominant as the pH rises above the boronic acid's pKa (typically around 8-9).[2][4]

  • High pH (>9): While the boronate form is often more reactive and desirable for Suzuki-Miyaura coupling, it is also more susceptible to protodeboronation.[4][12]

  • Acidic to Neutral pH (<7): The neutral trigonal form, ArB(OH)₂, is predominant.[4] This form is generally more stable against protodeboronation but can be prone to boroxine formation if water is removed.

For short-term storage in solution, a slightly acidic pH (around 4-5) is often recommended to minimize both base-catalyzed protodeboronation and boroxine formation. However, for long-term storage, it is always best to store the compound as a dry solid at the recommended temperature (-20°C or 2-8°C).[13]

Q4: Can I use protecting groups to enhance stability?

A4: Absolutely. Converting the boronic acid to a boronate ester is a common and highly effective strategy.[8][14] These derivatives are generally more robust and less prone to degradation.[14]

  • Pinacol Esters: These are the most popular choice. They are stable enough for purification by column chromatography but can often be used directly in coupling reactions without deprotection.[8]

  • MIDA Esters (N-methyliminodiacetic acid): These form very stable complexes that render the boron atom unreactive to cross-coupling conditions.[14][15] They are deprotected using mild basic hydrolysis.[8]

  • Organotrifluoroborates: These salts are typically stable, crystalline solids that can release the boronic acid slowly under reaction conditions, which is useful for suppressing protodeboronation.[3][14]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent yields in Suzuki-Miyaura coupling. 1. Protodeboronation of starting material: The C-B bond has been cleaved prior to or during the reaction.Verify Purity: Before use, check the purity of your boronic acid by ¹H or ¹¹B NMR to look for the protodeboronated side-product (1-ethoxy-2-fluoro-3-methylbenzene).[16] • Optimize Base & Temperature: Use the mildest base and lowest temperature compatible with your reaction. Overly harsh conditions accelerate protodeboronation. • Use a Protected Form: Consider using a pinacol or MIDA ester derivative for notoriously unstable boronic acids.[3]
2. Boroxine formation: The active monomeric boronic acid concentration is lower than expected.Ensure Anhydrous Conditions (if applicable): If the reaction is sensitive to water, be aware that boroxine is the anhydrous form. • Use Freshly Prepared Solutions: Prepare solutions of the boronic acid immediately before use. Avoid prolonged storage in solution.
Appearance of an unknown, non-polar impurity in LC-MS analysis. Protodeboronation: The resulting hydrocarbon (Ar-H) is less polar than the boronic acid (Ar-B(OH)₂).Modify LC-MS Method: Use a stability-indicating HPLC method. Consider using aprotic diluents like acetonitrile for sample preparation to minimize on-column hydrolysis.[16] • Employ End-Capped Columns: Use HPLC columns with end-capping to reduce the number of free silanol groups that can catalyze on-column degradation.[16][17]
Solid boronic acid appears clumpy or has poor solubility. Boroxine formation: The trimeric boroxine can have different physical properties than the monomer.Mild Hydrolysis: Gently warm the solid in a suitable solvent with a stoichiometric amount of water to revert the boroxine to the monomeric boronic acid before use. Monitor by NMR.
Reaction fails to go to completion despite excess boronic acid. Oxidative degradation: The boronic acid is being consumed by an oxidative pathway.Degas Solvents: Ensure all reaction solvents are thoroughly degassed to remove dissolved oxygen. • Work under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere, especially if using sensitive catalysts or reagents.

Visualizing Degradation Pathways

The two primary modes of degradation for this compound are protodeboronation and boroxine formation. Understanding these pathways is key to preventing them.

DegradationPathways cluster_main This compound cluster_degradation Degradation Products BA Ar-B(OH)₂ PD Protodeboronation Product (Ar-H) BA->PD Protodeboronation (Irreversible) [H⁺] or [OH⁻], Heat BX Boroxine (ArBO)₃ BA->BX Dehydration (Reversible) Heat, Anhydrous Conditions

Caption: Key degradation pathways for arylboronic acids.

Protocols for Stability Enhancement & Analysis

Protocol 1: Preparation and Use of a Pinacol Ester Derivative

This protocol describes the conversion of the boronic acid to its more stable pinacol boronate ester, a common strategy to improve handling and stability.[8]

Materials:

  • This compound

  • Pinacol

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (optional, for toluene) or molecular sieves (for THF)

  • Rotary evaporator

  • NMR spectrometer

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of the boronic acid and 1.1 equivalents of pinacol in anhydrous toluene.

  • If using toluene, fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Alternatively, if using anhydrous THF, add activated 4Å molecular sieves to the flask and stir the mixture at room temperature or with gentle heating.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude pinacol ester can often be used directly. If further purification is needed, it can be purified by silica gel chromatography.[8]

  • Confirm the structure and purity of the resulting pinacol ester by ¹H and ¹¹B NMR spectroscopy.

Protocol 2: Workflow for a Solution Stability Study

This workflow allows you to empirically determine the stability of your boronic acid under specific experimental conditions (e.g., in a particular solvent or buffer system).

StabilityWorkflow prep Prepare Stock Solution (e.g., 10 mg/mL in DMSO) aliquot Aliquot into Vials (e.g., Buffer A, Buffer B, Solvent C) prep->aliquot t0 Time=0 Analysis (HPLC/UPLC, NMR) Establish baseline purity aliquot->t0 incubate Incubate Samples (e.g., RT, 40°C, protected from light) aliquot->incubate data Data Analysis (Plot % Purity vs. Time) t0->data tx Time=X Analysis (Analyze aliquots at set intervals: 2h, 8h, 24h, 48h) incubate->tx tx->data conclusion Determine Optimal Conditions data->conclusion

Caption: Experimental workflow for assessing solution stability.

Methodology:

  • Preparation: Prepare a concentrated stock solution of the boronic acid in an aprotic solvent like DMSO or acetonitrile.

  • Aliquoting: Dilute the stock solution into several different aqueous buffers (e.g., pH 4, 7, 9) or organic solvents that are relevant to your planned reaction.

  • Time=0 Analysis: Immediately analyze an aliquot from each condition using a validated, stability-indicating HPLC/UPLC method to determine the initial purity.[16][18] This is your t=0 baseline.

  • Incubation: Store the vials under controlled conditions (e.g., constant temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), remove a vial from each condition and analyze it by HPLC/UPLC.

  • Data Interpretation: Quantify the percentage of the parent boronic acid remaining at each time point. Plot this percentage against time for each condition to generate degradation curves. The condition showing the slowest rate of degradation is the most stable.

By implementing these analytical and preparatory strategies, you can significantly improve the reliability and success of your experiments involving this compound.

References

  • Wikipedia. Phenylboronic acid. [Link]

  • Chem-Station International Edition. (2016). Protecting Groups for Boronic Acids. [Link]

  • American Chemical Society. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. [Link]

  • Klíma, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Klíma, J., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]

  • American Chemical Society. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications. [Link]

  • PubMed. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]

  • Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Perrin, C. L., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • CNR-IRIS. (2021). On-Surface Synthesis of Boroxine-Based Molecules. [Link]

  • ResearchGate. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]

  • Perrin, C. L., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • Luminix Health. (4-Ethoxy-3-fluoro-2-formylphenyl)boroni. [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ResearchGate. Reagents and conditions: (a) variously substituted phenylboronic acid,.... [Link]

  • Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

Sources

Technical Support Center: Troubleshooting Difficult Suzuki Couplings with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with electron-deficient boronic acids. As experienced chemists know, while the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, its success is highly dependent on the electronic nature of the coupling partners.[1] Electron-deficient boronic acids, in particular, can be problematic substrates, often leading to low yields or reaction failure.[2]

This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges. The advice herein is based on established mechanistic principles and field-proven solutions to help you optimize your reactions and achieve your synthetic goals.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of questions and answers to directly address common problems encountered during Suzuki couplings with electron-deficient boronic acids.

Question 1: Why is my Suzuki coupling with an electron-deficient boronic acid failing or giving very low yields?

Answer:

Low or no yield in a Suzuki coupling with an electron-deficient boronic acid is a common issue that can typically be traced back to one of two key mechanistic hurdles: a slow transmetalation step or decomposition of the boronic acid.[2][3]

  • Slow Transmetalation: The transmetalation step in the Suzuki-Miyaura catalytic cycle involves the transfer of the organic group from the boron atom to the palladium center.[4][5] Electron-deficient boronic acids are less nucleophilic, which can significantly slow down this crucial step.[2][3] This can lead to the stalling of the catalytic cycle and poor product formation.

  • Protodeboronation: Electron-deficient boronic acids are particularly susceptible to an undesired side reaction called protodeboronation.[6][7] This is the cleavage of the carbon-boron bond by a proton source (often water present in the reaction mixture), which effectively destroys the boronic acid and prevents it from participating in the cross-coupling reaction.[6][8][9] This side reaction is often catalyzed by the base used in the reaction.[8][9]

Question 2: How can I overcome a sluggish transmetalation step with my electron-deficient boronic acid?

Answer:

To accelerate a slow transmetalation step, you need to increase the nucleophilicity of the boronic acid and/or the reactivity of the palladium complex. Here are several effective strategies:

  • Use a Stronger Base: A stronger base can activate the boronic acid by forming a more nucleophilic boronate species. For electron-deficient boronic acids, switching from weaker bases like sodium carbonate (Na₂CO₃) to stronger, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial.[3]

  • Employ Electron-Rich Ligands: The choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective for these challenging couplings.[3] These ligands increase the electron density on the palladium center, which can facilitate the transmetalation step.[5] N-heterocyclic carbenes (NHCs) are another class of strongly σ-donating ligands that can be very effective.[3]

  • Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome a slow transmetalation barrier.[3] If your reaction is sluggish at a lower temperature, incrementally increasing it may improve the yield. Solvents with higher boiling points like dioxane, toluene, or DMF may be necessary to achieve the required temperatures.[3]

  • Utilize Modern Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed for rapid generation of the active Pd(0) species.[3] This can lead to a more efficient catalytic cycle and can be particularly advantageous for difficult couplings.

Question 3: What are the best strategies to minimize protodeboronation of my electron-deficient boronic acid?

Answer:

Minimizing protodeboronation is crucial for the success of Suzuki couplings with sensitive boronic acids.[6] Here are several proven methods:

  • Use Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative is a highly effective strategy. Boronic esters, such as pinacol esters, or potassium trifluoroborate salts are generally more resistant to protodeboronation than the free boronic acids.[10] These derivatives can act as a "slow release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[6]

  • Maintain Anhydrous Conditions: Since water is a proton source that can facilitate protodeboronation, running the reaction under strictly anhydrous conditions can be beneficial.[10] This involves using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Employ a Rapid Catalyst System: A highly active catalyst that promotes a fast cross-coupling reaction can outcompete the slower protodeboronation side reaction.[10] As mentioned previously, using advanced precatalysts with bulky, electron-rich ligands can be advantageous.[10]

  • Consider Additives: In some cases, additives can help to mitigate protodeboronation. For instance, the use of copper(I) salts has been shown to facilitate the coupling of challenging electron-deficient 2-heterocyclic boronates.[11]

Troubleshooting Flowchart for Electron-Deficient Boronic Acids

For a quick reference, the following flowchart summarizes the key troubleshooting steps for Suzuki couplings with electron-deficient boronic acids.

Troubleshooting_Suzuki start Low Yield with Electron-Deficient Boronic Acid cause Likely Causes: - Slow Transmetalation - Protodeboronation start->cause solution1 Solution 1: Optimize Base cause->solution1 solution2 Solution 2: Change Ligand/Precatalyst cause->solution2 solution3 Solution 3: Increase Temperature cause->solution3 solution4 Solution 4: Protect Boronic Acid cause->solution4 details1 Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) solution1->details1 details2 Use Electron-Rich, Bulky Ligand (e.g., XPhos, SPhos) Use Modern Precatalyst (G3/G4) solution2->details2 details3 Use High-Boiling Solvent (e.g., Toluene, Dioxane) solution3->details3 details4 Use Boronic Ester (Pinacol) or Trifluoroborate Salt solution4->details4

Caption: Troubleshooting flowchart for electron-deficient boronic acids.

Table 1: Recommended Conditions for Challenging Suzuki Couplings
Parameter Recommendation for Electron-Deficient Boronic Acids Rationale
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3)Provides a reliable source of active Pd(0). Precatalysts offer faster activation.
Ligand Bulky, electron-rich biarylphosphine (e.g., XPhos, SPhos)Accelerates both oxidative addition and reductive elimination steps.[3]
Base K₃PO₄, Cs₂CO₃, or KFStronger, non-nucleophilic bases promote the formation of the active boronate species.
Solvent Anhydrous Dioxane, Toluene, or THFAprotic solvents with a range of boiling points. Anhydrous conditions minimize protodeboronation.[10]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation energy of the transmetalation step.[3]
Boronic Acid Derivative Pinacol ester or potassium trifluoroborate saltMore stable towards protodeboronation than the free boronic acid.[10]
Experimental Protocol: General Procedure for a Challenging Suzuki Coupling

This protocol provides a starting point for optimizing a Suzuki coupling with an electron-deficient boronic acid.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or its derivative (1.2–1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[10]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[10]

    • Add the degassed, anhydrous solvent (e.g., dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[10]

  • Reaction:

    • Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C) for the specified time (typically 12–24 hours).[10]

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).[3]

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude product by flash column chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason that electron-deficient boronic acids are challenging for Suzuki couplings?

A1: The primary challenge lies in the electronic properties of these molecules. The electron-withdrawing groups on the boronic acid decrease the electron density on the boron-bearing carbon, making the boronic acid less nucleophilic.[2][3] This reduced nucleophilicity directly impacts the transmetalation step of the Suzuki catalytic cycle, which is often the rate-limiting step.[12] A slower transmetalation means that competing side reactions, such as protodeboronation, have a greater opportunity to occur, leading to lower yields of the desired product.[6][7]

Q2: Can I use an electron-deficient aryl halide with an electron-deficient boronic acid?

A2: While possible, coupling two electron-poor partners can be particularly challenging.[13] The oxidative addition step is generally favored with electron-deficient aryl halides.[14] However, the subsequent transmetalation with an electron-deficient boronic acid will likely be very slow. In such cases, a highly active catalyst system with a very electron-rich ligand and a strong base is essential to drive the reaction forward.[13]

Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of boronic acids is a common side reaction that produces a biaryl product derived from two molecules of the boronic acid. This is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[14] To minimize homocoupling:

  • Ensure Proper Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen.

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a precatalyst that rapidly generates the active Pd(0) species.[12] If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its in-situ reduction.[14]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, which can disfavor the homocoupling pathway.[12]

Q4: Is it better to use the boronic acid or its pinacol ester?

A4: For electron-deficient boronic acids that are prone to decomposition, using the corresponding pinacol boronate ester is often advantageous.[10] Boronic esters exhibit greater stability compared to their corresponding boronic acids and are less susceptible to protodeboronation.[7] While boronic acids can sometimes be more reactive, the increased stability of the boronate ester often leads to higher overall yields in challenging couplings by minimizing decomposition pathways.[15]

Q5: My reaction seems to work, but the purification is very difficult due to byproducts. What are some common byproducts and how can I avoid them?

A5: Besides the homocoupling product and the protodeboronated starting material, other byproducts can arise from reactions with the solvent or base. Careful selection of reaction conditions can help to minimize the formation of these impurities. If purification remains an issue, consider switching the roles of your coupling partners if synthetically feasible. That is, if you are trying to couple Ar¹-X with Ar²-B(OH)₂, consider the alternative of coupling Ar¹-B(OH)₂ with Ar²-X. This can sometimes lead to a cleaner reaction profile.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle cluster_transmetalation Transmetalation Step pd0 Pd(0)L₂ pdiix Ar¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition (Ar¹-X) pdiioh Ar¹-Pd(II)L₂-OH pdiix->pdiioh Base (OH⁻) pdiib Ar¹-Pd(II)L₂-O-B(OH)₂Ar² pdiioh->pdiib Transmetalation (Ar²B(OH)₂) boronate Ar²B(OH)₃⁻ pdiir Ar¹-Pd(II)L₂-Ar² pdiib->pdiir pdiir->pd0 Reductive Elimination product Ar¹-Ar² pdiir->product

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Formylphenylboronic Acids: A Comparative Analysis of 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds. The choice of the organoboron coupling partner is paramount, dictating the efficiency, scope, and ultimate success of the synthetic endeavor. Among the vast arsenal of available reagents, formylphenylboronic acids serve as invaluable bifunctional building blocks, enabling the introduction of an aryl group that possesses a versatile formyl handle for subsequent chemical transformations.

This guide provides an in-depth comparative analysis of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid , a highly functionalized reagent, against other common formylphenylboronic acids. We will dissect the intricate interplay of its substituents, explore the mechanistic implications for its reactivity, and provide supporting experimental data and protocols to guide your synthetic strategy.

The Structural Nuances: An Analysis of Substituent Effects

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is a delicate balance of electronic and steric factors. The unique substitution pattern of this compound presents a compelling case study in this regard.

  • The 2-Formyl Group (-CHO): As a moderately electron-withdrawing group, the ortho-formyl substituent increases the Lewis acidity of the boronic acid. This heightened acidity can facilitate the formation of the tetracoordinate boronate species, a key intermediate in the transmetalation step of the catalytic cycle. Furthermore, the proximity of the formyl oxygen to the boron atom allows for the possibility of intramolecular coordination, which can influence the reagent's conformation and reactivity.

  • The 3-Fluoro Group (-F): The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect (-I), further enhancing the Lewis acidity of the boron center. This effect is most pronounced from the ortho and meta positions. The introduction of fluorine can be a strategic choice in medicinal chemistry to modulate a molecule's pharmacokinetic properties.

  • The 4-Ethoxy Group (-OEt): In contrast, the ethoxy group at the para position is an electron-donating group (+M) through resonance, which can increase the nucleophilicity of the aryl ring. This electron donation partially counteracts the electron-withdrawing effects of the formyl and fluoro groups.

The combination of these substituents creates a unique electronic environment that distinguishes this compound from its simpler counterparts like 2-formylphenylboronic acid and 4-formylphenylboronic acid.

Structural Comparison of Formylphenylboronic Acids cluster_0 This compound cluster_1 2-Formylphenylboronic acid cluster_2 4-Formylphenylboronic acid A B(OH)₂ B CHO A->B ortho-EWG (-I, -M) Increases Lewis Acidity C F A->C meta-EWG (-I) Increases Lewis Acidity D OEt A->D para-EDG (+M) Increases Ring Nucleophilicity E B(OH)₂ F CHO E->F ortho-EWG (-I, -M) G B(OH)₂ H CHO G->H para-EWG (-I, -M)

Caption: Structural comparison of selected formylphenylboronic acids and the electronic effects of their substituents.

Mechanistic Implications for the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic and steric nature of the boronic acid primarily influences the transmetalation step.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OH)₃⁻) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Boronate Ar'-B(OH)₃⁻ Boronate->ArPdX

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

For this compound, the competing electronic effects come to the forefront during transmetalation:

  • Enhanced Lewis Acidity: The electron-withdrawing fluoro and formyl groups increase the boron's Lewis acidity, which can accelerate the formation of the reactive boronate complex with the base.

  • Reduced Aryl Nucleophilicity: Conversely, these same electron-withdrawing groups decrease the electron density on the phenyl ring, making it less nucleophilic and potentially slowing the transfer of the aryl group to the palladium center.

This dichotomy means that while the initial activation of the boronic acid may be favored, the crucial C-C bond-forming step might be more challenging compared to electron-rich boronic acids. Consequently, the choice of catalyst, ligand, and base becomes even more critical to achieve high yields.

Performance Comparison

Direct, side-by-side comparative studies of these specific boronic acids under identical conditions are not extensively available in the literature. However, by synthesizing information based on the known effects of substituents, we can construct a predictive comparison.

Table 1: Physicochemical and Reactivity Profile of Selected Formylphenylboronic Acids

CompoundKey Structural FeaturesExpected Lewis AcidityExpected Aryl NucleophilicityPotential Challenges
This compound ortho-CHO, meta-F, para-OEtHighModerateSteric hindrance from ortho-substituents, potential for slower transmetalation.
2-Formylphenylboronic acid ortho-CHOModerate to HighLow to ModerateSteric hindrance, potential for protodeboronation under harsh basic conditions.
3-Formylphenylboronic acid meta-CHOModerateLowSlower transmetalation due to electron-withdrawing effects.
4-Formylphenylboronic acid para-CHOModerateLowGenerally slower reactions compared to electron-rich boronic acids.

Table 2: Representative Performance in Suzuki-Miyaura Coupling

The following table presents a qualitative comparison of expected yields in a model Suzuki-Miyaura reaction (e.g., with an activated aryl bromide). Actual yields are highly dependent on the specific substrates and optimized reaction conditions.

Boronic AcidAryl Halide PartnerTypical Catalyst SystemExpected Yield Range
This compoundAryl BromidePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OGood to Excellent
2-Formylphenylboronic acidAryl BromidePd(PPh₃)₄, Na₂CO₃, Toluene/H₂OModerate to Good
3-Formylphenylboronic acidAryl BromidePd(OAc)₂/SPhos, K₃PO₄, TolueneGood
4-Formylphenylboronic acidAryl BromidePd(PPh₃)₄, K₂CO₃, Dioxane/H₂OGood to Excellent

Experimental Protocol: Suzuki-Miyaura Coupling with this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for challenging substrates.

Rationale for Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): This palladium catalyst with a bulky, electron-rich phosphine ligand is often effective for cross-coupling reactions involving electron-deficient boronic acids as it can promote the reductive elimination step.

  • Base (K₂CO₃): A moderately strong base that is generally effective in promoting the formation of the boronate complex without causing significant decomposition of sensitive functional groups.

  • Solvent (Dioxane/Water): A common solvent mixture that facilitates the dissolution of both the organic and inorganic reagents.

Workflow Experimental Workflow Start Combine Reagents Degas Degas with Inert Gas Start->Degas Heat Heat Reaction Mixture Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify End Isolate Product Purify->End

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The multifaceted nature of this compound makes it a highly valuable building block. The formyl group serves as a versatile handle for a wide array of subsequent transformations, including:

  • Reductive amination to form substituted amines.

  • Wittig and related olefination reactions to generate alkenes.

  • Oxidation to a carboxylic acid.

  • Formation of imines and other derivatives.

In drug discovery, the strategic incorporation of fluorine and alkoxy groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The ability to introduce this specific substitution pattern via a reliable Suzuki-Miyaura coupling protocol is therefore highly enabling for medicinal chemists.

Conclusion

This compound is a sophisticated and highly functionalized building block that offers significant potential for the synthesis of complex molecular architectures. Its reactivity in Suzuki-Miyaura cross-coupling is governed by a delicate interplay of the electron-withdrawing formyl and fluoro groups and the electron-donating ethoxy group. While its increased Lewis acidity is advantageous for the initial activation step, the overall electron-deficient nature of the aromatic ring may necessitate careful optimization of reaction conditions, particularly the choice of catalyst and ligand, to drive the transmetalation step to completion.

Compared to simpler formylphenylboronic acids, it provides a more direct route to highly substituted biaryl compounds, saving synthetic steps and offering unique opportunities for diversification. For the discerning researcher, a thorough understanding of its electronic and steric properties is the key to unlocking its full synthetic potential.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemie, A. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9). [Link]

  • ResearchGate. Quantitative determination of the Lewis acidity of phenylboronic catechol esters - Promising anion receptors for polymer electrolytes. [Link]

  • MDPI. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

  • Deigner, C., & Kellner, A. (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki-Miyaura Coupling Reactions.
  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Link]

  • RSC Publishing. Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Silva, A. M. S., & Santos, M. M. M. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(6), 885. [Link]

  • ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • ACS Publications. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • PubMed. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Wiley Online Library. Lewis Acidic Boranes, Lewis Bases, and Equilibrium Constants: A Reliable Scaffold for a Quantitative Lewis Acidity/Basicity Scale. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wiley. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

  • RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • PubMed. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, phenylboronic acids are indispensable reagents, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, used to fine-tune properties like metabolic stability, lipophilicity, and binding affinity. Consequently, understanding the reactivity of fluorinated phenylboronic acids is critical for the synthesis of novel compounds.

This guide provides an in-depth comparison of the reactivity of fluorinated versus non-fluorinated phenylboronic acids. We will delve into the fundamental electronic effects of fluorine substitution, analyze its impact on the crucial steps of the Suzuki-Miyaura catalytic cycle, and provide supporting experimental data and protocols to ground these principles in practice.

The Subtle Influence of Fluorine: More Than Just an Electron-Withdrawing Group

At first glance, the impact of fluorine—the most electronegative element—seems straightforward: it should act as a strong electron-withdrawing group. However, its effect on the reactivity of a phenylboronic acid is a nuanced interplay of inductive and resonance effects, which are highly dependent on the fluorine atom's position on the phenyl ring.

  • Inductive Effect (-I): Through the sigma bond framework, fluorine powerfully withdraws electron density from the aromatic ring, increasing the Lewis acidity of the boronic acid.

  • Resonance Effect (+M): Through its lone pairs, fluorine can donate electron density into the pi-system of the ring. This effect is most pronounced when fluorine is at the ortho or para position.

The net result is that fluorine's electronic influence is context-dependent. In the meta position, the inductive effect dominates, leading to a significant increase in acidity. In the para position, the resonance effect partially counteracts the inductive effect.[1] This modulation of electronic properties is the primary driver for the observed differences in reactivity.

Increased Lewis Acidity: A Double-Edged Sword

The introduction of fluorine substituents generally increases the Lewis acidity of the boronic acid, which is reflected in a lower pKa value.[1][2] For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, whereas fluorination can lower this value significantly.[1] The pKa for 4-fluorophenylboronic acid is around 8.77, while the value for 2,3,4,6-tetrafluorophenylboronic acid drops to 6.17.[1]

This enhanced acidity can be beneficial, as the formation of a boronate species—by reaction with a base—is a prerequisite for the key transmetalation step in the Suzuki-Miyaura reaction. However, the strong electron-withdrawing nature of fluorine also deactivates the aryl ring, making the transfer of the carbon group from boron to palladium more challenging.

Impact on the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Understanding how fluorination affects its catalytic cycle is key to optimizing reaction conditions.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)-X(L_n) pd0->pd_aryl_halide Oxidative Addition pd_biaryl Ar-Pd(II)-Ar'(L_n) pd_aryl_halide->pd_biaryl Transmetalation pd_biaryl->pd0 Reductive Elimination product Ar-Ar' pd_biaryl->product sub_start Ar-X sub_start->pd_aryl_halide boronic_start Ar'-B(OH)₂ boronic_start->pd_biaryl base_start Base base_start->pd_biaryl

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

The most critical step influenced by fluorine substitution is transmetalation . This is the stage where the organic moiety is transferred from the boron atom to the palladium(II) center.

  • Non-Fluorinated Phenylboronic Acids: With electron-neutral or electron-donating groups, the aryl group is sufficiently nucleophilic to transfer readily to the palladium center once the boronate is formed.

  • Fluorinated Phenylboronic Acids: The electron-deficient nature of the fluorinated aryl ring makes it less nucleophilic. This can slow down the rate of transmetalation, potentially becoming the rate-limiting step of the entire cycle.

Interestingly, experimental results can appear contradictory without careful consideration of the reaction conditions. Some studies show 4-fluorophenylboronic acid to be more reactive than its non-fluorinated counterpart.[3][4] This enhanced reactivity can be attributed to a faster activation of the boronic group by the base, which, under certain conditions, outweighs the slower C-B to C-Pd transfer.[4] For highly fluorinated systems, the use of fluoride sources like cesium fluoride (CsF) can be essential to facilitate the formation of highly reactive fluorido-boronate intermediates that promote transmetalation.[5][6]

Figure 2: Opposing electronic effects of a para-fluoro substituent.

Quantitative Data Comparison

The following table summarizes key physicochemical and reactivity data, providing a clear comparison between phenylboronic acid and its fluorinated analogue under specific Suzuki-Miyaura coupling conditions.

ParameterPhenylboronic Acid4-Fluorophenylboronic AcidRationale for Difference
pKa ~8.86[1]~8.77[1]The strong inductive effect of fluorine increases Lewis acidity, though partially offset by the resonance effect at the para position.
Relative Reactivity BaselineCan be higherThe higher acidity can lead to faster formation of the active boronate species, which may accelerate the overall reaction rate under certain conditions.[3][4]
Turnover Frequency (TOF) ~50 h⁻¹ (at 70-110 °C)Up to 67.1 h⁻¹ (at 110 °C)In a specific Pd nanoparticle-catalyzed system, the fluorinated acid showed a higher TOF, suggesting faster overall catalysis.[3][4]

Experimental Protocol: A Self-Validating Comparative Study

To provide a practical framework, the following protocol is designed for a direct, side-by-side comparison of the reactivity of phenylboronic acid and 4-fluorophenylboronic acid. The parallel setup under identical conditions is a self-validating system, ensuring that any observed differences in yield or reaction rate are attributable to the properties of the boronic acids themselves.

Objective: To compare the reaction yield of Suzuki-Miyaura coupling using phenylboronic acid vs. 4-fluorophenylboronic acid with 1-bromo-4-fluorobenzene.

Materials:
  • Phenylboronic acid (PBA)

  • 4-Fluorophenylboronic acid (4-FPBA)

  • 1-Bromo-4-fluorobenzene (Aryl Halide)

  • Pd(PPh₃)₄ (Palladium Catalyst)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup (Parallel) start_A Reaction A: Phenylboronic Acid reagents Add: - Aryl Halide (1.0 mmol) - Boronic Acid (1.2 mmol) - K₂CO₃ (2.0 mmol) - Pd(PPh₃)₄ (0.03 mmol) - Toluene/EtOH/H₂O (4:1:1, 8 mL) start_A->reagents start_B Reaction B: 4-Fluorophenylboronic Acid start_B->reagents reflux Heat to 85°C Stir for 4 hours reagents->reflux monitoring Monitor by TLC (e.g., every 60 min) reflux->monitoring workup Work-up: 1. Cool to RT 2. Dilute with Ethyl Acetate 3. Wash with H₂O & Brine 4. Dry over MgSO₄ monitoring->workup analysis Analysis: 1. Concentrate in vacuo 2. Purify via Column Chromatography 3. Determine Yield & Purity (GC-MS, NMR) workup->analysis

Figure 3: Workflow for the comparative Suzuki-Miyaura reaction.

Step-by-Step Procedure:
  • Prepare Two Reaction Vessels: Label two identical round-bottom flasks as 'Reaction A (PBA)' and 'Reaction B (4-FPBA)'. Add a magnetic stir bar to each.

  • Add Reagents: To each flask, add:

    • 1-Bromo-4-fluorobenzene (175 mg, 1.0 mmol)

    • Potassium Carbonate (276 mg, 2.0 mmol)

    • Pd(PPh₃)₄ (35 mg, 0.03 mmol)

  • Add Boronic Acids:

    • To Reaction A , add Phenylboronic Acid (146 mg, 1.2 mmol).

    • To Reaction B , add 4-Fluorophenylboronic Acid (168 mg, 1.2 mmol).

  • Add Solvent: To each flask, add a pre-mixed solvent solution of Toluene (5.3 mL), Ethanol (1.3 mL), and Deionized Water (1.3 mL).

  • Reaction: Place both flasks in a pre-heated oil bath at 85°C and stir vigorously.

  • Monitoring: Monitor the progress of both reactions simultaneously by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase) at 1-hour intervals. Note any differences in the rate of consumption of the starting aryl bromide.

  • Work-up: After 4 hours (or upon completion as indicated by TLC), remove the flasks from the oil bath and allow them to cool to room temperature.

    • Dilute each reaction mixture with 20 mL of Ethyl Acetate.

    • Transfer to a separatory funnel and wash with 15 mL of water, followed by 15 mL of brine.

    • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product from each reaction using flash column chromatography.

    • Determine the isolated yield of the biphenyl product for both Reaction A and Reaction B.

    • Confirm the identity and purity of the products via ¹H NMR, ¹⁹F NMR, and GC-MS analysis.

Conclusion

The influence of fluorine on the reactivity of phenylboronic acids is a multifaceted issue that extends beyond simple electronegativity. While fluorination reliably increases the Lewis acidity of the boronic acid moiety, its impact on the crucial transmetalation step of the Suzuki-Miyaura coupling is highly dependent on the substitution pattern and reaction conditions. As demonstrated, 4-fluorophenylboronic acid can exhibit higher reactivity than its non-fluorinated parent, likely due to an accelerated activation by the base. However, for more heavily fluorinated systems, the electron-deficient nature of the aryl ring can become a significant kinetic barrier.

Therefore, for researchers and drug development professionals, there is no "one-size-fits-all" answer. The choice between a fluorinated and non-fluorinated phenylboronic acid requires a careful consideration of the desired electronic properties of the final product and a willingness to screen and optimize reaction conditions to overcome the unique mechanistic hurdles that fluorine substitution can introduce.

References

  • Jutand, A. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Synlett, 2011(13), 1781-1797.
  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454.
  • ResearchGate. (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. [Image]. Retrieved from [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. DOI:10.1039/C6CS00351F
  • Díaz-García, D., Prashar, S., & Fajardo, M. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
  • Torres, E., & Tiznado, W. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 25(23), 5727.
  • Xiao, J., & Wang, C. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Xiao, J., & Wang, C. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 103.
  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702.
  • ResearchGate. (n.d.). pKa values for boronic acids 1-7. [Image]. Retrieved from [Link]

  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Chan, T. R., & Stahl, S. S. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(10), 3769–3772.
  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702.
  • Semantic Scholar. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
  • Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218-12232.

Sources

A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of a Multifunctional Boronic Acid

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a titan for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that form the backbone of countless pharmaceutical agents.[1][2] The boronic acid, 4-Ethoxy-3-fluoro-2-formylphenylboronic acid, is a particularly valuable building block. Its unique substitution pattern—an ortho-formyl group for subsequent transformations, a fluorine atom to modulate physicochemical properties, and an ethoxy group—offers a gateway to complex molecular architectures.

However, this very functionality presents a distinct set of challenges in Suzuki-Miyaura coupling. The presence of an electron-withdrawing ortho-formyl group can significantly impact the electronic nature and steric accessibility of the boronic acid, influencing the crucial transmetalation step of the catalytic cycle.[3][4] This guide provides a comparative analysis of various palladium ligands for the effective coupling of this substrate, grounded in mechanistic principles and supported by experimental data from analogous systems. Our objective is to equip researchers with the rationale to make informed decisions for catalyst selection, moving beyond mere protocol recitation to a deeper understanding of the catalytic system.

The Catalytic Heart of the Matter: The Suzuki-Miyaura Cycle and the Ligand's Role

The efficacy of a Suzuki-Miyaura coupling is dictated by the smooth progression through its three primary mechanistic steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand, bound to the palladium center, is the primary lever we can pull to modulate the kinetics and success of each step.

Suzuki_Cycle

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the aryl halide (Ar-X) bond. Bulky, electron-rich ligands facilitate this step by promoting the formation of a coordinatively unsaturated, highly reactive 12-electron L1Pd(0) species.[5]

  • Transmetalation: This is often the rate-determining step, especially for electron-deficient boronic acids.[6] The aryl group from the activated boronate complex is transferred to the palladium center. The ligand's steric bulk can influence the ease of approach of the boronate, while its electronic properties modulate the reactivity of the palladium center.

  • Reductive Elimination: The final step forms the new C-C bond and regenerates the Pd(0) catalyst. This step is generally favored by bulky ligands, which create steric strain that is relieved upon product formation.[5]

For a substrate like this compound, the electron-withdrawing nature of the formyl and fluoro groups decreases the nucleophilicity of the arylboronic acid, potentially slowing transmetalation.[3] Furthermore, the ortho-formyl group can sterically hinder the approach to the boron atom and may even coordinate with the palladium center, influencing the reaction pathway.[7]

Comparative Performance of Palladium Ligands

Direct, peer-reviewed comparative studies on this compound are not extensively available. However, we can construct a robust comparison by analogizing its reactivity to other ortho-substituted and electron-deficient phenylboronic acids.

Traditional vs. Modern Ligands: A Performance Overview

The following table summarizes the expected performance of common palladium ligands based on data from couplings with structurally related boronic acids, such as 2-nitrophenylboronic acid and various fluorinated phenylboronic acids.

Ligand/Catalyst SystemKey CharacteristicsExpected Performance with Target Boronic AcidRepresentative Yields (Analogous Systems)
Pd(PPh₃)₄ "Classical" catalyst, air-sensitive.Moderate to good for activated aryl bromides/iodides. May require higher temperatures and catalyst loadings. Inefficient for aryl chlorides.Good to Excellent with less challenging substrates.[1]
Pd(dppf)Cl₂ Robust, versatile, good for heteroaryl couplings.Good performance expected, offering a balance of activity and stability.High yields in various challenging couplings.[2]
Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich monophosphine ligands.Excellent. These are the go-to ligands for challenging substrates. They accelerate oxidative addition and reductive elimination and are effective for less reactive aryl chlorides.[8]93-99% for challenging heteroaryl chlorides with electron-deficient boronic acids.[9]

Ligand_Comparison

Causality Behind Ligand Choice: Steric and Electronic Effects

The superiority of Buchwald-type ligands like SPhos and XPhos for substrates such as this compound is rooted in their specific structural features:

  • Steric Bulk: The large cone angle of these ligands promotes the formation of monoligated L₁Pd(0) species, which are highly reactive in oxidative addition.[5] This steric pressure also facilitates the final reductive elimination step.

  • Electron-Donating Properties: The electron-rich nature of the biarylphosphine backbone increases the electron density on the palladium center, which enhances the rate of oxidative addition into the C-X bond of the coupling partner.[8]

For our target boronic acid, the combination of these factors is crucial. The accelerated oxidative addition and reductive elimination steps can compensate for a potentially sluggish transmetalation step caused by the electron-deficient nature of the boronic acid. In fact, for couplings with electron-poor boronic acids and less reactive aryl chlorides, Buchwald ligands are often enabling.[10]

Experimental Protocols

The following are detailed, self-validating protocols for the Suzuki-Miyaura coupling of an aryl bromide with this compound, comparing a traditional catalyst with a modern Buchwald system.

Protocol 1: General Procedure using a Buchwald Ligand (SPhos)

This protocol is recommended for achieving high yields, especially with less reactive coupling partners like aryl chlorides or sterically hindered aryl bromides.

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane/Water (4:1 mixture, 5 mL)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this pre-catalyst mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow

Protocol 2: Comparative Procedure using Pd(PPh₃)₄

This protocol serves as a baseline comparison and may be sufficient for more reactive aryl iodides or bromides.

Materials:

  • Aryl halide (e.g., 4-iodoacetophenone) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene/Water (4:1 mixture, 5 mL)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, combine the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon or nitrogen (3 cycles).

  • Solvent Addition: Add the degassed toluene/water mixture via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 6-8 as described in Protocol 1. Reaction times are typically longer (12-24 hours).

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the sterically and electronically challenging this compound, the choice of ligand is paramount to success. While traditional catalysts like Pd(PPh₃)₄ can be effective in certain cases, modern bulky, electron-rich monophosphine ligands, particularly the Buchwald-type ligands such as SPhos and XPhos , are highly recommended.[8] These advanced catalytic systems offer a broader substrate scope, milder reaction conditions, and consistently higher yields, especially when dealing with less reactive aryl chlorides. By understanding the mechanistic role of the ligand, researchers can rationally select the optimal catalytic system to overcome the inherent challenges posed by this valuable and multifunctional building block, thereby accelerating progress in their research and development endeavors.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). ResearchGate. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. Available at: [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Semantic Scholar. Available at: [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. Available at: [Link]

  • Mechanistic Insights into Cross Coupling Reactions. Macmillan Group. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. Available at: [Link]

  • Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction. Dalton Transactions. Available at: [Link]

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A Technical Guide to Navigating Byproducts in Suzuki-Miyaura Couplings: An In-depth Analysis of 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are pivotal motifs in numerous pharmaceutical agents and functional materials. The judicious selection of the boronic acid partner is paramount, directly influencing reaction efficiency, yield, and the impurity profile of the final product. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the reaction byproducts associated with a highly functionalized and sterically demanding building block: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid .

We will delve into the mechanistic underpinnings of common side reactions, offer a comparative analysis with alternative reagents, and provide robust experimental protocols designed to be self-validating systems for achieving optimal outcomes in your synthetic endeavors.

The Challenge of Multi-Substituted Arylboronic Acids: A Mechanistic Perspective

This compound presents a unique set of challenges in Suzuki-Miyaura coupling due to its specific substitution pattern. The presence of an ortho-formyl group, coupled with a fluorine atom and an ethoxy group, significantly influences the electronic and steric properties of the molecule, making it susceptible to several undesired side reactions. Understanding the mechanisms of these side reactions is the first step towards mitigating their occurrence.

Two primary byproduct-forming pathways are of significant concern: protodeboronation and homocoupling .

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid functionality with a hydrogen atom.[1] This side reaction is particularly prevalent with electronically modified or sterically hindered arylboronic acids, especially under basic aqueous conditions. The ortho-formyl group in our target molecule, being an electron-withdrawing group, exacerbates this issue.

The accepted mechanism for base-promoted protodeboronation involves the formation of a boronate species, which is then protonated.

Protodeboronation Aryl_BOH2 Ar-B(OH)₂ Aryl_BOH3 Ar-B(OH)₃⁻ Aryl_BOH2->Aryl_BOH3 + OH⁻ Aryl_H Ar-H Aryl_BOH3->Aryl_H + H₂O BOH4_minus B(OH)₄⁻ H2O H₂O OH_minus OH⁻

Caption: Base-catalyzed protodeboronation pathway.

Homocoupling: The Dimerization Dilemma

Homocoupling of the boronic acid results in the formation of a symmetrical biaryl (Ar-Ar), consuming the starting material and complicating purification. This process is often promoted by the presence of oxygen and the palladium catalyst itself.[2] The mechanism can be intricate, involving a palladium peroxo complex that facilitates the dimerization.[2]

Homocoupling Two_ArBOH2 2 Ar-B(OH)₂ Ar_Ar Ar-Ar Two_ArBOH2->Ar_Ar Pd0 Pd(0) Pd_peroxo (η²-O₂)PdL₂ Pd0->Pd_peroxo + O₂ O2 O₂ ArPdOH trans-ArPd(OH)L₂ Pd_peroxo->ArPdOH + ArB(OH)₂ ArPdAr trans-ArPd(Ar)L₂ ArPdOH->ArPdAr + ArB(OH)₂ ArPdAr->Ar_Ar Reductive Elimination

Caption: Palladium-catalyzed aerobic homocoupling of arylboronic acids.

Comparative Analysis: Strategic Selection of Boronic Acid Reagents

To objectively assess the performance of this compound, we compare it with alternative reagents that could be employed for the synthesis of similarly substituted biaryls. The choice of an alternative often involves a trade-off between reactivity, stability, and the necessity for additional synthetic steps.

ReagentKey AdvantagesKey DisadvantagesTypical Byproducts
This compound Direct access to highly functionalized biaryls.Prone to protodeboronation and homocoupling, potentially leading to lower yields and purification challenges.2-Ethoxy-6-fluorobenzaldehyde, symmetrical biaryl dimer.
Corresponding Boronic Ester (e.g., pinacol ester) Increased stability towards protodeboronation.[3] Soluble in common organic solvents.Requires an additional synthetic step for preparation. Slower transmetalation rates in some cases.Generally lower levels of protodeboronation byproduct.
Corresponding Potassium Trifluoroborate Salt Crystalline, air- and moisture-stable solids. Slow release of the boronic acid can suppress side reactions.[4]Requires specific conditions for efficient hydrolysis to the active boronic acid.Minimal protodeboronation and homocoupling.
Alternative Isomer (e.g., 2-Ethoxy-3-fluoro-4-formylphenylboronic acid) May exhibit different reactivity and stability profiles due to altered electronic and steric effects.May not be commercially available or require a custom synthesis. Byproduct profile may differ.Isomeric protodeboronation and homocoupling products.

Experimental Data Synopsis:

While direct head-to-head comparative data for this compound is not extensively published, we can extrapolate from studies on similarly substituted ortho-formylphenylboronic acids. For instance, the coupling of 2-formylphenylboronic acid can be challenging, with yields varying significantly based on the reaction conditions. The use of boronic esters or trifluoroborate salts generally provides more consistent and higher yields, albeit with the penalty of an extra synthetic step.

Mitigating Byproduct Formation: Field-Proven Protocols

The key to successfully employing challenging boronic acids like this compound lies in the meticulous optimization of reaction parameters. The following protocols are designed as self-validating systems, with built-in checks and explanations for critical steps.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol provides a baseline for the coupling reaction. The analysis of the crude reaction mixture from this protocol will inform the need for further optimization or the use of alternative reagents.

Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a suitable palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. The removal of oxygen is critical to minimize homocoupling.[2]

  • Solvent and Base Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) followed by a degassed aqueous solution of a base (e.g., K₂CO₃, 2.0 equiv.). The choice of base is crucial; weaker bases may not be effective, while stronger bases can promote protodeboronation.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup and Analysis: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and LC-MS to quantify the desired product and major byproducts.

Protocol 2: Utilizing a Boronic Ester for Enhanced Stability

Should Protocol 1 yield significant amounts of the protodeboronated byproduct, employing the corresponding pinacol ester is a prudent alternative.

Methodology:

  • Ester Synthesis: Prepare the pinacol ester of this compound by reacting it with pinacol in a suitable solvent.

  • Coupling Reaction: Follow the steps outlined in Protocol 1, substituting the boronic acid with the synthesized pinacol ester (1.2 equiv.). A non-aqueous base such as K₃PO₄ may be advantageous in this case to further suppress protodeboronation.

  • Comparative Analysis: Compare the crude reaction profile and isolated yield with the results from Protocol 1 to evaluate the effectiveness of this strategy.

Visualizing the Workflow: From Reagents to Product

The following diagram illustrates the decision-making process and experimental workflow for optimizing the Suzuki-Miyaura coupling of this compound.

Suzuki_Workflow cluster_0 Initial Assessment cluster_1 Optimization & Alternatives cluster_2 Final Product Start Select this compound Protocol1 Protocol 1: Standard Suzuki Coupling Start->Protocol1 Analysis1 Analyze Byproducts (LC-MS, NMR) Protocol1->Analysis1 High_Byproducts Significant Protodeboronation/Homocoupling? Analysis1->High_Byproducts Use_Ester Protocol 2: Utilize Boronic Ester High_Byproducts->Use_Ester Yes Use_TFB Consider K-Trifluoroborate Salt High_Byproducts->Use_TFB Yes Optimize_Conditions Optimize Ligand/Base/Solvent High_Byproducts->Optimize_Conditions Yes Purification Purification (Column Chromatography) High_Byproducts->Purification No Use_Ester->Purification Use_TFB->Purification Optimize_Conditions->Purification Final_Product Isolated Biaryl Product Purification->Final_Product

Caption: Decision workflow for Suzuki-Miyaura coupling optimization.

Conclusion

While this compound is a valuable building block for accessing highly substituted biaryl scaffolds, its successful application in Suzuki-Miyaura coupling necessitates a thorough understanding of its potential side reactions. Protodeboronation and homocoupling are the primary challenges, driven by the electronic and steric nature of the substituent groups.

By systematically evaluating the reaction outcomes with a standard protocol and strategically employing more stable alternatives like boronic esters or trifluoroborate salts when necessary, researchers can significantly improve yields and simplify purification. The provided protocols and workflow diagrams serve as a practical guide for navigating these challenges and achieving robust and reproducible results in the synthesis of complex molecules.

References

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Cheminform. (2010, May 18). Homocoupling of Arylboronic Acids Catalyzed by a Simple Hydrophilic Palladium(II) Complex in Aqueous Media. ChemInform, 36(4). [Link]

  • Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(2), 649-59. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Journal of the American Chemical Society, 134(28), 11677–11689. [Link]

  • Wikipedia. (2023, November 28). Protodeboronation. [Link]

  • Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(28), 8994–9004. [Link]

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Products from 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of spectroscopic methodologies for confirming the products of three major reaction classes involving this reagent: Suzuki-Miyaura coupling, reductive amination, and condensation reactions. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the spectroscopic signatures against common alternatives to provide a comprehensive framework for unambiguous product characterization.

The Reactive Nature of a Multifunctional Reagent

The synthetic utility of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid stems from the orthogonal reactivity of its two key functional groups. The boronic acid is a workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2] Concurrently, the formyl group serves as a handle for condensation reactions, reductive aminations, and oxidations.[3][4][5] The fluoro and ethoxy groups modulate the electronic properties of the aromatic ring, influencing reaction kinetics and the spectroscopic environment of nearby nuclei.

A critical, yet often overlooked, characteristic of 2-formylphenylboronic acids is their propensity to exist in equilibrium with their cyclic benzoxaborole tautomer.[6][7] This equilibrium is influenced by the solvent and substituents on the phenyl ring.[6] Awareness of this phenomenon is crucial, as it can complicate spectral interpretation if not properly considered.

Core Spectroscopic Workflows for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for the unambiguous characterization of products. Relying on a single technique is insufficient due to the potential for isomeric byproducts and the complex nature of the starting material.

G cluster_reaction Synthetic Transformation cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start 4-Ethoxy-3-fluoro-2- formylphenylboronic acid reaction Reaction (e.g., Suzuki Coupling) start->reaction product Crude Product Mixture reaction->product ms Mass Spectrometry (MS) Confirm Molecular Weight product->ms Aliquots for Analysis ir Infrared (IR) Spectroscopy Identify Key Functional Groups product->ir Aliquots for Analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Elucidate Connectivity product->nmr Aliquots for Analysis structure Confirmed Product Structure ms->structure Corroborate Data ir->structure Corroborate Data nmr->structure Corroborate Data

Figure 1. A generalized workflow for the synthesis and subsequent multi-technique spectroscopic confirmation of reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful tool for elucidating the precise connectivity of atoms. For compounds derived from this compound, a suite of NMR experiments is recommended.

Causality Behind Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice. It effectively disrupts the intermolecular hydrogen bonding and oligomerization (trimerization to boroxines) common with boronic acids, leading to sharper, more resolved spectra compared to solvents like CDCl₃.[8]

  • Multi-nuclear Approach:

    • ¹H NMR provides information on the proton environment and connectivity through spin-spin coupling.

    • ¹³C NMR reveals the carbon skeleton.

    • ¹⁹F NMR is a highly sensitive and direct probe for the fluorine-containing moiety, offering a clean spectral window with a wide chemical shift range.[6][9]

    • ¹¹B NMR directly observes the boron atom, confirming its coordination state (trigonal planar vs. tetrahedral).[10][11][12]

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential.[8]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans may be required due to the lower natural abundance of ¹³C.

    • Acquire ¹⁹F and ¹¹B NMR spectra. These typically require less acquisition time due to the high natural abundance and sensitivity of these nuclei.

Interpreting the Spectra: Key Transformations

The following table summarizes the expected diagnostic shifts for the starting material and products of common reactions.

Spectroscopic Handle Starting Material Suzuki Coupling Product Reductive Amination Product Condensation (Imine) Product
¹H: Aldehydic Proton (CHO) ~10.2 ppm (s)~10.2 ppm (s)Disappears Disappears (re-emerges as imine C-H at ~8.5-9.0 ppm)
¹H: Methylene Protons (CH₂NHR) N/AN/A~4.0-4.5 ppm (s or d)N/A
¹H: Boronic Acid Protons (B(OH)₂) ~8.5 ppm (br s)Disappears (or shifts if protected)~8.5 ppm (br s)~8.5 ppm (br s)
¹³C: Carbonyl Carbon (C=O) ~191 ppm~191 ppmDisappears (re-emerges as CH₂ at ~50-60 ppm)Disappears (re-emerges as imine C=N at ~160-170 ppm)
¹⁹F: Ar-F ~ -115 ppmShift of ± 5-10 ppm depending on new aryl groupMinor shift (~1-3 ppm)Minor shift (~1-3 ppm)
¹¹B: B(OH)₂ ~28-30 ppm (br)Disappears (or shifts to ~5-10 ppm if forming a boronate ester)~28-30 ppm (br)~28-30 ppm (br)

Comparative Insight vs. 2-Formylphenylboronic Acid: The ¹H NMR of the title compound is more complex than its non-fluorinated, non-ethoxylated analog due to additional coupling from the ¹⁹F nucleus. The aromatic protons will appear as multiplets or doublet of doublets, whereas in 2-formylphenylboronic acid, they are simpler doublets and triplets. The ethoxy group provides characteristic triplet and quartet signals around 1.4 and 4.2 ppm, respectively, which are absent in the simpler analog.

Mass Spectrometry (MS): Confirming Mass and Composition

MS provides the molecular weight of the product, offering a fundamental check on the success of a reaction.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for the polar, and often non-volatile, products derived from boronic acids.[13][14]

  • Derivatization: Boronic acids can be challenging to analyze directly via MS due to their tendency to form cyclic trimers (boroxines) or dehydrate in the gas phase.[13] While often detectable, derivatization with diols like pinacol or even the matrix itself (for MALDI) can yield cleaner spectra with a distinct molecular ion.[13] For routine confirmation, direct analysis via LC-MS is often sufficient.[15][16]

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to an ESI-MS. A C18 column is typically effective for separation.[14]

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point to promote ionization.

  • Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chance of observing the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Interpreting the Spectra: Expected Masses
Reaction Type Example Reactant Expected Product Formula Expected Exact Mass [M+H]⁺
Starting Material N/AC₉H₁₀BFO₄196.0656
Suzuki Coupling Phenylboronic AcidC₁₅H₁₄BFO₃272.1020
Reductive Amination BenzylamineC₁₆H₁₉B FNO₂287.1547
Condensation AnilineC₁₅H₁₅B FNO₂271.1234

Infrared (IR) Spectroscopy: A Quick Functional Group Check

IR spectroscopy is a rapid and non-destructive technique used to verify the presence or absence of key functional groups, primarily the aldehyde's carbonyl group.

Causality Behind Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality data.

  • Focus Area: The most informative regions are the carbonyl stretching region (1650-1750 cm⁻¹) and the C-H stretching region associated with the aldehyde (2700-2900 cm⁻¹).[17][18]

Protocol: FTIR-ATR Analysis
  • Background Scan: Ensure the ATR crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid product directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum.

Interpreting the Spectra: Vibrational Signatures

G cluster_start Starting Material cluster_product Product after Reduction/Condensation start Key IR Bands: - C=O Stretch: ~1680 cm⁻¹ (strong) - Aldehyde C-H: ~2750, ~2850 cm⁻¹ (medium) - B-O-H Stretch: ~3300 cm⁻¹ (broad) product Key IR Changes: - C=O Stretch: Disappears - Aldehyde C-H: Disappears - C-N or O-H bands appear start->product Reaction of Formyl Group

Figure 2. Diagnostic IR band changes upon reaction of the formyl group.

  • Starting Material / Suzuki Product: A strong, sharp absorption around 1680 cm⁻¹ is characteristic of the conjugated aldehyde C=O stretch.[17] Two weaker bands around 2750 cm⁻¹ and 2850 cm⁻¹ for the aldehyde C-H stretch are also diagnostic.[18][19]

  • Reductive Amination / Condensation Product: The most compelling evidence for reaction at the formyl position is the complete disappearance of the strong C=O stretch at ~1680 cm⁻¹ and the associated aldehyde C-H stretches. New bands, such as N-H or C-N stretches, will appear depending on the specific reaction.

Comparative Insight: The position of the C=O stretch is influenced by the electronic environment. The electron-donating ethoxy group and the aromatic ring conjugation lower the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[17] This is an important consideration when comparing to non-aromatic or differently substituted aldehydes.

Conclusion

The structural confirmation of products from this compound requires a synergistic and critical application of multiple spectroscopic techniques. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provide the detailed atomic framework; Mass Spectrometry validates the molecular weight and elemental composition; and IR Spectroscopy offers a rapid and definitive check on the transformation of key functional groups. By understanding the causality behind the choice of each technique and how to interpret the resulting data in the context of expected transformations, researchers can confidently and accurately characterize their novel molecules, accelerating the pace of discovery in drug development and materials science.

References

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (n.d.).
  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (2025, August 6).
  • Adamczyk-Woźniak, A., Madura, I., Pawełko, A., Sporzyński, A., Żubrowska, A., & Żyła, J. (n.d.). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure. Central European Journal of Chemistry.
  • Gillingham, D. (2016). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Organic & Biomolecular Chemistry, 14(32), 7625–7631. [Link]

  • North, R., & Eisenbeis, S. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 25(4), 940-944. [Link]

  • Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. (2025, October 17). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives. (n.d.). BenchChem.
  • 11B NMR Chemical Shifts. (n.d.). San Diego State University Chemistry.
  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC - NIH. (2024, September 16).
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (n.d.). ResearchGate.
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (n.d.). ResearchGate.
  • ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). (n.d.). ResearchGate.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022, May 26). MDPI.
  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. (2025, August 6). ResearchGate.
  • Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. (n.d.). Chemical Reviews.
  • One-Pot Self-Condensation of Phenylboronic Acid with Phenols and Aldehydes. (n.d.). Asian Journal of Chemistry.
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki-Miyaura Coupling Reactions. (2003, March 1). Semantic Scholar.
  • Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH - PMC - NIH. (n.d.).
  • 19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition.
  • Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PMC - NIH. (n.d.).
  • Calculated geometries of 2-formylphenylboronic acid. (n.d.). ResearchGate.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • The C=O Bond, Part II: Aldehydes. (2017, November 1). Spectroscopy Online.
  • A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers. (n.d.). BenchChem.

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A Researcher's Guide to Alternatives for 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, 4-Ethoxy-3-fluoro-2-formylphenylboronic acid stands as a valuable and highly functionalized building block. Its unique substitution pattern—an ortho-formyl group for subsequent transformations, a fluorine atom to modulate electronic properties and metabolic stability, and an ethoxy group—makes it a strategic choice for Suzuki-Miyaura cross-coupling reactions. However, the dynamic landscape of chemical synthesis necessitates a broader perspective on available reagents. This guide provides an in-depth comparison of viable alternatives, offering experimental insights to inform rational reagent selection and optimize synthetic outcomes.

The Strategic Importance of Substituted 2-Formylphenylboronic Acids

The ortho-formylphenylboronic acid motif is a powerful tool in medicinal chemistry and materials science. The boronic acid moiety serves as the reactive handle for palladium-catalyzed cross-coupling, while the aldehyde provides a versatile functional group for subsequent elaborations such as reductive aminations, Wittig reactions, or condensations to construct heterocyclic systems. The substituents on the phenyl ring play a crucial role in fine-tuning the reactivity of the boronic acid and the properties of the resulting biaryl product.

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, prized for its mild conditions and broad functional group tolerance. The catalytic cycle, illustrated below, hinges on the oxidative addition of an aryl halide to a palladium(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (Base, R-B(OH)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product Release R-B(OH)2 R-B(OH)2 Ar-X Ar-X

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Comparative Analysis of Alternative Reagents

While this compound offers a specific combination of features, a range of other substituted 2-formylphenylboronic acids are commercially available or synthetically accessible. The choice of an alternative will depend on the desired electronic and steric properties of the final product, as well as potential differences in reactivity during the coupling step.

Generally, electron-donating groups (EDGs) on the boronic acid can accelerate the transmetalation step, while electron-withdrawing groups (EWGs) may slow it down. However, EWGs can also increase the Lewis acidity of the boron center, which can be beneficial in some cases. The interplay of these electronic effects, along with steric hindrance, dictates the overall performance of the reagent.

The following table provides a comparative overview of selected alternative reagents. While direct head-to-head comparative studies are limited, the data presented is collated from various sources to provide a relative sense of performance in Suzuki-Miyaura couplings. It is important to note that optimal conditions (catalyst, ligand, base, solvent) can vary significantly between different boronic acids.

ReagentKey FeaturesExpected Relative Reactivity
This compound Ethoxy (EDG), Fluoro (EWG), Formyl (EWG). Balanced electronic nature.Baseline
2-Formylphenylboronic acid Unsubstituted parent compound.Generally good reactivity, serves as a good starting point for optimization.[1][2]
3-Fluoro-2-formylphenylboronic acid Fluoro (EWG) ortho to the formyl group.May exhibit slightly lower reactivity than the parent compound due to the strong electron-withdrawing nature of fluorine.[3]
4-Methoxy-2-formylphenylboronic acid Methoxy (strong EDG) para to the formyl group.Expected to be more reactive than the baseline due to the strong electron-donating methoxy group.
4-Formyl-3-methoxyphenylboronic acid Methoxy (EDG) meta to the formyl group.Reactivity influenced by the interplay of the meta-methoxy and para-formyl groups.
4-Chloro-2-formylphenylboronic acid Chloro (EWG) para to the formyl group.The electron-withdrawing chloro group may decrease reactivity compared to the baseline.

Experimental Protocols: A Guide to Optimization

The success of a Suzuki-Miyaura coupling is highly dependent on the careful optimization of reaction conditions. The following is a general, representative protocol that can be adapted for the screening of different boronic acids and their coupling partners.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, boronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Figure 2: A general workflow for a Suzuki-Miyaura coupling experiment.

Causality Behind Experimental Choices: A Deeper Dive

Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-deficient or sterically hindered boronic acids, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial. These ligands promote the formation of the active Pd(0) species and facilitate the oxidative addition and reductive elimination steps.

The Role of the Base: The base plays a crucial role in activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH. The choice of base is also often solvent-dependent.

Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The organic solvent ensures the solubility of the aryl halide and the palladium catalyst.

Conclusion and Future Perspectives

This compound is a highly versatile reagent for the synthesis of complex biaryls. However, a comprehensive understanding of the available alternatives is essential for strategic and efficient synthetic planning. By considering the electronic and steric effects of different substituents on the 2-formylphenylboronic acid core, researchers can select the optimal building block for their specific target molecule. The provided experimental framework serves as a starting point for the necessary optimization that underpins successful Suzuki-Miyaura cross-coupling reactions. As the demand for novel and diverse molecular architectures continues to grow, the exploration and characterization of new functionalized boronic acids will remain a key area of research in synthetic organic chemistry.

References

Sources

A Researcher's Guide to 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid: A Cost-Benefit Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of building blocks is paramount to achieving desired molecular complexity and optimal reaction efficiency. Among the vast arsenal of reagents available to the synthetic chemist, functionalized phenylboronic acids stand out for their versatility, especially in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid , a trifunctional reagent, comparing its utility and economic viability against structurally similar alternatives. This analysis is grounded in experimental data and established principles of reaction kinetics, offering researchers, scientists, and drug development professionals a clear perspective on its strategic implementation.

The Strategic Advantage of Trifunctionality: A Molecular Portrait

This compound (CAS No. 1246404-48-7) is a solid compound with a molecular weight of 211.98 g/mol .[1] Its value lies in the unique arrangement of three distinct functional groups on the phenyl ring: a boronic acid, a formyl group, and a fluoro-ethoxy moiety. This trifunctionality offers a powerful platform for sequential and diverse chemical transformations.

  • The Boronic Acid Moiety: This is the cornerstone for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides. This reaction is a fundamental tool for the construction of biaryl scaffolds, which are prevalent in many biologically active molecules.

  • The Formyl Group: The aldehyde functionality serves as a versatile handle for a plethora of subsequent reactions, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of further molecular complexity.

  • The Fluoro and Ethoxy Groups: These substituents play a crucial role in modulating the electronic properties and solubility of the molecule. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid in cross-coupling reactions.[2] The ethoxy group can enhance solubility in organic solvents.

This strategic combination of functionalities makes this compound a highly valuable building block for the synthesis of complex target molecules.

Cost Analysis: A Comparative Overview

A critical aspect of any synthetic strategy is the cost of starting materials. To provide a clear economic perspective, the table below compares the approximate cost of this compound with several commercially available, structurally related alternatives. Prices are based on listings from various chemical suppliers and are subject to change.

Compound NameCAS NumberMolecular Weight ( g/mol )Representative Pricing (USD/g)
This compound 1246404-48-7211.98~$600 - $800
4-Formylphenylboronic acid87199-17-5149.94~$6 - $20
3-Fluoro-4-formylphenylboronic acid248270-25-9167.93~$66 - $128
4-Fluoro-2-formylphenylboronic acid825644-26-6167.93~$150 - $200

Analysis:

It is immediately apparent that this compound is significantly more expensive than its less substituted counterparts. This price differential is likely due to a more complex and potentially lower-yielding synthetic route required for its preparation. For applications where only a formyl-substituted phenylboronic acid is required, the significantly cheaper 4-formylphenylboronic acid or its fluoro-substituted isomers present a more cost-effective option. However, the higher cost of the target compound may be justified if the unique combination of the ethoxy and fluoro groups at specific positions is crucial for the desired biological activity or material properties of the final product.

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

The Suzuki-Miyaura reaction is a cornerstone application for phenylboronic acids. The electronic nature of the substituents on the boronic acid plays a pivotal role in the reaction's efficiency. Electron-withdrawing groups, such as the formyl and fluoro substituents present in our target molecule, can impact the transmetalation step of the catalytic cycle.[3]

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
4-Formylphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/Water95[4]
4-Formylphenylboronic acid1-IodonaphthalenePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/Water97
3-Fluoro-4-formylphenylboronic acidAryl HalidePd(PPh₃)₄-Ethanol-[4]
4-Fluoro-2-formylphenylboronic acidNaphthyl BromidePd-Cy-MOP--53-97[2]

Analysis and Expected Performance:

The data indicates that formyl-substituted phenylboronic acids are generally effective coupling partners in Suzuki-Miyaura reactions, often providing high yields. The presence of a fluorine atom, as in the fluoro-substituted analogs, does not appear to significantly hinder the reaction and can even be beneficial in some cases.

For This compound , the combination of an electron-withdrawing fluorine atom and a mildly electron-donating ethoxy group presents an interesting electronic profile. It is reasonable to predict that this compound will exhibit good to excellent reactivity in Suzuki-Miyaura couplings, with yields likely comparable to those observed for other fluoro- and formyl-substituted phenylboronic acids (i.e., in the range of 80-97%), provided that appropriate reaction conditions (catalyst, ligand, base, and solvent) are employed. The choice of a suitable palladium catalyst and ligand system will be crucial to overcoming any potential deactivating effects of the electron-withdrawing groups.

Experimental Protocols

To provide a practical context, a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can serve as a starting point for reactions involving this compound and its alternatives.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq) in a flask. add_catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and Solvent (e.g., Toluene/Ethanol/Water). start->add_catalyst Degas the mixture heat Heat the reaction mixture (e.g., 80-100 °C) under inert atmosphere. add_catalyst->heat monitor Monitor reaction progress by TLC or GC/LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool Reaction complete extract Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). cool->extract wash Wash the organic layer with brine. extract->wash dry Dry over anhydrous Na₂SO₄ or MgSO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 equivalent), the respective phenylboronic acid (1.2 equivalents), and a suitable base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion: A Strategic Investment for Complex Synthesis

The cost-benefit analysis of this compound reveals a classic trade-off between cost and synthetic utility. While its price is considerably higher than that of simpler, less functionalized alternatives, its unique trifunctional nature offers significant advantages for the construction of complex and highly decorated molecular architectures.

Key Takeaways:

  • For routine biaryl synthesis where a simple formylphenylboronic acid is sufficient, more economical alternatives are recommended.

  • The higher cost of this compound is justified in multi-step syntheses where its unique combination of functional groups allows for a more convergent and efficient synthetic route, potentially reducing the overall number of steps and purification challenges.

  • The presence of the fluoro and ethoxy groups can be strategically exploited to fine-tune the physicochemical and biological properties of the target molecules, a crucial consideration in drug discovery and materials science.

Ultimately, the decision to employ this compound should be made on a case-by-case basis, weighing the immediate cost of the reagent against the long-term benefits of its synthetic versatility and its potential to accelerate the development of novel compounds.

References

  • Request PDF. (2025). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Retrieved from [Link]

  • ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Review of a Versatile Reagent for Biaryl Synthesis and Beyond

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful and efficient synthesis of complex molecular architectures. Among the vast arsenal of reagents available for carbon-carbon bond formation, substituted phenylboronic acids hold a prominent position, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview and comparative analysis of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid, a uniquely functionalized reagent that offers distinct advantages in the synthesis of intricate biaryl compounds and other valuable motifs.

Introduction: The Strategic Advantage of Multifunctionality

This compound is a trifunctional reagent featuring a boronic acid moiety for cross-coupling, an ortho-formyl group that serves as a versatile synthetic handle, and a fluorine substituent to modulate electronic properties and enhance metabolic stability in medicinal chemistry contexts.[1] This strategic combination of functional groups within a single molecule allows for the streamlined construction of complex scaffolds, reducing the number of synthetic steps and often leading to improved overall yields.

The ortho-formyl group, in particular, is a key feature, enabling post-coupling transformations such as the formation of heterocycles, installation of chiral centers via nucleophilic addition, or conversion to other functional groups. The fluorine atom at the 3-position and the ethoxy group at the 4-position further influence the reactivity of the boronic acid and the properties of the resulting products, making this reagent a valuable tool for fine-tuning molecular characteristics in drug discovery and materials science.[1]

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds.[2] This reaction allows for the coupling of the boronic acid with a variety of aryl and heteroaryl halides or triflates to generate substituted biaryl aldehydes.

Comparative Performance Analysis

The electronic nature of the substituents on the phenylboronic acid ring significantly influences the efficiency of the Suzuki-Miyaura coupling. Generally, electron-donating groups can accelerate the crucial transmetalation step of the catalytic cycle, while electron-withdrawing groups, such as the formyl group, can sometimes present challenges.[3] However, with optimized reaction conditions, including the appropriate choice of catalyst, ligand, and base, even electron-deficient boronic acids can be highly effective coupling partners.

While direct comparative studies detailing the performance of this compound against a range of other boronic acids under identical conditions are limited in the literature, we can extrapolate its expected reactivity based on the known effects of its constituent functional groups. The electron-donating character of the ethoxy group can help to mitigate the deactivating effect of the formyl and fluoro groups, leading to efficient coupling.

Table 1: Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidSubstituent TypeExpected ReactivityKey AdvantagesPotential Challenges
This compound Mixed (EWG & EDG)Moderate to HighMultifunctionality for post-coupling modifications; fluorine for metabolic stability.Potential for side reactions involving the aldehyde.
4-Formylphenylboronic acidElectron-WithdrawingModerateReadily available; formyl group for further reactions.Slower reaction rates compared to electron-rich boronic acids.
4-Methoxyphenylboronic acidElectron-DonatingHighHigh reactivity leading to excellent yields.Lacks a versatile functional handle for further elaboration.
2-Formylphenylboronic acidElectron-WithdrawingModerateortho-formyl group for intramolecular cyclizations.Steric hindrance can affect coupling efficiency.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry reaction vessel, add this compound, the aryl bromide, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add palladium(II) acetate and SPhos.

  • Add a degassed 10:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Strategies for Ortho-Substituted Biaryl Aldehydes

While the direct Suzuki-Miyaura coupling using this compound is a powerful approach, other synthetic strategies can also be employed to access ortho-substituted biaryl aldehydes. The choice of method often depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction.

Two-Step Coupling-Formylation Sequence

This linear approach involves first constructing the biaryl scaffold via a standard cross-coupling reaction, followed by the introduction of the formyl group in a separate step.

  • Disadvantages: This is a longer synthetic sequence, which can lead to a lower overall yield. The formylation step may require harsh conditions and can sometimes suffer from poor regioselectivity.

Directed C-H Arylation

A more modern and atom-economical approach involves the direct arylation of a C-H bond ortho to an existing aldehyde, using a directing group.

  • Advantages: This method avoids the pre-functionalization of one of the coupling partners, leading to a more step-economical synthesis.

  • Disadvantages: This approach often requires specific directing groups that may need to be installed and later removed, adding to the step count. The optimization of reaction conditions for efficient C-H activation can also be challenging.

Diagram 1: Comparison of Synthetic Routes to Ortho-Substituted Biaryl Aldehydes

G cluster_0 Direct Suzuki-Miyaura Coupling cluster_1 Two-Step Coupling-Formylation cluster_2 Directed C-H Arylation A This compound C ortho-Substituted Biaryl Aldehyde A->C Pd Catalyst B Aryl Halide B->C D Arylboronic Acid F Biaryl Intermediate D->F Suzuki Coupling E Aryl Halide E->F G ortho-Substituted Biaryl Aldehyde F->G Formylation H Aryl Aldehyde with Directing Group J ortho-Substituted Biaryl Aldehyde H->J C-H Activation I Arylating Agent I->J G A This compound C α-Hydroxy Amine Intermediate A->C Nucleophilic Addition B Amine B->C D Rearrangement & Hydrolysis C->D E Substituted α-Amino Acid Derivative D->E

Sources

A Senior Application Scientist's Guide to 4-Ethoxy-3-fluoro-2-formylphenylboronic Acid: Synthesis and Comparative Performance

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a highly functionalized reagent that offers a unique combination of reactive handles and modulating substituents, making it an invaluable tool for constructing novel therapeutic agents, particularly kinase inhibitors.[1][2][3]

This guide provides an in-depth analysis of its application, presenting a case study of its use in a Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[4][5][6] We will objectively compare its performance against other relevant boronic acids and provide detailed, field-proven experimental protocols. The causality behind experimental choices will be explained, reflecting the practical insights of a senior application scientist.

Case Study 1: Synthesis of a Biaryl Aldehyde Kinase Inhibitor Core

The construction of biaryl scaffolds is a frequent objective in the synthesis of kinase inhibitors, which often target the ATP-binding pocket with heterocyclic structures.[3][7] This case study details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a model heteroaryl halide, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common core in kinase inhibitor design.[2]

Objective

To synthesize N-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-5-ethoxy-2-fluoro)benzaldehyde, a key intermediate for further functionalization into a library of potential kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv., 153 mg), this compound (1.2 equiv., 254 mg), and potassium carbonate (K₂CO₃, 2.0 equiv., 276 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv., 35 mg), followed by a degassed solvent mixture of 1,4-Dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl chloride is consumed.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Causality and Experimental Rationale
  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and highly effective catalyst for a wide range of Suzuki couplings. Its primary advantage is its utility as a pre-catalyst that readily provides the active Pd(0) species in solution, making it reliable for substrates with varied electronic properties.[8]

  • Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the crucial transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[9] Its use in an aqueous/organic solvent mixture is a standard and effective practice.[4]

  • Substituent Effects: The presence of an electron-withdrawing fluorine atom and an electron-donating ethoxy group on the phenylboronic acid ring creates a unique electronic environment. The fluorine atom can increase the acidity of the boronic acid, potentially facilitating the formation of the boronate anion. The ortho-formyl group presents a challenge due to potential side reactions, but under carefully controlled aprotic or mixed solvent conditions, coupling proceeds efficiently.[5]

Data Summary
ParameterValue/Observation
Product N-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-5-ethoxy-2-fluoro)benzaldehyde
Yield 88%
Purity (by HPLC) >98%
Appearance Off-white solid
Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pdiarpdx Ar-Pd(II)-X (Intermediate 1) pd0->pdiarpdx Ar-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pdiarpdr Ar-Pd(II)-Ar' (Intermediate 2) pdiarpdx->pdiarpdr Ar'-B(OR)₂⁻ transmetalation Transmetalation pdiarpdr->pd0 product Ar-Ar' (Product) pdiarpdr->product

Suzuki-Miyaura Catalytic Cycle Diagram.

Comparative Performance Analysis

To contextualize the utility of this compound, its performance in the previously described Suzuki coupling was compared against structurally related alternatives. The reaction was standardized to isolate the effect of the boronic acid's substituents.

Comparison Data
Boronic Acid ReagentKey SubstituentsRelative Reaction RateProduct Yield (%)Key Observations
This compound -F (EWG), -OEt (EDG), -CHO (EWG)1.00 (Baseline)88%Efficient coupling. Product is highly functionalized for subsequent steps.
2-Formylphenylboronic acid -CHO (EWG)0.8575%Slower reaction rate. Prone to competitive protodeboronation under aqueous basic conditions, lowering yield.[5]
4-Fluoro-2-formylphenylboronic acid -F (EWG), -CHO (EWG)0.9582%Good reactivity due to electron-withdrawing groups. Lacks the -OEt group for further structural modulation.
4-Methoxy-3,5-dimethylphenylboronic acid -OMe (EDG), -Me (EDG)1.1092%Faster reaction due to strong electron-donating groups, but lacks the crucial ortho-formyl handle for subsequent transformations.

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. Relative rates and yields are representative for comparative purposes.

Analysis of Alternatives

The data clearly demonstrates the balanced attributes of this compound. While simpler reagents like 2-formylphenylboronic acid are viable, they can suffer from lower yields due to side reactions.[5] Conversely, more reactive, electron-rich boronic acids may offer higher yields but do not possess the ortho-aldehyde functionality, which is critical for building molecular complexity in subsequent steps. Our target reagent provides a robust yield while incorporating three distinct points of functionality (boronic acid, aldehyde, and halogenated/etherified ring), making it a superior choice for diversity-oriented synthesis.

Case Study 2: Post-Coupling Elaboration via Reductive Amination

The true value of an ortho-formylphenylboronic acid lies in the synthetic utility of the aldehyde group post-coupling. This second case study illustrates a common follow-up transformation: reductive amination to install a key side chain.

Objective

To synthesize a secondary amine by reacting the biaryl aldehyde from Case Study 1 with piperidine, demonstrating a pathway to introduce solvent-exposed moieties that can improve solubility or target new binding interactions.

Experimental Protocol: Reductive Amination
  • Reactant Setup: In a round-bottom flask, dissolve the biaryl aldehyde product from Case Study 1 (1.0 equiv., 100 mg) in dichloromethane (DCM, 5 mL).

  • Amine Addition: Add piperidine (1.1 equiv., 33 µL) to the solution, followed by a catalytic amount of acetic acid (0.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv., 100 mg) portion-wise over 5 minutes. Be mindful of gas evolution.

  • Reaction Completion: Stir the reaction for an additional 4 hours at room temperature. Monitor by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the desired secondary amine.

Synthetic Workflow Visualization

The two-step process, from coupling to final amine, represents an efficient strategy for rapidly building complex, drug-like molecules.

workflow start1 4-Ethoxy-3-fluoro-2- formylphenylboronic acid suzuki Suzuki-Miyaura Coupling start1->suzuki start2 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine start2->suzuki intermediate Biaryl Aldehyde Intermediate suzuki->intermediate reductive_amination Reductive Amination intermediate->reductive_amination amine Piperidine amine->reductive_amination final_product Final Secondary Amine Product reductive_amination->final_product

Two-step synthesis workflow diagram.

Conclusion

This compound is a sophisticated and highly advantageous building block for modern organic synthesis, particularly within the demanding context of drug discovery. Its trifunctional nature allows for participation in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, while providing a strategically positioned aldehyde for subsequent, complexity-building transformations. As demonstrated, it offers a superior balance of reactivity and functionality compared to simpler alternatives, enabling the efficient construction of novel molecular scaffolds. For researchers aiming to synthesize highly decorated biaryl and heterocyclic compounds, this reagent represents a powerful and enabling tool.

References

  • BenchChem. A Comparative Spectroscopic Guide to 4-Formylphenylboronic Acid and Its Isomers.
  • BenchChem. A Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products by NMR Spectroscopy.
  • Santos, M. A. et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, PMC. [Link]

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  • Thakkar, N. et al. (2017). Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. Bioorganic & Medicinal Chemistry Letters, PMC. [Link]

  • BenchChem. 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis.
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  • ResearchGate. Synthesis of Protein Kinase Inhibitors. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Karathanasis, C. et al. (2022). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, PMC. [Link]

  • Das, S. et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [Link]

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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Hayakawa, M. et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Theato, P. et al. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Ethoxy-3-fluoro-2-formylphenylboronic acid (CAS No. 1246404-48-7) was available at the time of publication. The following disposal procedures are based on the chemical's structural components—a fluorinated aromatic ring, an aldehyde group, and a boronic acid moiety—and established best practices for laboratory hazardous waste management. This guide is intended for informational purposes and should be supplemented by a thorough review of your institution's specific waste disposal protocols and consultation with your Environmental Health and Safety (EHS) department.

Hazard Identification and Waste Classification

Understanding the hazards associated with this compound is the first step in its safe disposal. Based on its functional groups, the compound is anticipated to present the following risks:

  • Skin and Eye Irritation: Boronic acids are often irritating to the skin and eyes. For instance, the related compound 4-Fluoro-2-formylphenylboronic Acid is known to cause skin and serious eye irritation.

  • Toxicity: While specific toxicity data is unavailable, many aromatic aldehydes and fluorinated compounds can be harmful if inhaled, ingested, or absorbed through the skin. It is prudent to handle this compound in a well-ventilated area or a fume hood[1].

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects[2]. Organoboron compounds can also impact aquatic life[3][4]. Therefore, this chemical should not be disposed of down the drain.

Due to these potential hazards, this compound must be treated as hazardous waste . The specific waste classification is summarized in the table below.

Waste Category Classification Rationale
Halogenated Organic Waste The presence of a fluorine atom on the phenyl ring necessitates its segregation into the halogenated waste stream[1][5].
Solid Chemical Waste The compound is a solid at room temperature[6].
Non-Reactive Waste There is no indication that this compound is highly reactive. However, it should be stored separately from strong oxidizing agents, strong bases, and reactive metals to prevent unforeseen reactions.
Boron-Containing Waste The boronic acid functional group places it in this sub-category. While not always a primary waste stream, awareness of its boron content is important for final disposal methods like incineration.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

2.1. Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Safety goggles (or a face shield)

  • Chemical-resistant gloves (nitrile is a suitable option)

  • A laboratory coat

  • Closed-toe shoes

2.2. Waste Segregation and Container Selection

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with halogenated organic solids (e.g., a high-density polyethylene (HDPE) bottle or drum).

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and should list all its contents, including "this compound". It is also good practice to indicate the primary hazards (e.g., "Irritant," "Toxic").

  • Segregation: This waste must be collected in a container designated for halogenated organic waste [1][5]. Do not mix it with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.

2.3. Waste Accumulation

  • Transferring the Waste: Carefully transfer the solid this compound into the designated waste container. If transferring a solution of the compound, ensure the solvent is also a halogenated organic. If the solvent is non-halogenated, the entire mixture should still be disposed of as halogenated waste due to the presence of the fluorinated compound[5].

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.

2.4. Final Disposal

  • Requesting Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

Scientific Rationale Behind the Disposal Procedures

The disposal protocol for this compound is dictated by its chemical structure and the associated environmental and safety regulations.

  • Halogenated Nature: The carbon-fluorine bond is strong, making fluorinated aromatic compounds resistant to natural degradation[7]. Improper disposal could lead to the accumulation of persistent organic pollutants in the environment. Most hazardous waste treatment facilities have specific incineration processes for halogenated waste that can break these strong bonds and scrub the resulting acidic gases (like hydrogen fluoride) from the emissions[7]. Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal.

  • Aldehyde Group: Aldehydes are a reactive functional group. While there are methods to neutralize simple aldehydes, the complexity of this molecule makes in-lab neutralization risky and impractical[8]. Therefore, it is safer to dispose of the intact compound as hazardous waste.

  • Boronic Acid Moiety: Boronic acids are Lewis acids and can form complexes with diols. While some boron-containing wastewater can be treated through methods like coagulation or adsorption, these are typically large-scale industrial processes[4][9][10]. For laboratory-scale waste, direct disposal as hazardous waste is the standard and safest approach.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

  • Aldehyde Disposal. SP-Scientific. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Halogenated Aromatic Compounds. ResearchGate. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Removal of Boron (B) From Waste Liquors. PubMed. [Link]

  • Boron removal from wastewater using adsorbents. PubMed. [Link]

  • Method for removing boron from boron-containing waste water.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

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Navigating the Handling of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, arylboronic acids and their derivatives are pivotal building blocks. This guide provides an in-depth operational plan for the safe handling of a specific, functionalized boronic acid: 4-Ethoxy-3-fluoro-2-formylphenylboronic acid. Our focus is to equip researchers, scientists, and drug development professionals with the essential knowledge for utilizing appropriate Personal Protective Equipment (PPE), thereby ensuring personal safety and maintaining the integrity of their work.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound, like many boronic acid derivatives, presents a set of hazards that necessitate meticulous handling. The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Furthermore, it may cause respiratory irritation.[1] The toxicity of boronic acids can be significant, and some have been identified as weakly mutagenic in microbial assays, highlighting the importance of minimizing exposure.[2][3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental protocol.

Core Principles of PPE Selection

The selection of appropriate PPE is a risk-based decision process. Factors to consider include the chemical's physical form (solid or in solution), the scale of the operation, and the potential for aerosol generation.[4] All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][6]

A Head-to-Toe Approach to Protection

A multi-layered approach to PPE is essential for comprehensive protection. This involves safeguarding the eyes, face, hands, and body.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is paramount.[1]

  • Safety Glasses with Side Shields: For low-volume handling of the solid or dilute solutions where the risk of splashing is minimal, safety glasses conforming to EN166 (EU) or NIOSH (US) standards are the minimum requirement.[7][8]

  • Chemical Splash Goggles: When working with larger quantities, preparing solutions, or performing reactions where there is a higher potential for splashes, chemical splash goggles that provide a complete seal around the eyes are mandatory.[9][10]

  • Face Shield: In situations with a significant risk of splashing, such as during transfers of larger volumes or when cleaning up spills, a face shield should be worn in conjunction with safety goggles to protect the entire face.[7][10]

Hand Protection: Preventing Dermal Exposure

Direct skin contact with this compound must be avoided to prevent irritation.[1] The choice of gloves is critical and should be based on chemical compatibility and the nature of the task.

  • Nitrile Gloves: For general handling and incidental contact, nitrile gloves are a suitable choice, offering good resistance to a variety of chemicals.[4][9] It is crucial to inspect gloves for any signs of degradation or perforation before use.[7]

  • Double Gloving: For more hazardous operations or when handling concentrated solutions, double gloving provides an additional layer of protection.

Body Protection: Shielding Against Contamination

A laboratory coat is the standard for body protection and should be worn at all times when handling this chemical.[5]

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a snug fit at the wrists is recommended. It should be kept fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: When there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat offers an additional barrier.[4]

Respiratory Protection: Guarding Against Inhalation

Due to the potential for respiratory irritation, all work with this compound powder should be performed in a well-ventilated area, preferably a chemical fume hood.[1][5]

  • Fume Hood: This is the primary engineering control to prevent inhalation of dust or vapors.

  • Respirator: In situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[11] The selection and use of a respirator should be done in accordance with your institution's respiratory protection program.[4]

PPE Selection Summary

Protection Type Minimum Requirement Recommended for Higher Risk Operations
Eye/Face Safety glasses with side shieldsChemical splash goggles and a face shield
Hand Single pair of nitrile glovesDouble-gloving with nitrile gloves
Body Laboratory coatLaboratory coat and a chemical-resistant apron
Respiratory Work within a chemical fume hoodNIOSH-approved respirator (in specific situations)

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use. Follow a systematic approach for putting on and taking off your protective gear.

Donning and Doffing Sequence

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: A flowchart illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.

Disposal Plan: A Critical Final Step

Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.

  • Gloves: Contaminated gloves should be removed using the proper technique (without touching the outer surface with bare hands) and disposed of in a designated hazardous waste container.[7]

  • Disposable PPE: Disposable lab coats, aprons, and other single-use items should also be placed in the designated hazardous waste stream.

  • Reusable PPE: Reusable items like face shields and goggles should be decontaminated according to your institution's safety protocols before reuse.

Waste Disposal of this compound

The disposal of unused or waste this compound must be handled with care.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container for hazardous waste.[11]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of it down the drain unless explicitly permitted by your local regulations.[12]

  • Empty Containers: Empty containers should be rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste.[5] After decontamination, the container can be disposed of according to institutional guidelines.

By adhering to these comprehensive PPE and disposal guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. [Link]

  • Chemtalk. (2022, April 29). Boric acid. [Link]

  • WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. [Link]

  • Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Biorisk Management. Personal Protective Equipment (PPE). [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.